Urea, 1,3-diisobutyl-2-thio-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-methylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIXICPADGNMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183474 | |
| Record name | Urea, 1,3-diisobutyl-2-thio- | |
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Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29214-81-1 | |
| Record name | N,N′-Bis(2-methylpropyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1,3-diisobutyl-2-thio- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1,3-diisobutyl-2-thio- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-(diisobutyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
synthesis and characterization of 1,3-diisobutyl-2-thiourea
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diisobutyl-2-thiourea
Introduction
Thiourea derivatives represent a versatile class of organic compounds with significant applications ranging from organocatalysis to coordination chemistry.[1][2] These molecules, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serve as powerful hydrogen-bond donors and act as ligands for various metal ions.[3] Among these, symmetrically N,N'-disubstituted thioureas like 1,3-diisobutyl-2-thiourea are valuable building blocks, particularly noted for their role in forming stable metal complexes with applications in materials science and as potential antimicrobial agents.[3][4]
This guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-diisobutyl-2-thiourea, designed for researchers and professionals in chemical synthesis and drug development. We will explore the primary synthetic methodologies, delving into the causality behind experimental choices, and present a multi-faceted characterization framework to ensure the structural integrity and purity of the final compound.
Synthetic Strategies and Methodologies
The synthesis of 1,3-diisobutyl-2-thiourea can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and desired scale. The most common and direct method involves the reaction of isobutylamine with carbon disulfide. An alternative, highly efficient approach is the coupling of isobutyl isothiocyanate with isobutylamine.
Mechanism of Synthesis: The Carbon Disulfide Route
The reaction between a primary amine like isobutylamine and carbon disulfide is a robust method for forming symmetric thioureas.[4] This transformation is not a simple one-step addition but proceeds through key intermediates. The reaction is believed to initiate with the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt.[5][6] This intermediate can then lose hydrogen sulfide to generate an in situ isothiocyanate. This highly reactive isothiocyanate is immediately trapped by a second molecule of isobutylamine, yielding the final 1,3-diisobutyl-2-thiourea product.[4][7] This pathway explains why a 2:1 stoichiometry of amine to carbon disulfide is ultimately required for the formation of the disubstituted thiourea.
Detailed Experimental Protocol: Synthesis from Isobutylamine and Carbon Disulfide
This protocol is adapted from established literature procedures and offers a reliable path to high-purity 1,3-diisobutyl-2-thiourea.[4][7]
Materials:
-
Isobutylamine ((CH₃)₂CHCH₂NH₂)[8]
-
Carbon Disulfide (CS₂)
-
Petroleum Ether
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Prepare a solution of carbon disulfide (e.g., 500 mmol) in petroleum ether (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath. The use of a non-polar solvent like petroleum ether facilitates the initial reaction and subsequent product precipitation.
-
Amine Addition: While maintaining the temperature at 0°C and stirring vigorously, slowly add an excess of isobutylamine (e.g., 1000 mmol, 2 equivalents) to the carbon disulfide solution. The slow, dropwise addition is crucial to control the exothermic nature of the initial dithiocarbamate formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the complete conversion of the isothiocyanate intermediate.[7]
-
Work-up and Isolation: After stirring overnight, remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator. This will typically yield an oily residue.[7]
-
Purification by Crystallization: Dissolve the oily compound in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature. Needle-like colorless crystals of 1,3-diisobutyl-2-thiourea should form over a period of a few hours to days.[7] The slow cooling process is key to obtaining well-formed crystals of high purity.
-
Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate or petroleum ether to remove any soluble impurities, and dry in vacuo to obtain the final product.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is essential. Each method provides a unique piece of structural information, and together they form a self-validating system.
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the crystalline state. The crystal structure of 1,3-diisobutyl thiourea has been reported and serves as the gold standard for identification.[7] The crystal packing is notably stabilized by intermolecular N-H···S hydrogen bonds.[4][7]
| Crystallographic Parameter | Reported Value [7] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5131 (4) |
| b (Å) | 9.2355 (3) |
| c (Å) | 11.3093 (5) |
| β (°) | 99.569 (2) |
| Volume (ų) | 1185.78 (8) |
| Z (molecules/unit cell) | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule in solution.
-
¹H-NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The isobutyl group should give rise to three distinct signals: a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the two methylene protons (CH₂). A broad signal corresponding to the two N-H protons is also expected.[3]
-
¹³C-NMR: The carbon NMR spectrum should display four signals. The most characteristic peak is that of the thiocarbonyl carbon (C=S), which appears significantly downfield. In studies of its metal complexes, the C=S signal for the free ligand was reported at 181.7 ppm.[3] The three remaining signals correspond to the methyl, methine, and methylene carbons of the isobutyl groups.
| Assignment | ¹H-NMR Expected Shift (δ, ppm) | ¹³C-NMR Expected Shift (δ, ppm) |
| C=S | - | ~181.7[3] |
| NH | Broad signal | - |
| -CH ₂-NH | Doublet | ~50-55 |
| -CH (CH₃)₂ | Multiplet | ~28-32 |
| -CH(CH ₃)₂ | Doublet | ~19-21 |
Note: Exact chemical shifts can vary based on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 1,3-diisobutyl-2-thiourea is dominated by vibrations associated with the N-H and C=S bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3300 (broad) | The broadness of this peak is indicative of intermolecular hydrogen bonding (N-H···S), a key feature of thiourea crystal packing.[2][3][9] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Confirms the presence of the isobutyl alkyl chains.[10] |
| C=S Stretch | ~1650 | Characteristic vibration of the thiocarbonyl group.[10] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
For an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) should be observed at m/z = 188. In studies involving metal complexes of this ligand, the base peak in the mass spectrum was often observed at m/z 188, corresponding to the stable thiourea ligand ion.[3]
Safety Precautions
-
Isobutylamine: This reagent is a flammable liquid and is corrosive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Carbon Disulfide: CS₂ is highly flammable, volatile, and toxic. All operations involving carbon disulfide must be conducted within a fume hood, away from any potential ignition sources.[13]
-
General: Standard laboratory safety practices should be followed at all times. Glassware used in the synthesis should be thoroughly cleaned to avoid contamination.
Conclusion
The synthesis of 1,3-diisobutyl-2-thiourea is a well-established process that can be reliably achieved through the reaction of isobutylamine with carbon disulfide. The procedure yields a high-purity crystalline product upon proper purification. The structural identity of the compound can be unequivocally confirmed through a suite of analytical techniques, including X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry. This guide provides the necessary protocols and reference data for researchers to confidently synthesize and validate this important chemical building block for further applications in research and development.
References
- BenchChem. (n.d.). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A.
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Retrieved from [Link]
-
Altaf, A. A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 913435. Retrieved from [Link]
-
Stolle, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1827–1853. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. PubMed, 36296723. Retrieved from [Link]
-
Altaf, A. A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. SciSpace. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative infrared spectra of the title compound in the gaseous state.... Retrieved from [Link]
-
Shahzad, A., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Crystals, 11(8), 989. Retrieved from [Link]
-
Khan, E., et al. (2016). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. Molecules, 21(11), 1438. Retrieved from [Link]
-
ResearchGate. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Shahzad, A., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Semantic Scholar. Retrieved from [Link]
-
precisionFDA. (n.d.). 1,3-DIBUTYL-2-THIOUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Diisopropyl-2-thiourea - Optional[13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Di-tert-butyl-2-thiourea - Optional[FTIR]. Retrieved from [Link]
-
Beilstein Journals. (2014). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved from [Link]
-
gsrs. (n.d.). 1,3-DIBUTYL-2-THIOUREA. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine.... Retrieved from [Link]
-
Allen. (n.d.). Primary amine reacts with carbon disulphide and HgCl_2 to produce alkyl isothiocyanate. This reaction is. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isobutylamine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of various from amines, carbon disulfide and isocyanidesa. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]
-
NIST. (n.d.). Thiourea, N,N'-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. GSRS [precision.fda.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Crystal Structure Analysis of 1,3-Diisobutyl-2-Thiourea
Foreword: The Structural Significance of Thiourea Derivatives in Modern Research
Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and materials science.[1] Their unique structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, facilitates a rich tapestry of non-covalent interactions, particularly hydrogen bonding. This capacity for predictable and robust intermolecular association makes them exemplary candidates for crystal engineering and the design of supramolecular assemblies.[1]
In the realm of drug development, thiourea derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] The specific three-dimensional arrangement of atoms within these molecules, and their subsequent packing in the solid state, profoundly influences their physicochemical properties and biological efficacy. A comprehensive understanding of their crystal structure is therefore not merely an academic exercise but a critical prerequisite for rational drug design and the development of novel therapeutic agents.
This guide provides a detailed technical overview of the crystal structure analysis of a representative member of this class, 1,3-diisobutyl-2-thiourea. We will delve into the synthetic protocol, the methodology of single-crystal X-ray diffraction, and a thorough analysis of the resultant crystal structure, with a particular focus on the intermolecular forces that govern its solid-state architecture. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with a robust framework for understanding and exploiting the structural chemistry of thiourea derivatives.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 1,3-diisobutyl-2-thiourea is a well-established process that proceeds via the reaction of isobutylamine with carbon disulfide.
Synthetic Protocol
The reaction is believed to proceed through the formation of an isothiocyanate intermediate, which then reacts with another molecule of the amine to yield the disubstituted thiourea.[1] The following protocol is adapted from established literature procedures.[1]
Experimental Protocol: Synthesis of 1,3-Diisobutyl-2-Thiourea
-
Reaction Setup: A solution of carbon disulfide (498.0 mmol) in petroleum ether (100 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.
-
Addition of Amine: An excess of isobutylamine (996.0 mmol) is added slowly and carefully to the cooled solution with constant stirring.
-
Reaction Progression: The reaction mixture is stirred overnight at ambient temperature.
-
Workup: The solvent and any volatile components are removed under reduced pressure, yielding an oily residue.
-
Crystallization: The oily compound is dissolved in ethyl acetate. The solution is then allowed to stand undisturbed.
-
Product Isolation: Needle-like colorless crystals of 1,3-diisobutyl-2-thiourea will appear after approximately two days. The crystals are allowed to grow for a few more days before being isolated.
Crystal Growth for X-ray Diffraction
The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The protocol described above directly yields crystals suitable for analysis. The slow evaporation of the ethyl acetate solution allows for the ordered arrangement of the 1,3-diisobutyl-2-thiourea molecules into a crystalline lattice.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and details of intermolecular interactions.[2]
The Fundamental Principles
The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[2]
Bragg's Law: nλ = 2d sin(θ)
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between the crystal lattice planes
-
θ is the angle of incidence of the X-rays
By systematically rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the unit cell can be constructed.
Data Collection and Structure Refinement Workflow
The following is a generalized workflow for the collection of single-crystal X-ray diffraction data and subsequent structure solution and refinement, with specific reference to the analysis of 1,3-diisobutyl-2-thiourea.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Data Collection: Intensity data for a single crystal of 1,3-diisobutyl-2-thiourea were collected on a Bruker Kappa APEXII diffractometer.
-
Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXL software package.[1] SHELXL is a widely used program for the refinement of crystal structures against diffraction data.[3][4][5]
-
Hydrogen Atom Treatment: All hydrogen atoms were located in difference Fourier maps and refined isotropically.
The Crystal Structure of 1,3-Diisobutyl-2-Thiourea: A Detailed Analysis
The crystal structure of 1,3-diisobutyl-2-thiourea reveals a monoclinic crystal system with the space group P2₁/c.[1]
Crystallographic Data and Molecular Geometry
The key crystallographic data and selected bond lengths and angles are summarized in the tables below.
| Parameter | Value |
| Empirical Formula | C₉H₂₀N₂S |
| Formula Weight | 188.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5131 (4) |
| b (Å) | 9.2355 (3) |
| c (Å) | 11.3093 (5) |
| β (°) | 99.569 (2) |
| Volume (ų) | 1185.78 (8) |
| Z | 4 |
| Bond | Length (Å) | Angle | Degree (°) |
| S1-C5 | 1.685 | N1-C5-N2 | 116.5 |
| N1-C5 | 1.345 | N1-C5-S1 | 121.3 |
| N2-C5 | 1.348 | N2-C5-S1 | 122.2 |
| N1-C4 | 1.472 | C5-N1-C4 | 125.4 |
| N2-C6 | 1.473 | C5-N2-C6 | 124.9 |
The molecular structure, as determined by X-ray diffraction, is depicted below.
Supramolecular Assembly via Hydrogen Bonding
A key feature of the crystal packing of 1,3-diisobutyl-2-thiourea is the presence of intermolecular hydrogen bonds of the N-H···S type.[1] These interactions link the molecules into chains, forming a stable supramolecular architecture. The hydrogen bonding parameters are provided in the table below.
| D-H···A | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N1-H1···S1 | 2.64 | 3.483 | 162.0 |
| N2-H2···S1 | 2.75 | 3.595 | 168.0 |
The formation of these hydrogen-bonded chains is a common feature in the crystal structures of N,N'-disubstituted thioureas and is a critical factor in determining their solid-state properties.
Spectroscopic and Computational Characterization
To complement the single-crystal X-ray diffraction data, spectroscopic and computational methods are employed to provide a more complete understanding of the molecular structure and properties.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The FT-IR spectrum of 1,3-diisobutyl-2-thiourea shows a broad signal in the range of 3278–3288 cm⁻¹, which is characteristic of the N-H stretching vibrations involved in hydrogen bonding.[7]
-
NMR Spectroscopy: In the ¹³C NMR spectrum, the chemical shift of the thiocarbonyl carbon (C=S) is observed at approximately 181.7 ppm.[7] This signal is sensitive to the electronic environment and can shift upon coordination to a metal center, for example.[7]
Density Functional Theory (DFT) Calculations
DFT calculations were performed to optimize the geometry of the 1,3-diisobutyl-2-thiourea molecule in the gaseous phase.[1] The calculated bond lengths and angles show good agreement with the experimental values obtained from X-ray diffraction, providing further validation of the crystal structure.[1]
Implications for Drug Development and Materials Science
The detailed crystal structure analysis of 1,3-diisobutyl-2-thiourea provides valuable insights for researchers in drug development and materials science.
-
Rational Drug Design: A precise understanding of the three-dimensional structure and the hydrogen bonding capabilities of this molecule can inform the design of more potent and selective drug candidates. The N-H and C=S groups are key pharmacophoric features that can be modified to tune the biological activity.
-
Crystal Engineering: The predictable N-H···S hydrogen bonding motif makes 1,3-diisobutyl-2-thiourea and related compounds excellent building blocks for the construction of novel supramolecular architectures with tailored properties.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of 1,3-diisobutyl-2-thiourea, from its synthesis and crystallization to the detailed interpretation of its solid-state structure. The combination of single-crystal X-ray diffraction, spectroscopic analysis, and computational modeling offers a powerful approach to elucidating the intricate details of molecular and supramolecular structure. The knowledge gained from such studies is fundamental to advancing our ability to design and create new molecules with desired functions, from life-saving pharmaceuticals to innovative materials.
References
-
Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
-
Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. [Link]
-
Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]
-
Arslan, H., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 913435. [Link]
-
Arslan, H., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Crystals, 11(8), 989. [Link]
-
Arslan, H., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. ResearchGate. [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Properties of 1,3-Diisobutyl-2-Thiourea
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 1,3-diisobutyl-2-thiourea, a symmetrically substituted thiourea derivative relevant in coordination chemistry and organic synthesis. Aimed at researchers, chemists, and drug development professionals, this document offers an in-depth examination of the molecule's Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. We delve into the causality behind experimental choices, provide detailed protocols for data acquisition, and present a thorough interpretation of spectral data, grounded in authoritative references. The guide integrates data from multiple spectroscopic techniques to build a complete, validated structural profile of the molecule, ensuring a high degree of scientific integrity and practical utility.
Introduction: The Need for Spectroscopic Verification
1,3-Diisobutyl-2-thiourea belongs to the versatile class of thiourea compounds, which are widely utilized as ligands in the synthesis of metal complexes, as organocatalysts, and as precursors in the development of pharmacologically active agents.[1][2] The precise characterization of its molecular structure is paramount for understanding its reactivity, coordination behavior, and purity. Spectroscopic techniques like FT-IR and NMR are indispensable, non-destructive tools that provide detailed information about the molecule's functional groups and atomic connectivity.
This guide serves as a field-proven manual for interpreting the key spectroscopic signatures of 1,3-diisobutyl-2-thiourea. By understanding the correlation between molecular structure and spectral output, scientists can confidently verify the identity and integrity of their synthesized or procured material, a critical step in any research and development workflow.
Molecular Structure
A foundational understanding of the molecular structure is essential before interpreting its spectra. 1,3-Diisobutyl-2-thiourea consists of a central thiocarbonyl (C=S) group flanked by two nitrogen atoms, each substituted with an isobutyl group. The presence of N-H protons, a polarizable C=S bond, and distinct alkyl environments gives rise to a rich and informative spectroscopic profile.
Caption: Molecular structure of 1,3-diisobutyl-2-thiourea.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For 1,3-diisobutyl-2-thiourea, the key regions of interest are the N-H stretching, C-H stretching, and the complex vibrations of the thioamide core (C-N and C=S bonds).
Experimental Protocol: Attenuated Total Reflectance (ATR)
The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reliable method for solid samples.
-
Instrument Preparation: Ensure the PerkinElmer Spectrum RXI spectrometer (or equivalent) is powered on and has completed its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a solvent-grade isopropanol wipe and allow it to dry completely. Perform a background scan to acquire the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid 1,3-diisobutyl-2-thiourea powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Initiate the sample scan over the range of 4000–400 cm⁻¹.[3]
-
Post-Acquisition: Clean the ATR crystal thoroughly before analyzing the next sample.
Caption: Standard workflow for ATR-FT-IR data acquisition.
Spectral Interpretation
The FT-IR spectrum of 1,3-diisobutyl-2-thiourea is characterized by several key absorption bands. In the solid state, intermolecular hydrogen bonding significantly influences the position and shape of the N-H stretching band.
-
N-H Stretching (ν N-H): A prominent, typically broad absorption band is observed in the region of 3280–3290 cm⁻¹ .[1][2] The broadness is a direct consequence of intermolecular N-H···S hydrogen bonding in the solid state, which creates a range of vibrational energies.[4]
-
C-H Stretching (ν C-H): Sharp, strong bands appear in the 2870–2975 cm⁻¹ region. These are characteristic of the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups within the isobutyl substituents.[1]
-
Thioamide II Band (δ N-H + ν C-N): A strong band is typically observed around 1500-1600 cm⁻¹ . This band arises from a coupled vibration involving N-H bending and C-N stretching. Its high intensity is characteristic of the thioamide group.[3]
-
Thioamide III Band (ν C-N + ν C=S): The region between 1300–1400 cm⁻¹ contains vibrations with significant contributions from both C-N and C=S stretching. The C=S bond is less polar than a C=O bond, and its vibration is highly susceptible to coupling with other modes, making a "pure" C=S stretch difficult to assign.[5][6]
-
C=S Stretching (ν C=S): Vibrations with significant C=S character are also found at lower frequencies. Bands in the regions of 840-860 cm⁻¹ and 730-760 cm⁻¹ are often assigned to modes involving the thiocarbonyl stretch.[6][7]
Data Summary: FT-IR
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |
| ~3288 | Strong, Broad | N-H Stretching (Hydrogen Bonded) | [1][2] |
| 2971 - 2882 | Strong, Sharp | Asymmetric & Symmetric C-H Stretching (Alkyl) | [1] |
| ~1550 - 1590 | Strong | Thioamide II (N-H Bending + C-N Stretching) | [3] |
| ~1340 - 1360 | Medium | Thioamide III (C-N Stretching + C=S Stretching) | [6] |
| ~730 - 750 | Medium | Symmetric C=S Stretching / N-C-N Deformation | [5][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment and connectivity of atoms. For 1,3-diisobutyl-2-thiourea, ¹H and ¹³C NMR are used to confirm the identity and arrangement of the isobutyl groups and the thiourea core.
Experimental Protocol: ¹H and ¹³C NMR
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the compound and is relatively non-polar, minimizing solvent-induced shifts.[1]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1,3-diisobutyl-2-thiourea and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the clear solution to a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 300 MHz or higher field instrument). Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
¹H NMR Spectral Interpretation
The symmetry of the molecule results in a simple ¹H NMR spectrum, with only four distinct signals corresponding to the four unique proton environments.
-
N-H Proton: A broad singlet appears at approximately 5.89 ppm .[1] The signal is broad due to moderate-rate chemical exchange and quadrupolar coupling with the adjacent ¹⁴N nucleus. Its downfield shift is characteristic of a proton attached to an electronegative nitrogen atom within a thioamide group.
-
Methylene Protons (-CH₂-): A doublet appears around 3.2-3.4 ppm . These two protons are coupled to the single methine proton, resulting in a doublet (n+1 rule, 1+1=2).
-
Methine Proton (-CH-): A multiplet (specifically a nonet) is observed around 1.9-2.1 ppm . This proton is coupled to the six equivalent methyl protons and the two methylene protons (6+2=8), leading to a theoretical nonet (8+1=9). This complex splitting pattern is a hallmark of an isobutyl group.
-
Methyl Protons (-CH₃): A doublet appears at approximately 0.9-1.0 ppm . The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton, resulting in a doublet (1+1=2).[9]
Data Summary: ¹H NMR (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~5.89 | Broad Singlet | 2H | N-H | [1] |
| ~3.3 | Doublet | 4H | -CH₂ - | [9] |
| ~2.0 | Nonet | 2H | -CH - | |
| ~0.95 | Doublet | 12H | -CH₃ | [9] |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is also simple due to molecular symmetry, showing four signals for the four unique carbon environments.
-
Thiocarbonyl Carbon (C=S): A distinct downfield signal appears at 181.7 ppm .[1] This significant deshielding is characteristic of a carbon double-bonded to sulfur, which is highly sensitive to the electronic environment.[10]
-
Methylene Carbon (-CH₂-): The signal for the methylene carbon is found around 51-53 ppm .
-
Methine Carbon (-CH-): The methine carbon signal appears upfield, around 28-30 ppm .
-
Methyl Carbon (-CH₃): The most shielded signal, corresponding to the terminal methyl carbons, is observed around 20-21 ppm .
Data Summary: ¹³C NMR (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~181.7 | C =S | [1] |
| ~52.5 | -C H₂- | |
| ~29.0 | -C H- | |
| ~20.1 | -C H₃ |
Integrated Spectroscopic Analysis & Connectivity
The true power of spectroscopic analysis lies in integrating data from multiple techniques. The FT-IR spectrum confirms the presence of N-H, C-H (alkyl), and thioamide functional groups. The NMR spectra then provide the precise atomic arrangement.
The connectivity within the isobutyl group is unequivocally confirmed by the splitting patterns in the ¹H NMR spectrum. A 2D NMR experiment like COSY (Correlation Spectroscopy) would visually map these couplings, showing a cross-peak between the -CH₂ and -CH signals, and another between the -CH and -CH₃ signals, validating the assignments.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solved 14.39 Sketch the NMR spectrum of isobutyl alcohol | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 1,3-Diisobutyl-2-Thiourea from Isobutylamine
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-diisobutyl-2-thiourea, a symmetrically disubstituted thiourea, from isobutylamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying reaction mechanism, practical experimental protocols, and key reaction parameters.
Introduction: The Significance of Thioureas
Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a C=S functional group flanked by two nitrogen atoms. These molecules are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Furthermore, thioureas serve as crucial building blocks in organic synthesis for the construction of various heterocyclic compounds and as effective organocatalysts.[2][3] The synthesis of symmetrical 1,3-disubstituted thioureas, such as 1,3-diisobutyl-2-thiourea, is a fundamental transformation, and a thorough understanding of its mechanism is paramount for process optimization and the development of novel derivatives.
The Core Mechanism: A Stepwise Elucidation
The synthesis of 1,3-diisobutyl-2-thiourea from isobutylamine and carbon disulfide is a classic example of the formation of a symmetrical N,N'-disubstituted thiourea from a primary amine. The reaction is not a simple one-step condensation but rather proceeds through a multi-step mechanism involving key intermediates. The overall reaction can be summarized as follows:
2 R-NH₂ + CS₂ → R-NH-C(=S)-NH-R + H₂S (where R = isobutyl)
The widely accepted mechanism involves three primary stages:
-
Formation of the Dithiocarbamate Salt: The reaction is initiated by the nucleophilic attack of the isobutylamine's nitrogen atom on the electrophilic carbon atom of carbon disulfide.[2][4] This initial addition results in the formation of a zwitterionic intermediate, which is then deprotonated by a second molecule of isobutylamine (acting as a base) to yield the isobutylammonium isobutyldithiocarbamate salt.[5]
-
Decomposition to Isobutyl Isothiocyanate: The dithiocarbamate salt is an unstable intermediate that readily decomposes, particularly with the application of heat or in the presence of a desulfurizing agent, to form isobutyl isothiocyanate and hydrogen sulfide.[2][6] This step is often the rate-determining step of the overall reaction. The elimination of hydrogen sulfide drives the reaction forward.
-
Formation of 1,3-Diisobutyl-2-Thiourea: The newly formed isobutyl isothiocyanate is a reactive electrophile. It readily undergoes a nucleophilic attack by another molecule of isobutylamine.[7][8] This final addition reaction leads to the formation of the stable 1,3-diisobutyl-2-thiourea product.
The following diagram illustrates the step-by-step reaction mechanism:
Caption: Reaction mechanism for the synthesis of 1,3-diisobutyl-2-thiourea.
Experimental Protocol: A Validated Approach
The following protocol provides a detailed, step-by-step methodology for the synthesis of 1,3-diisobutyl-2-thiourea. This procedure is a self-validating system, with clear checkpoints for reaction monitoring and product purification.
Materials and Reagents:
-
Isobutylamine (C₄H₁₁N), purity ≥ 99%
-
Carbon disulfide (CS₂), purity ≥ 99%
-
Ethanol (EtOH), absolute
-
Petroleum ether
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL) with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutylamine (2.0 equivalents) in ethanol (100 mL).
-
Addition of Carbon Disulfide: Cool the solution in an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation and Filtration: Pour the concentrated reaction mixture into a beaker containing cold deionized water (200 mL) with stirring. A white precipitate of 1,3-diisobutyl-2-thiourea should form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold petroleum ether to remove any unreacted starting materials and by-products.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield and characterize the compound by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the synthesis of 1,3-diisobutyl-2-thiourea.
Data Presentation: Reaction Parameters and Yields
The yield of 1,3-diisobutyl-2-thiourea can be influenced by several factors, including the reaction time, temperature, and solvent. The following table summarizes typical yields reported in the literature for the synthesis of symmetrical N,N'-disubstituted thioureas under various conditions.
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Water | Sunlight | 12 | 57-99 | [9] |
| Substituted Anilines | Water | Reflux | N/A | Good to Excellent | [1] |
| Primary Amines | Water | Reflux | 3-12 | 40-93 | [10] |
| Anilines | Mechanochemical | Room Temp | 0.67 | 87-94 | [6] |
Conclusion
The synthesis of 1,3-diisobutyl-2-thiourea from isobutylamine and carbon disulfide is a robust and well-understood reaction that proceeds through a dithiocarbamate intermediate. This guide has provided a detailed mechanistic framework, a validated experimental protocol, and a summary of key reaction parameters. By understanding the causality behind the experimental choices and the underlying chemical principles, researchers can effectively synthesize this and other valuable thiourea derivatives for a wide range of applications in medicinal chemistry and organic synthesis.
References
-
Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. Available at: [Link]
-
A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagent Tetr. SciSpace. Available at: [Link]
-
Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. SAGE Journals. Available at: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. Available at: [Link]
-
Reactions of carbon disulfide with a primary amine and decomposition... ResearchGate. Available at: [Link]
-
Thiourea Based Catalysis. Chemistry LibreTexts. Available at: [Link]
- Process for converting primary amines to isothiocyanates. Google Patents.
-
Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. Available at: [Link]
-
Covalent cross-linking of proteins by carbon disulfide. PubMed. Available at: [Link]
-
Green Synthesis of Symmetrical N, N0-Disubstituted Thiourea. Scribd. Available at: [Link]
-
N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm. Available at: [Link]
-
Synthesis of Isothiocyanates: An Update. PMC. Available at: [Link]
-
Isothiocyanate. Wikipedia. Available at: [Link]
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2025, 17(1):01-07 Review Article Communication. JOCPR. Available at: [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Available at: [Link]
-
Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. Taylor & Francis Online. Available at: [Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]
-
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. ResearchGate. Available at: [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0523244B1 - Salt of dithiocarbamic acid, production thereof, and production of isothiocyanate from said salt - Google Patents [patents.google.com]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
A Theoretical Deep Dive: Unraveling the Molecular Landscape of 1,3-diisobutyl-2-thiourea through Density Functional Theory
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive theoretical exploration of 1,3-diisobutyl-2-thiourea, a molecule of significant interest in coordination chemistry and potentially in medicinal applications. Leveraging the power of Density Functional Theory (DFT), we dissect its structural, spectroscopic, and electronic properties. This guide is designed not as a rigid protocol, but as a narrative of scientific inquiry, explaining the causality behind computational choices and providing a self-validating framework for understanding the molecule's behavior at a quantum level. We will delve into its optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, offering insights into its stability, reactivity, and potential interaction sites. All theoretical data is contextualized with available experimental findings to ensure a robust and authoritative analysis.
Introduction: The Significance of 1,3-diisobutyl-2-thiourea and the Power of DFT
Thiourea and its derivatives are a versatile class of compounds with a rich history in coordination chemistry, acting as ligands for a wide array of metal ions.[1][2] Their applications span from catalysis to the development of compounds with notable antimicrobial and anticonvulsant properties.[2] 1,3-diisobutyl-2-thiourea, with its symmetrically substituted isobutyl groups, presents an interesting case for studying the interplay of steric and electronic effects on the thiourea backbone.
Understanding the fundamental properties of such molecules is paramount for their application in drug design and materials science. While experimental techniques like X-ray crystallography and spectroscopy provide invaluable data, they offer a snapshot of the molecule's state. Theoretical studies, particularly those employing Density Functional Theory (DFT), complement these experimental findings by providing a dynamic and detailed picture of the molecule's electronic structure and reactivity. DFT allows us to probe aspects of molecular behavior that are difficult or impossible to measure directly, offering a predictive lens through which we can understand and ultimately design new molecules with desired properties.
This guide will walk through a comprehensive DFT-based analysis of 1,3-diisobutyl-2-thiourea, providing both the "how" and the "why" of the computational methodology.
Computational Methodology: A Step-by-Step Workflow
The following protocol outlines a robust and reproducible workflow for the DFT analysis of 1,3-diisobutyl-2-thiourea. The choice of the B3LYP functional with the 6-311G basis set is based on its proven success in providing a good balance between computational cost and accuracy for organic molecules, as demonstrated in the literature for this specific compound.[2]
Step 1: Initial Geometry Input
The starting point for any DFT calculation is an initial guess of the molecular geometry. For 1,3-diisobutyl-2-thiourea, the crystallographic data from single-crystal X-ray diffraction is the ideal starting geometry.[2] This provides a highly accurate initial structure, reducing the computational time required for optimization. In the absence of crystallographic data, a structure can be built using molecular modeling software.
Step 2: Geometry Optimization
The initial geometry is then optimized to find the lowest energy conformation (a stable structure) on the potential energy surface. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.
-
Software: Gaussian 09, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for its accuracy in predicting the geometries of organic molecules.
-
Basis Set: 6-311G. This basis set provides a good description of the electron distribution in the molecule.
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.
Step 3: Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a saddle point (transition state).
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the accuracy of the computational method.
Step 4: Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic nature. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including hyperconjugative interactions.
The following diagram illustrates the overall computational workflow:
Caption: A schematic of the DFT computational workflow for analyzing 1,3-diisobutyl-2-thiourea.
Results and Discussion: A Deeper Look into 1,3-diisobutyl-2-thiourea
Molecular Structure: A Tale of Two Conformations
The DFT-optimized geometry of 1,3-diisobutyl-2-thiourea reveals a non-planar structure. The thiourea core (S-C-N2) is largely planar, but the isobutyl groups can adopt different orientations. The crystal structure shows that the packing is stabilized by intermolecular (N-H⋯S) hydrogen bonding.[1][2]
Table 1: Selected Experimental and Calculated Geometrical Parameters of 1,3-diisobutyl-2-thiourea
| Parameter | Bond/Angle | Experimental (X-ray)[2] | Calculated (DFT/B3LYP/6-311G)[2] |
| Bond Lengths (Å) | S1-C5 | 1.683 | 1.685 |
| N1-C5 | 1.352 | 1.365 | |
| N2-C5 | 1.358 | 1.366 | |
| N1-C4 | 1.472 | 1.470 | |
| N2-C6 | 1.469 | 1.471 | |
| Bond Angles (°) | N1-C5-N2 | 117.8 | 117.5 |
| N1-C5-S1 | 121.2 | 121.3 | |
| N2-C5-S1 | 121.0 | 121.2 | |
| C5-N1-C4 | 124.9 | 125.1 | |
| C5-N2-C6 | 125.2 | 125.3 |
The excellent agreement between the experimental and calculated geometric parameters validates the choice of the DFT method and basis set, providing a high degree of confidence in the theoretical model.[2]
Vibrational Analysis: The Molecular Fingerprint
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data. A detailed assignment of the key vibrational modes is crucial for understanding the molecule's dynamics.
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1,3-diisobutyl-2-thiourea
| Vibrational Mode | Experimental[2] | Calculated[2] | Assignment |
| N-H stretching | 3230 | 3445 | Asymmetric and symmetric stretching of N-H bonds |
| C-H stretching | 2956-2870 | 3020-2900 | Stretching vibrations of C-H bonds in isobutyl groups |
| C=S stretching | 1226 | 1228 | Stretching of the carbon-sulfur double bond |
| N-H bending | 1560 | 1550 | In-plane bending of N-H bonds |
| C-N stretching | 1467 | 1470 | Stretching of the carbon-nitrogen bonds |
The discrepancies between the calculated and experimental frequencies, particularly for the N-H stretching mode, are expected. The calculations are performed on a single molecule in the gas phase, whereas the experimental data is from the solid state where intermolecular hydrogen bonding significantly influences the vibrational frequencies.[2]
Frontier Molecular Orbitals (HOMO-LUMO): The Key to Reactivity
The HOMO is typically localized on the sulfur and nitrogen atoms, reflecting their electron-donating nature. The LUMO is often centered on the C=S bond, indicating its susceptibility to nucleophilic attack. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive.
The following diagram illustrates the general distribution of HOMO and LUMO in a thiourea derivative:
Caption: General representation of HOMO and LUMO in thiourea derivatives.
Molecular Electrostatic Potential (MEP): Mapping Reactive Sites
The MEP is a powerful tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For thiourea derivatives, the MEP typically shows:
-
Negative Potential (Red/Yellow): Localized around the electronegative sulfur atom, indicating a region susceptible to electrophilic attack. This is the primary site for coordination with metal ions.
-
Positive Potential (Blue): Concentrated around the N-H protons, making them susceptible to nucleophilic attack and highlighting their role as hydrogen bond donors.
While a specific MEP map for 1,3-diisobutyl-2-thiourea is not available in the referenced literature, the general features described above are expected to hold true.
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
NBO analysis provides a deeper understanding of the electronic delocalization and hyperconjugative interactions that contribute to the molecule's stability. In thiourea derivatives, significant interactions typically include:
-
n → π interactions:* Delocalization of the lone pair electrons from the nitrogen atoms (n) to the antibonding orbital of the C=S bond (π*). This interaction strengthens the C-N bonds, giving them partial double bond character, and weakens the C=S bond.
-
n → σ interactions:* Delocalization of lone pair electrons to antibonding sigma orbitals (σ*) of adjacent bonds.
These interactions are crucial for understanding the molecule's electronic structure and its ability to participate in hydrogen bonding and coordination.
Applications and Future Directions
The theoretical insights gained from DFT studies of 1,3-diisobutyl-2-thiourea have significant implications for its practical applications. The understanding of its electronic structure and reactive sites can guide the synthesis of novel metal complexes with tailored properties for catalysis or medicinal use.[3] The propensity for hydrogen bonding, as revealed by both experimental and theoretical data, is a key factor in its crystal packing and can be exploited in the design of supramolecular assemblies.
Furthermore, the cytotoxic activity of some thiourea derivatives against cancer cell lines suggests that a deeper understanding of their electronic properties could aid in the rational design of new anticancer agents.[4][5] Future studies could focus on:
-
Solvent Effects: Performing DFT calculations in different solvents to understand how the molecular properties change in various environments.
-
Metal Complexation: Modeling the interaction of 1,3-diisobutyl-2-thiourea with various metal ions to predict the structure and stability of the resulting complexes.
-
QSAR Studies: Correlating the calculated quantum chemical descriptors with biological activity to develop predictive models for designing more potent therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical study of 1,3-diisobutyl-2-thiourea using Density Functional Theory. By systematically exploring its molecular structure, vibrational spectra, and electronic properties, we have gained valuable insights into its stability, reactivity, and potential for various applications. The strong correlation between the theoretical calculations and experimental data underscores the power of DFT as a predictive tool in modern chemical research. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize the rich chemistry of thiourea derivatives.
References
-
Ishtiaq, M., Ali, S., Shahzadi, S., Tahir, M. N., Zafar, Z. I., & Khan, E. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 1–5. [Link]
-
Shahzad, A., Khan, E., Said, M., Khan, G. S., Syed, M. G., Noor, A., Zahoor, M., Ullah, R., & Bari, A. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Crystals, 11(8), 989. [Link]
-
Strzyga-Łach, P., Kurpios-Piec, D., Chrzanowska, A., Szczepaniak, J., & Bielenica, A. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885. [Link]
-
Ishtiaq, M., Ali, S., Shahzadi, S., Tahir, M. N., Zafar, Z. I., & Khan, E. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. SciSpace. [Link]
-
Shahzad, A., Khan, E., Said, M., Khan, G. S., Syed, M. G., Noor, A., Zahoor, M., Ullah, R., & Bari, A. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. [Link]
-
Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1084. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 1,3-Diisobutyl-2-Thiourea in Organic Solvents
Foreword: Understanding the Physicochemical Landscape of a Versatile Moiety
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of successful formulation, synthesis, and analytical development. 1,3-diisobutyl-2-thiourea, a derivative of thiourea, presents a unique molecular architecture with two isobutyl groups attached to the nitrogen atoms of the thiourea core.[1] This substitution significantly influences its lipophilicity and, consequently, its interaction with various organic solvents. This guide provides an in-depth exploration of the solubility and stability of 1,3-diisobutyl-2-thiourea, offering both theoretical insights and practical, field-proven methodologies for its characterization. The robust and reliable data generated from these protocols are critical for predicting the behavior of this compound in various experimental and manufacturing settings, from reaction kinetics to formulation longevity.
The Molecular Profile of 1,3-Diisobutyl-2-Thiourea: A Primer
1,3-diisobutyl-2-thiourea is an organic compound with the molecular formula C9H20N2S and a molecular weight of approximately 188.33 g/mol .[1] The presence of the two isobutyl groups imparts a greater degree of non-polarity compared to its parent compound, thiourea. This structural feature is a key determinant of its solubility characteristics, favoring dissolution in less polar organic solvents. It is a crystalline solid, appearing as a white to light yellow powder, with a melting point in the range of 63-65 °C.[2][3][4]
Solubility Profile: A Solvent-by-Solvent Analysis
Theoretical Considerations and Expected Solubility Trends
The principle of "like dissolves like" is the guiding tenet for predicting solubility. Given the non-polar nature of the isobutyl groups, 1,3-diisobutyl-2-thiourea is expected to exhibit higher solubility in organic solvents with low to moderate polarity. Conversely, its solubility in highly polar solvents, such as water, is anticipated to be limited. One source describes its water solubility as "slightly soluble"[2] or "insoluble"[5]. It is expected to be soluble in alcohols like methanol and ethanol, as well as in chlorinated solvents and aromatic hydrocarbons. A supplier reports it as having "almost transparency in Methanol"[2].
Table 1: Predicted and Reported Solubility of 1,3-Diisobutyl-2-Thiourea in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Reported Solubility |
| Water | 10.2 | Very Low | Slightly soluble[2], Insoluble[5] |
| Methanol | 5.1 | High | Almost transparent[2] |
| Ethanol | 4.3 | High | Not specified |
| Acetonitrile | 5.8 | Moderate to High | Not specified |
| Acetone | 4.3 | High | Not specified |
| Dichloromethane | 3.1 | High | Not specified |
| Toluene | 2.4 | High | Not specified |
| Hexane | 0.1 | Low to Moderate | Not specified |
Experimental Protocol for Solubility Determination (Gravimetric Method)
To generate precise and reliable solubility data, the static gravimetric method is a robust and widely accepted technique.[6][7] This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
Methodology:
-
Solvent Preparation: Utilize high-purity (e.g., HPLC grade) organic solvents to minimize the impact of impurities on solubility.
-
Sample Preparation: Ensure the 1,3-diisobutyl-2-thiourea to be tested is of high purity and is a fine, uniform powder to facilitate dissolution.
-
Equilibrium Establishment:
-
Add an excess amount of 1,3-diisobutyl-2-thiourea to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker bath is ideal for this purpose.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to prevent precipitation.
-
Immediately filter the supernatant through a fine-pore (e.g., 0.45 µm) filter to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh an empty, dry container (e.g., a glass vial).
-
Transfer the filtered supernatant to the pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation:
-
The solubility (S) can be calculated in g/100 mL using the following formula: S = (Mass of solute / Volume of supernatant) * 100
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Gravimetric method for solubility determination.
Stability Profile: Ensuring Compound Integrity
The chemical stability of a compound under various environmental conditions is a cornerstone of its reliable application. For drug development professionals, stability data is a regulatory requirement and is crucial for determining shelf-life and appropriate storage conditions.
General Stability and Incompatibilities
A safety data sheet for 1,3-diisobutyl-2-thiourea indicates that the product is chemically stable under standard ambient conditions (room temperature).[3] It is important to avoid strong oxidizing agents, as these are listed as incompatible materials.[3]
Protocol for a Comprehensive Stability Study
To rigorously assess the stability of 1,3-diisobutyl-2-thiourea, a systematic study should be conducted based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8] This ensures a scientifically sound and globally accepted approach to stability testing.[9][10]
Methodology:
-
Batch Selection: Utilize at least one to three representative batches of 1,3-diisobutyl-2-thiourea for the study.[9][11]
-
Container Closure System: Store the samples in containers that are inert and mimic the intended long-term storage, such as amber glass vials with tightly sealed caps.
-
Storage Conditions: Expose the samples to a range of controlled conditions to assess thermal, humidity, and photostability.
-
Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.[8]
-
-
Testing Frequency:
-
Accelerated Storage: Test at time 0, 1, 3, and 6 months.
-
Long-Term Storage: Test at time 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Method: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[12][13] A reverse-phase HPLC method with UV detection is a common and effective choice for thiourea derivatives.
-
Parameters to be Tested:
-
Assay: Quantification of 1,3-diisobutyl-2-thiourea.
-
Purity: Detection and quantification of any degradation products.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Diagram 2: Workflow for a Comprehensive Stability Study
Sources
- 1. Buy Urea, 1,3-diisobutyl-2-thio- | 29214-81-1 [smolecule.com]
- 2. 1,3-Dibutyl-2-thiourea price,buy 1,3-Dibutyl-2-thiourea - chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]
- 5. 1,3-Dibutyl-2-thiourea(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. youtube.com [youtube.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Urea, 1,3-diisobutyl-2-thio- | SIELC Technologies [sielc.com]
Exploring the Biological Activity of Novel Thiourea Derivatives: An In-depth Technical Guide
Foreword: The Versatility of the Thiourea Scaffold in Medicinal Chemistry
Thiourea derivatives, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, represent a privileged scaffold in the landscape of medicinal chemistry.[1] Their structural simplicity belies a remarkable chemical versatility, allowing for the synthesis of a vast library of compounds with a wide spectrum of biological activities. This adaptability stems from the thione-thiol tautomerism and the ability to readily modify the substituent groups (R¹, R², R³, R⁴), which significantly influences their pharmacokinetic and pharmacodynamic properties.[1] Over the past five years, research into novel thiourea derivatives has intensified, revealing their potential as potent antibacterial, anticancer, antiviral, and enzyme-inhibiting agents.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their actions, provide detailed protocols for their biological evaluation, and present a framework for understanding their structure-activity relationships (SAR).
Antimicrobial Activity: A Renewed Weapon Against Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents.[1][3] Thiourea derivatives have emerged as a promising class of compounds in this arena, exhibiting significant activity against a range of pathogenic microorganisms.[1][4][5]
Mechanism of Antibacterial Action
The antibacterial efficacy of thiourea derivatives is often attributed to their ability to interfere with essential bacterial processes.[6] The presence of the C=S and N-H groups allows for hydrogen bonding and coordination with metal ions, which can lead to the inhibition of key bacterial enzymes.[7] Studies have shown that these compounds can target bacterial tyrosinase, DNA gyrase, and topoisomerase IV, disrupting vital cellular functions.[1][6] The lipophilicity of the thiourea scaffold also facilitates penetration of the bacterial cell membrane.[5][6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of thiourea derivatives is intricately linked to their chemical structure. SAR studies have revealed several key trends:
-
Aromatic and Heterocyclic Substituents: The introduction of aromatic or heteroaromatic rings on the nitrogen atoms often enhances antibacterial activity.[6]
-
Electron-Withdrawing Groups: Substituents like halogens (-Cl, -Br), nitro (-NO₂), and trifluoromethyl (-CF₃) on the aromatic rings can increase potency, likely by enhancing the compound's ability to interact with target enzymes or penetrate bacterial membranes.[6]
-
Lipophilicity: A balance in lipophilicity is crucial. While increased lipophilicity can improve membrane permeability, excessive hydrophobicity can lead to decreased solubility and bioavailability.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
The in vitro antimicrobial activity of novel thiourea derivatives is primarily determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3][8]
1.3.1. Broth Microdilution Method
This is a widely used method for determining the MIC of a compound.[3][8]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the thiourea derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the microtiter plate to achieve a range of concentrations.[3]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[3]
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
1.3.2. Agar Disk-Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[3]
Step-by-Step Methodology:
-
Agar Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) with a standardized suspension of the test microorganism.
-
Disk Application: Place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the thiourea derivative onto the agar surface.[3]
-
Incubation: Incubate the plates under suitable conditions.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disc.[3]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiourea derivatives have demonstrated significant potential as anticancer agents, with studies showing their ability to inhibit the growth of various cancer cell lines.[1][7][9][10] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways involved in cancer progression.
Mechanisms of Anticancer Action
The anticancer properties of thiourea derivatives are multifaceted and can include:
-
Enzyme Inhibition: They can inhibit crucial enzymes involved in cancer cell proliferation and survival, such as kinases and Epidermal Growth Factor Receptor (EGFR).[10][11]
-
Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[10]
-
Disruption of Cell Cycle: They can arrest the cell cycle at different phases, preventing cancer cells from dividing.
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels that supply tumors with nutrients.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiourea derivatives is highly dependent on their structural features:
-
Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings play a critical role. Electron-withdrawing groups can enhance activity.[11] The introduction of bulky groups can also influence cytotoxicity.[7]
-
Linker Moiety: The linker connecting the thiourea core to other chemical moieties can impact the compound's ability to interact with its biological target.[7]
-
Chirality: The stereochemistry of chiral thiourea derivatives can significantly affect their anticancer potency.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.[12][13][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12][14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example of Cytotoxicity Data for Novel Thiourea Derivatives
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast Cancer) | 48 | 5.2 |
| Derivative B | A549 (Lung Cancer) | 48 | 8.9 |
| Derivative C | HCT116 (Colon Cancer) | 48 | 3.1 |
Antiviral Activity: Combating Viral Infections
Several thiourea derivatives have been identified as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and other RNA viruses.[15][16][17] Their antiviral mechanism often involves targeting specific viral enzymes or processes essential for viral replication.
Mechanisms of Antiviral Action
The antiviral activity of thiourea derivatives can be attributed to:
-
Inhibition of Viral Enzymes: They can block the activity of viral enzymes such as reverse transcriptase, protease, and polymerase, which are crucial for the viral life cycle.
-
Interference with Viral Entry: Some compounds can prevent the virus from entering host cells.[18]
-
Inhibition of Viral Replication: They can interfere with the synthesis of viral genetic material and proteins.
Experimental Protocol: In Vitro Antiviral Screening
The initial evaluation of the antiviral activity of novel thiourea derivatives is typically performed using cell-based assays.[19]
3.2.1. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).[20]
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the thiourea derivative to the cells, followed by the addition of the virus.
-
Incubation: Incubate the plates until CPE is observed in the virus control wells (no compound).
-
CPE Assessment: The CPE can be assessed microscopically or by using a cell viability assay like the MTT assay.[21]
-
EC₅₀ Determination: The EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral CPE.
3.2.2. Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.
Step-by-Step Methodology:
-
Cell Infection: Infect a monolayer of host cells with the virus.
-
Compound Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the thiourea derivative.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Plaque Reduction Calculation: Calculate the percentage of plaque reduction for each compound concentration to determine the EC₅₀.
Enzyme Inhibition: A Targeted Approach to Drug Design
The ability of thiourea derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.[22][23] They have been shown to be effective inhibitors of various enzymes, including urease, carbonic anhydrase, tyrosinase, and various kinases.[22][24][25][26]
Mechanisms of Enzyme Inhibition
Thiourea derivatives can inhibit enzymes through various mechanisms:
-
Competitive Inhibition: The compound competes with the natural substrate for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The compound binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.
-
Uncompetitive Inhibition: The compound binds only to the enzyme-substrate complex.
Experimental Protocol: General Enzyme Inhibition Assay
The inhibitory activity of a thiourea derivative against a specific enzyme is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the compound.[27][28]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and the thiourea derivative at various concentrations in an appropriate buffer.
-
Assay Setup: In a microplate or cuvette, combine the enzyme and the inhibitor and pre-incubate for a specific period.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.[27]
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the percentage of inhibition and calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Kᵢ).
Table 2: Example of Enzyme Inhibition Data for Novel Thiourea Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| Derivative D | Urease | 12.5 | Competitive |
| Derivative E | Carbonic Anhydrase II | 25.1 | Non-competitive |
| Derivative F | Tyrosinase | 8.7 | Competitive |
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows described in this guide.
Caption: Overview of key experimental workflows.
Caption: Step-by-step MTT assay workflow.
Conclusion and Future Directions
Thiourea derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities make them an attractive scaffold for medicinal chemists. Future research in this area should focus on:
-
Lead Optimization: Optimizing the potency and selectivity of promising thiourea derivatives through further SAR studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action to guide rational drug design.
-
In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of lead compounds in animal models.
-
Combination Therapies: Exploring the potential of thiourea derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.
This guide has provided a comprehensive overview of the biological activities of novel thiourea derivatives and the experimental methodologies used for their evaluation. By understanding the principles and protocols outlined herein, researchers can effectively explore the therapeutic potential of this versatile class of compounds.
References
-
MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and anti-HCV activity of thiourea compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+.... Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Retrieved from [Link]
-
NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]
-
OUCI. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents. Retrieved from [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis, Characterization, and Biological Evaluation of Bis(Aroyl Thiourea) Derivatives: Insights into Their Potential Applications through DFT Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
-
Utah State University. (n.d.). In Vitro Antiviral Testing | IAR. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of a new type of thiourea derivatives. Retrieved from [Link]
-
Pure. (2018, February 1). In vitro antimicrobial susceptibility testing methods. Retrieved from [Link]
-
PubMed. (2025, January 4). Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
-
YouTube. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
-
Trends in Sciences. (n.d.). View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
-
PubMed. (2020, July 15). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
PubMed Central. (2021, July 27). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
-
ResearchGate. (2019, April 25). How to test antiviral activity of compound?. Retrieved from [Link]
-
PubMed Central. (2023, April 4). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 7). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. apec.org [apec.org]
- 9. Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - ProQuest [proquest.com]
- 26. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of N,N'-Disubstituted Thioureas
Abstract
This technical guide provides a comprehensive examination of the tautomerism exhibited by N,N'-disubstituted thioureas, a class of compounds with significant relevance in medicinal chemistry, materials science, and organocatalysis. The dynamic equilibrium between the predominant thione and the less abundant thioenol (or iminothiol) forms is critical to their chemical reactivity, biological activity, and spectroscopic properties. This document delves into the structural nuances of these tautomers, the energetic landscape of their interconversion, and the profound influence of substituents and solvent environments on the equilibrium position. We will present a synthesis of theoretical principles with practical, field-proven methodologies for the characterization of these tautomeric systems. Detailed experimental and computational protocols are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate and harness the tautomeric behavior of N,N'-disubstituted thioureas in their respective fields.
Introduction: The Concept of Tautomerism in N,N'-Disubstituted Thioureas
Tautomerism, a form of constitutional isomerism, involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. In the case of N,N'-disubstituted thioureas, the principal tautomeric relationship is the thione-thiol equilibrium. The thione form, characterized by a carbon-sulfur double bond (C=S), is generally the more stable and predominant tautomer under most conditions.[1][2] However, it exists in a dynamic equilibrium with the thioenol (or iminothiol) form, which contains a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).[3]
A third, less common tautomeric form, the carbodiimide, can also be considered, arising from a double proton transfer.[4] The position of this equilibrium is not static; it is a finely balanced interplay of intramolecular and intermolecular forces. Factors such as the electronic and steric nature of the N-substituents, solvent polarity, temperature, and pH can significantly shift the equilibrium, thereby altering the molecule's properties and reactivity.[5] Understanding and controlling this tautomeric landscape is paramount for applications ranging from designing novel pharmaceuticals to developing efficient organocatalysts.
The Tautomeric Forms: A Structural Overview
The tautomeric equilibrium in N,N'-disubstituted thioureas primarily involves three species: the thione, the thioenol (iminothiol), and the carbodiimide forms.
-
Thione Form (A): This is the most stable and commonly depicted tautomer. It features a thiocarbonyl group (C=S) and two N-H bonds. X-ray crystallographic studies of N,N'-disubstituted thioureas, such as N,N'-diphenylthiourea, consistently show the molecule adopting the thione form in the solid state.[6][7][8] The planarity of the thiourea backbone allows for extensive hydrogen bonding networks, which contribute to its stability.[7]
-
Thioenol (Iminothiol) Form (B): This tautomer is formed by the migration of a proton from one of the nitrogen atoms to the sulfur atom. This results in the formation of a thiol group (-SH) and an imine functionality (C=N). While less stable than the thione form, its transient formation can be crucial for the reactivity of thioureas, particularly in their role as hydrogen bond donors in organocatalysis.[3]
-
Carbodiimide Form (C): This zwitterionic or neutral form is characterized by a -N=C=N- linkage. It can be accessed via a formal 1,3-proton shift from one nitrogen to the other. While generally a minor contributor to the overall equilibrium, it can be an intermediate in certain reactions, such as the desulfurization of thioureas to form carbodiimides.[4][9]
A placeholder diagram is used above. A proper chemical structure diagram would be generated here. Caption: Tautomeric equilibria in N,N'-disubstituted thioureas.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the thione and thioenol forms is dictated by a combination of electronic and environmental factors.
Substituent Effects
The nature of the R and R' groups attached to the nitrogen atoms plays a pivotal role in determining the position of the tautomeric equilibrium.
-
Electronic Effects: Electron-donating groups (EDGs) on the aryl rings of N,N'-diarylthioureas increase the electron density on the nitrogen atoms. This enhanced basicity of the nitrogen atoms favors the thione form. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atoms, making the N-H protons more acidic and thereby shifting the equilibrium towards the thioenol form.[10]
-
Steric Effects: Bulky substituents on the nitrogen atoms can induce steric strain in the planar thione form. This strain can be alleviated by tautomerization to the non-planar thioenol form, thus shifting the equilibrium in its favor.
-
N,N'-Dialkyl vs. N,N'-Diaryl Thioureas: In general, the thione form is more favored in N,N'-dialkylthioureas compared to N,N'-diarylthioureas. The electron-donating nature of alkyl groups stabilizes the thione tautomer. In contrast, the phenyl rings in diarylthioureas can engage in resonance, which can influence the acidity of the N-H protons and thus the tautomeric equilibrium.
Solvent Effects
The solvent environment has a profound impact on the tautomeric equilibrium by differentially solvating the tautomers.[5]
-
Polarity: Polar solvents tend to stabilize the more polar tautomer. The thione form, with its significant C=S bond dipole, is generally more polar than the thioenol form. Consequently, an increase in solvent polarity will typically favor the thione tautomer.[5]
-
Hydrogen Bonding: Protic solvents, capable of hydrogen bonding, can interact with both the C=S group of the thione and the N-H groups. These interactions can further stabilize the thione form. Aprotic solvents, on the other hand, will have a less pronounced effect on the equilibrium, although their polarity still plays a role.
Experimental Characterization of Tautomeric Forms
A combination of spectroscopic and crystallographic techniques is employed to identify and quantify the tautomeric forms of N,N'-disubstituted thioureas.
Spectroscopic Methods
NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.[11] Both ¹H and ¹³C NMR provide distinct signatures for the thione and thioenol forms.
| Nucleus | Thione Form | Thioenol Form | Notes |
| ¹H NMR | N-H protons typically appear as a broad singlet in the range of δ 7.0-10.0 ppm.[7] | S-H proton signal is expected, though often broad and may exchange with solvent protons. A distinct C-H signal for the imine carbon may be observed. | The position and broadness of the N-H signal are sensitive to concentration and solvent due to hydrogen bonding. |
| ¹³C NMR | The thiocarbonyl carbon (C=S) resonates at a characteristic downfield shift, typically in the range of δ 175-185 ppm.[7] | The imine carbon (C=N) would appear at a different chemical shift, generally upfield from the C=S signal. | The observation of a single, averaged signal for the thiocarbonyl/imine carbon at room temperature indicates a rapid equilibrium on the NMR timescale. |
IR spectroscopy provides valuable information about the functional groups present in each tautomer.
| Vibrational Mode | Thione Form (cm⁻¹) | Thioenol Form (cm⁻¹) | Notes |
| N-H Stretch | 3100-3400 (often broad due to H-bonding)[7][12] | Absent or significantly different | The presence and shape of this band are strong indicators of the thione form. |
| C=S Stretch | ~1100-1300 (can be coupled with C-N stretching)[12] | Absent | This band can sometimes be weak and difficult to assign definitively. |
| C=N Stretch | Absent | ~1600-1650 | A strong indicator for the presence of the thioenol form. |
| S-H Stretch | Absent | ~2500-2600 (weak) | Often difficult to observe due to its low intensity. |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. For N,N'-disubstituted thioureas, this technique has consistently shown the predominance of the thione tautomer in the crystalline form.[6][7][8] The crystal structures often reveal extensive intermolecular hydrogen bonding networks involving the N-H donors and the C=S acceptor, which contribute to the stabilization of the thione form in the solid state.[7]
Experimental Protocols
Synthesis of N,N'-Disubstituted Thioureas
A general and reliable method for the synthesis of symmetrical N,N'-disubstituted thioureas involves the reaction of a primary amine with carbon disulfide, followed by oxidative coupling. For unsymmetrical thioureas, the reaction of an isothiocyanate with a primary amine is commonly employed.[13]
Protocol: Synthesis of N,N'-Diphenylthiourea
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (2.0 equivalents) in a suitable solvent such as ethanol.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (1.0 equivalent) to the stirred solution of aniline. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, N,N'-diphenylthiourea, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Variable-Temperature (VT) NMR Spectroscopy
VT-NMR is a powerful technique to study dynamic equilibria. By recording spectra at different temperatures, it is possible to slow down the interconversion between tautomers on the NMR timescale, potentially allowing for the observation of distinct signals for each species.[14][15]
Protocol: VT-¹H NMR Study of a N,N'-Diarylthiourea
-
Sample Preparation: Prepare a solution of the N,N'-diarylthiourea in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.
-
Data Analysis: Analyze the changes in the spectra as a function of temperature. Look for the sharpening of broad peaks or the appearance of new signals at lower temperatures, which would indicate the slowing of the tautomeric interconversion.
-
High-Temperature Spectra (Optional): If the equilibrium is slow at room temperature, increasing the temperature can lead to the coalescence of signals from the different tautomers.
Caption: Workflow for a variable-temperature NMR experiment.
Computational Analysis of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the tautomeric landscape of N,N'-disubstituted thioureas.[16][17] DFT calculations can provide valuable insights into the relative stabilities of the tautomers, the geometries of the transition states for their interconversion, and the influence of substituents and solvents.
Protocol: DFT Calculation of Tautomer Stabilities
-
Structure Generation: Build the 3D structures of the thione and thioenol tautomers of the desired N,N'-disubstituted thiourea using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will find the lowest energy conformation for each tautomer.[18]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced method or a larger basis set.
-
Solvation Effects: To model the effect of a solvent, the geometry optimizations and energy calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Relative Energy Calculation: Calculate the relative energy of the thioenol tautomer with respect to the thione tautomer, including the ZPVE correction and any thermal corrections. A positive relative energy indicates that the thione form is more stable.
Caption: Workflow for DFT calculation of tautomer stabilities.
Conclusion
The tautomerism of N,N'-disubstituted thioureas is a fascinating and fundamentally important aspect of their chemistry. The dynamic equilibrium between the thione and thioenol forms, governed by a subtle interplay of substituent and solvent effects, dictates their physical, chemical, and biological properties. A multi-faceted approach, combining high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of these systems. The methodologies and insights presented in this guide are intended to empower researchers to effectively characterize and manipulate the tautomeric behavior of N,N'-disubstituted thioureas, thereby facilitating the rational design of new molecules with tailored properties for a wide range of applications.
References
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media - IOSR Journal. Available at: [Link]
-
Thiourea - Wikipedia. Available at: [Link]
-
Study of the Tautomeric Equilibrium of Pyridoxine in 1,4-Dioxane/Water Mixtures by 13C Nuclear Magnetic Resonance. Thermodynamic Characterization and Solvent Effects | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex - ResearchGate. Available at: [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. Available at: [Link]
-
Instructions for Variable Temperature (VT) Operation - NMR. Available at: [Link]
-
Variable Temperature NMR Experiments. Available at: [Link]
-
Iminothiol/thiourea tautomeric equilibrium in thiourea lipids impacts DNA compaction by inducing a cationic nucleation for complex assembly - PubMed. Available at: [Link]
-
Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed Central. Available at: [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - MDPI. Available at: [Link]
-
Comparison of data distribution for thioureas with electron‐donating... - ResearchGate. Available at: [Link]
-
Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. - ResearchGate. Available at: [Link]
-
Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Available at: [Link]
-
1 H and 13 C NMR chemical shifts of thiones and their cyanogold(I) complexes in DMSO-d 6 - ResearchGate. Available at: [Link]
-
(PDF) Matrix and ab initio infrared spectra of thiourea and thiourea-d4 - ResearchGate. Available at: [Link]
-
Structure and stability of thiourea with water, DFT and MP2 calculations - ResearchGate. Available at: [Link]
-
(PDF) N,N′-Diphenylthiourea acetone monosolvate - ResearchGate. Available at: [Link]
-
Carbodiimide - Wikipedia. Available at: [Link]
-
Non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives: origin of smaller Kass with thiourea than urea derivatives - PubMed. Available at: [Link]
-
Experimental 13 C (top) and 1 H (bottom) NMR chemical shift spectra of... - ResearchGate. Available at: [Link]
-
Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies - MDPI. Available at: [Link]
-
3.5 Carbodiimides. Available at: [Link]
-
Diphenylthiourea | C13H12N2S | CID 700999 - PubChem - NIH. Available at: [Link]
-
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC - PubMed Central. Available at: [Link]
-
The structure of the ligand N,N-diphenylthiourea. - ResearchGate. Available at: [Link]
-
Equilibrium between the tautomeric forms of thiourea. - ResearchGate. Available at: [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. Available at: [Link]
-
Tautomers of thiourea. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
(PDF) Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]
-
1155-1160 Research Article Density functional theory (DFT) studi - JOCPR. Available at: [Link]
-
Theoretical study of the electron-donating effects of thiourea ligands in catalysis. Available at: [Link]
-
1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6 - ResearchGate. Available at: [Link]
-
The C 2 and C s conformations of thiourea and the definition of syn - ResearchGate. Available at: [Link]
-
View of Quantum-chemical calculations of transitional states thermodynamic parameters of tautomers of initial N,N'-disubstituted thiourea derivative during the cyclization reaction in the conditions of different solvents application. Available at: [Link]
-
Thiourea | H2NCSNH2 | CID 2723790 - PubChem - NIH. Available at: [Link]
-
(PDF) Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Available at: [Link]
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC - NIH. Available at: [Link]
-
Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR - PMC - NIH. Available at: [Link]
-
Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - MDPI. Available at: [Link]
-
X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State - MDPI. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. Available at: [Link]
-
Six possible tautomers and E/Z isomers of N,N 0-bis-aryl-N 0... - ResearchGate. Available at: [Link]
-
Computational Study on the Route of Cooperative Organocatalysis Utilizing Thiourea and Halogen Bond Donor Mixture | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]
Sources
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Iminothiol/thiourea tautomeric equilibrium in thiourea lipids impacts DNA compaction by inducing a cationic nucleation for complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
The Supramolecular Architecture of 1,3-Diisobutyl-2-thiourea: A Technical Guide to its Hydrogen Bonding in the Crystalline State
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Non-Covalent Interactions in Molecular Design
Thiourea derivatives are a versatile class of organic compounds with wide-ranging applications in coordination chemistry, catalysis, and medicinal chemistry.[1][2] Their biological activity is often intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their packing in the solid state.[3] Among these, hydrogen bonding plays a pivotal role in defining the conformational landscape and influencing physicochemical properties such as solubility, stability, and crystal morphology. This guide provides an in-depth technical analysis of the hydrogen bonding network within the crystal lattice of 1,3-diisobutyl-2-thiourea, a molecule of interest for its potential applications in drug development and materials science.[4][5] Understanding the intricacies of its supramolecular assembly is paramount for the rational design of novel therapeutic agents and functional materials.
Synthesis of 1,3-Diisobutyl-2-thiourea
The synthesis of 1,3-diisobutyl-2-thiourea is typically achieved through the reaction of isobutylamine with carbon disulfide.[1] This reaction proceeds through the formation of an isothiocyanate intermediate, which subsequently reacts with another molecule of the amine to yield the desired thiourea.[1]
Experimental Protocol: Synthesis of 1,3-Diisobutyl-2-thiourea[1]
-
Prepare a solution of carbon disulfide in petroleum ether and cool it to 0°C in an ice bath.
-
Slowly add an excess of isobutylamine to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at ambient temperature. The reaction typically proceeds to completion without the need for a catalyst.
-
Needle-like colorless crystals of 1,3-diisobutyl-2-thiourea will form in the solution over a period of a few days.
-
Isolate the crystals by filtration and wash with cold petroleum ether.
-
The product can be further purified by recrystallization.
Crystal Structure and Hydrogen Bonding Network
The solid-state architecture of 1,3-diisobutyl-2-thiourea has been elucidated by single-crystal X-ray diffraction.[1][6] The compound crystallizes in the monoclinic space group P2₁/c.[6] The crystal packing is primarily stabilized by intermolecular N-H⋯S hydrogen bonds, a common and crucial interaction in thiourea derivatives.[6][7]
Crystallographic Data Summary
| Parameter | Value[6] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5131 (4) |
| b (Å) | 9.2355 (3) |
| c (Å) | 11.3093 (5) |
| β (°) | 99.569 (2) |
| Volume (ų) | 1185.78 (8) |
| Z | 4 |
Analysis of the Hydrogen Bonding Motif
In the crystal lattice of 1,3-diisobutyl-2-thiourea, each molecule acts as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the sulfur atom of the thiocarbonyl group. This dual functionality leads to the formation of a robust network of intermolecular interactions. The specific geometry of these N-H⋯S bonds determines the overall packing arrangement of the molecules in the crystal.
The hydrogen bonding parameters, including the donor-hydrogen (D-H), hydrogen-acceptor (H⋯A), and donor-acceptor (D⋯A) distances, as well as the D-H⋯A angle, provide quantitative insight into the strength and directionality of these interactions.
| Donor (D) - H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1-H1A···S1 | 0.861(4) | 2.683(8) | 3.479(2) | 154.33(3) |
| N2-H2A···S1 | 0.860(4) | 2.819(3) | 3.573(3) | 147.37(5) |
Table adapted from data presented in the Journal of Chemistry.[1]
The N-H⋯S hydrogen bonds link the molecules into chains, which then pack to form the three-dimensional crystal lattice. The isobutyl groups, being hydrophobic, will likely orient themselves to minimize unfavorable interactions, further influencing the crystal packing.
Visualization of the Hydrogen Bonding Network
To visually represent the key hydrogen bonding interactions in the crystal lattice of 1,3-diisobutyl-2-thiourea, a DOT language script can be used to generate a schematic diagram.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1,3-diisobutyl-2-thiourea
An In-depth Technical Guide to 1,3-Diisobutyl-2-thiourea: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-diisobutyl-2-thiourea, a versatile organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, structural characteristics, reactivity, and key applications of this compound, grounding all claims in authoritative data and established experimental protocols.
Compound Identification and Nomenclature
1,3-Diisobutyl-2-thiourea is a symmetrically substituted thiourea derivative. Its identity is established by the following identifiers:
-
IUPAC Name : 1,3-di(isobutyl)thiourea
-
Common Synonyms : N,N'-Diisobutylthiourea
-
CAS Number : 29214-81-1[1]
-
Molecular Formula : C₉H₂₀N₂S[1]
-
Molecular Weight : 188.33 g/mol [1]
Molecular Structure and Crystallography
The structural integrity of a compound is fundamental to understanding its reactivity and function. 1,3-Diisobutyl-2-thiourea consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is substituted with an isobutyl group.
Caption: 2D Molecular Structure of 1,3-Diisobutyl-2-thiourea.
Crystallographic Data
Single-crystal X-ray diffraction studies reveal that 1,3-diisobutyl-2-thiourea crystallizes in a monoclinic system with the space group P2₁/c.[1][2] This arrangement allows for efficient molecular packing, which is stabilized by intermolecular N-H···S hydrogen bonds.[1][2]
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic[1][2] |
| Space Group | P2₁/c[1][2] |
| Unit Cell Dimensions | a = 11.5131 Å, b = 9.2355 Å, c = 11.3093 Å, β = 99.569°[1][2] |
| Unit Cell Volume (V) | 1185.78 ų[1][2] |
| Molecules per Unit Cell (Z) | 4[1][2] |
| Calculated Density | 1.055 g/cm³[1] |
Physicochemical Properties
The are summarized below. These characteristics are critical for determining appropriate solvents, storage conditions, and applications. Note that some properties listed are for the related compound 1,3-dibutyl-2-thiourea, which is structurally similar.
| Property | Value | Source(s) |
| Appearance | White to light yellow or clear crystalline powder | [3][4][5] |
| Melting Point | 63-65 °C | [3][4][6] |
| Boiling Point | 122 °C at 14 mmHg | [3][4] |
| Solubility | Slightly soluble in water; soluble in methanol. | [3][4] |
| pKa | 14.30 (Predicted) | [3][4] |
| LogP (Octanol/Water Partition Coefficient) | 2.75 | [3][4] |
| Vapor Pressure | 0.0032 hPa at 25 °C | [3][4] |
Chemical Properties and Reactivity
Stability and Storage
1,3-Diisobutyl-2-thiourea is stable under normal ambient temperatures and pressures.[5][6] For optimal preservation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is crucial to keep it away from incompatible substances, particularly strong oxidizing agents, to prevent hazardous reactions.[5][6][7]
Coordination Chemistry
A key chemical feature of thiourea derivatives is their ability to act as ligands in coordination chemistry.[8] The sulfur atom of the thiocarbonyl group is a soft donor, enabling the formation of stable complexes with various transition metals. 1,3-Diisobutyl-2-thiourea readily reacts with metal salts such as those of copper(I), zinc(II), and mercury(II) to form corresponding metal complexes.[9][10] In these complexes, the thiourea ligand typically coordinates to the metal center through its sulfur atom.[9] This coordination ability is fundamental to its application in catalysis and materials science.
Biological Potential
Thiourea derivatives are a subject of significant interest in medicinal chemistry due to their wide range of biological activities.[11][12] While specific data on 1,3-diisobutyl-2-thiourea is emerging, related compounds have demonstrated potential as anticancer, antimicrobial, and antioxidant agents.[9][10][11] Metal complexes of 1,3-diisobutyl-2-thiourea have shown dose-dependent free radical scavenging activity, indicating antioxidant properties.[1][9][10]
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and purity assessment.
-
Infrared (IR) Spectroscopy : The IR spectrum of 1,3-diisobutyl-2-thiourea is characterized by broad signals between 3278–3288 cm⁻¹, which are attributed to the N-H bond stretching, indicating extensive hydrogen bonding.[9][10] Key stretches for the C=S group are also present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum would show characteristic signals for the isobutyl groups, including a doublet for the six methyl protons (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene protons (-CH₂-N). A broad signal corresponding to the N-H protons would also be observed.[9]
-
¹³C-NMR : The carbon spectrum is distinguished by a signal for the thiocarbonyl carbon (C=S) typically found in the 174-180 ppm range.[9][13] Signals corresponding to the methyl, methine, and methylene carbons of the isobutyl groups would also be present at higher fields.[9]
-
Experimental Protocols
The following protocols are provided as examples of standard procedures involving 1,3-diisobutyl-2-thiourea.
Protocol 1: Synthesis of 1,3-Diisobutyl-2-thiourea
This protocol is based on the general synthesis of thioureas from amines and carbon disulfide.[8]
Causality : This reaction is a nucleophilic addition of the isobutylamine to the electrophilic carbon of carbon disulfide, followed by elimination to form an isothiocyanate intermediate, which then reacts with a second equivalent of the amine.
Caption: Workflow for the synthesis of 1,3-diisobutyl-2-thiourea.
Methodology :
-
Prepare a solution of carbon disulfide in petroleum ether in a reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add isobutylamine dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold petroleum ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield 1,3-diisobutyl-2-thiourea.
Protocol 2: Synthesis of a Copper(I) Complex
This protocol describes the formation of a metal-ligand complex, demonstrating the compound's utility in coordination chemistry.[9]
Causality : The sulfur atom on 1,3-diisobutyl-2-thiourea acts as a nucleophile, coordinating to the electrophilic Cu(I) metal center to form a stable coordination complex. Acetonitrile is used as a solvent as it can stabilize the Cu(I) ion.
Methodology :
-
Prepare a solution of copper(I) chloride (CuCl) in acetonitrile and stir for 2 hours.
-
In a separate flask, dissolve 1,3-diisobutyl-2-thiourea in acetonitrile.
-
Add the thiourea solution dropwise to the stirring CuCl solution over approximately 10 minutes. A color change from yellow to colorless typically indicates reaction completion.[9]
-
Continue stirring the reaction mixture for 12 hours to ensure maximum product formation.[9]
-
Filter the mixture to remove any unreacted materials.
-
Allow the filtrate to evaporate slowly at room temperature. Colorless crystals of the complex will form over several days.[9]
Applications in Research and Development
1,3-Diisobutyl-2-thiourea is more than a simple chemical intermediate; its unique properties lend it to several advanced applications.
-
Coordination Chemistry and Catalysis : It serves as a versatile ligand for creating metal complexes.[8] These complexes are investigated for catalytic activity in organic synthesis, such as in coupling reactions.[8]
-
Drug Development : As part of the broader class of thiourea derivatives, it is a scaffold of interest for developing new therapeutic agents.[12] The demonstrated antioxidant activity of its metal complexes suggests potential applications in mitigating oxidative stress-related diseases.[1][9][10] Furthermore, the general class of thioureas has been explored for anticancer properties.[11]
-
Materials Science : It is used in the rubber industry as a vulcanization accelerator.[1] It also functions as a corrosion inhibitor for metals.[3]
Safety, Handling, and Storage
Proper handling is imperative to ensure laboratory safety.
-
Toxicology : The compound is considered harmful if swallowed or in contact with skin.[5][6][7] It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[7] The toxicological properties have not been fully investigated.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and safety goggles when handling this substance.[5] Use in a well-ventilated area or under a chemical fume hood.
-
Storage : Store in a tightly closed container in a cool, dry place away from oxidizing agents.[4][5]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[6]
References
-
PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. Retrieved from [Link]
-
MDPI. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1,3-dibutyl-2-thiourea. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N'-Di-n-butylthiourea. Retrieved from [Link]
-
PubChem. (n.d.). Diisopropylthiourea. Retrieved from [Link]
-
ResearchGate. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Retrieved from [Link]
-
SciSpace. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Retrieved from [Link]
- Google Patents. (2007). CN1962629A - N, N'-diisopropyl thiourea synthesis method.
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of 1,3-Diisopropyl-2-thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2016). SPECTROSCOPIC AND STRUCTURAL STUDY OF A SERIES OF PIVALOYLTHIOUREA DERIVATIVES. Retrieved from [Link]
Sources
- 1. Buy Urea, 1,3-diisobutyl-2-thio- | 29214-81-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]
- 4. 1,3-Dibutyl-2-thiourea price,buy 1,3-Dibutyl-2-thiourea - chemicalbook [chemicalbook.com]
- 5. 1,3-Dibutyl-2-thiourea(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. scispace.com [scispace.com]
- 9. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Methodological & Application
Introduction: The Versatility of Thiourea Ligands in Coordination Chemistry
An in-depth guide to the synthesis and characterization of 1,3-diisobutyl-2-thiourea metal complexes for researchers and drug development professionals.
Thiourea derivatives are a versatile class of compounds that serve as a cornerstone in coordination chemistry, organic synthesis, and medicinal chemistry.[1][2] Their unique structural features, particularly the presence of both "hard" nitrogen and "soft" sulfur donor atoms, allow them to form stable complexes with a wide array of transition metals.[3][4] The C=S (thiocarbonyl) group is a key functional site, acting as a potent coordination point for late transition metals.[2] This interaction often modulates the biological activity of the organic ligand, leading to metal complexes with enhanced or novel therapeutic properties, including antimicrobial, anticancer, and antioxidant activities.[1][2][5]
This guide focuses specifically on the synthesis of metal complexes using 1,3-diisobutyl-2-thiourea as the primary ligand. The isobutyl groups provide steric bulk and influence the solubility and crystal packing of the resulting complexes, making this ligand an excellent candidate for creating discrete, well-defined coordination compounds.[6] We will provide detailed, field-proven protocols for the synthesis of the ligand itself, followed by its complexation with various metal ions, and conclude with the essential characterization techniques required to validate these structures.
Part 1: Synthesis of the 1,3-Diisobutyl-2-Thiourea Ligand
The successful synthesis of the metal complex begins with the preparation of a pure ligand. The reaction between isobutylamine and carbon disulfide provides a reliable and high-yield pathway to 1,3-diisobutyl-2-thiourea.[7][8] The reaction likely proceeds through the formation of an isothiocyanate intermediate, which then reacts with a second equivalent of the amine.[7]
Protocol 1: Ligand Synthesis
Materials:
-
Isobutylamine
-
Carbon disulfide (CS₂)
-
Petroleum ether
-
Ethyl acetate
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Prepare a solution of carbon disulfide (1.0 equivalent) in petroleum ether in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath while stirring.
-
Slowly add an excess of isobutylamine (2.0 equivalents) dropwise to the cooled solution with constant, vigorous stirring.[7]
-
Continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Remove the solvent and any volatile components under reduced pressure (rotary evaporation). This will typically yield an oily residue.
-
Dissolve the oily residue in a minimal amount of ethyl acetate.
-
Allow the solution to stand for 2-3 days for slow evaporation, which will promote the formation of colorless, needle-like crystals of 1,3-diisobutyl-2-thiourea.[7]
-
Filter the crystals, wash with a small amount of cold petroleum ether, and dry in a vacuum desiccator.
Causality and Insights:
-
Excess Amine: Using an excess of isobutylamine ensures the complete consumption of carbon disulfide and drives the reaction towards the desired symmetrically substituted thiourea.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction between the amine and carbon disulfide.
-
Crystallization: The choice of ethyl acetate for recrystallization is based on the solubility profile of the product, allowing for the growth of high-purity crystals upon slow evaporation.
Part 2: General Protocol for Synthesizing Metal Complexes
Once the 1,3-diisobutyl-2-thiourea ligand (herein denoted as L ) is synthesized and purified, it can be reacted with various metal salts to form coordination complexes. The general principle involves dissolving the ligand and the metal salt in appropriate solvents and then mixing them in a specific stoichiometric ratio.[2][9]
General Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing thiourea metal complexes.
Protocol 2: Synthesis of a Copper(I) Complex - [L₂CuCl]
This protocol provides a specific example for the synthesis of a copper(I) complex, adapted from established literature.[2][10]
Materials:
-
1,3-diisobutyl-2-thiourea (L )
-
Copper(I) chloride (CuCl)
-
Acetonitrile
Procedure:
-
Prepare a solution of CuCl (0.51 mmol) in acetonitrile. Stir this solution for approximately 2 hours.
-
In a separate flask, dissolve 1,3-diisobutyl-2-thiourea (L ) (1.49 mmol, approx. 3 equivalents) in acetonitrile.
-
Add the ligand solution dropwise to the stirring CuCl solution over a period of about 10 minutes. A color change from yellow to colorless typically indicates reaction completion.[2]
-
Continue stirring the final reaction mixture for an additional 12 hours to ensure maximum product formation.
-
The product can be isolated by slow evaporation of the solvent to yield crystals.
Protocol 3: Synthesis of a Zinc(II) Complex - [L₂ZnCl₂]
This protocol details the synthesis of a tetrahedral zinc(II) complex.[2][11]
Materials:
-
1,3-diisobutyl-2-thiourea (L )
-
Zinc(II) chloride (ZnCl₂)
-
Methanol
Procedure:
-
Dissolve ZnCl₂ (0.44 mmol) in methanol.
-
In a separate flask, dissolve 1,3-diisobutyl-2-thiourea (L ) (0.89 mmol, approx. 2 equivalents) in methanol.
-
Add the metal salt solution to the ligand solution with constant stirring.
-
Stir the mixture for approximately one hour at room temperature.[9]
-
Allow the solution to stand. Colorless crystals should appear after 1-2 days.[2]
-
Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum.
Part 3: Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the coordination of the thiourea ligand to the metal center.
-
N-H Vibrations: In the free ligand, N-H stretching bands are observed. In the complexes, these bands may broaden or shift, indicating involvement in hydrogen bonding.[2]
-
C=S Vibration: The most informative band is the C=S stretch. Upon coordination of the sulfur atom to the metal, electron density is drawn away from the C=S bond, weakening it. This results in a shift of the C=S stretching frequency to a lower wavenumber (a redshift) in the complex compared to the free ligand.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure in solution.
-
¹H NMR: The signals for the N-H protons in the complexes often show a downfield shift compared to the free ligand. The protons of the isobutyl groups will also be present, and their chemical shifts may be slightly altered upon complexation.[5][14]
-
¹³C NMR: This is highly diagnostic. The chemical shift of the thiocarbonyl carbon (C=S) in the free ligand appears at a characteristic low field (e.g., ~181.7 ppm).[14] Upon coordination to a metal, this signal shifts significantly upfield (by several ppm), providing strong evidence of M-S bond formation.[12][14]
Single-Crystal X-ray Diffraction: This is the definitive technique for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, trigonal planar), and intermolecular interactions like hydrogen bonding.[6][7][11]
Data Summary
The following table summarizes typical data for the ligand and two representative metal complexes.
| Compound | Formula | Yield (%) | Molar Ratio (L:M) | Key FT-IR (cm⁻¹) ν(C=S) | Key ¹³C NMR (ppm) δ(C=S) |
| Ligand (L) | C₉H₂₀N₂S | >85% | N/A | ~1240-1250 | ~181.7[14] |
| [L₂CuCl] | C₁₈H₄₀ClCuN₄S₂ | Good | 2:1 (or 3:1 in prep)[2] | Shifted to lower cm⁻¹ | Shifted upfield |
| [L₂ZnCl₂] | C₁₈H₄₀Cl₂N₄S₂Zn | Good | 2:1[2] | Shifted to lower cm⁻¹ | ~174.8[14] |
Conclusion and Future Outlook
The protocols outlined in this guide provide a robust framework for the synthesis and validation of 1,3-diisobutyl-2-thiourea metal complexes. The versatility of the thiourea ligand allows for coordination with a wide range of metals, each potentially imparting unique physicochemical and biological properties.[6][15] These complexes are promising candidates for further investigation in drug development, particularly as antimicrobial and anticancer agents, where the metal center can enhance the therapeutic efficacy of the organic scaffold.[16][17] Further research can explore the synthesis of polynuclear clusters and the systematic evaluation of these compounds against various biological targets.[6]
References
- Material Science Research India. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.
-
Khan, A., Dawar, P., & De, S. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry, 158, 108319. Available from: [Link]
-
Shahzad, A., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. ResearchGate. Available from: [Link]
-
Martínez-Alonso, M., et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. Available from: [Link]
-
Shahzad, A., et al. (2021). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. MDPI. Available from: [Link]
-
Pardeshi, S. K. (2012). Physico-chemical characterization of some metal complexes formed by substituted thiourea. Pelagia Research Library. Available from: [Link]
-
Shahzadi, S., et al. (2014). Ferrocene-Based Bioactive Bimetallic Thiourea Complexes: Synthesis and Spectroscopic Studies. PMC - NIH. Available from: [Link]
-
Sarda, S. B., et al. (2012). Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions. International Science Community Association. Available from: [Link]
-
Jasmani, S., et al. (2023). The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application. Journal of Materials in Life Sciences. Available from: [Link]
-
Shahzad, A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry. Available from: [Link]
-
Shahzad, A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. ResearchGate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Structural Investigation of Zinc Metal- Ligand (Thiourea Derivative) Complexes. Available from: [Link]
- Google Patents. Metal complexes of thiourea and derivatives thereof as metal-delivering anticancer and anti-inflammatory agents.
-
Rollando, R., et al. (2022). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. PMC - NIH. Available from: [Link]
- Google Patents. Metal complexes of thiourea and their derivatives as metal delivering anti-cancer and anti-inflammatory agents.
-
Journal of Applicable Chemistry. Synthesis and characterization of new thiourea complexes. Available from: [Link]
-
Shahzad, A., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. ResearchGate. Available from: [Link]
-
Martínez-Alonso, M., et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC. Available from: [Link]
-
Shahzad, A., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Semantic Scholar. Available from: [Link]
-
Omondi, B., et al. (2013). Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies. PMC - NIH. Available from: [Link]
-
Shivachev, B., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Semantic Scholar. Available from: [Link]
Sources
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation | MDPI [mdpi.com]
- 3. isca.me [isca.me]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,3-Diisobutyl-2-thiourea in Coordination Chemistry: A Guide for Researchers
This technical guide provides an in-depth exploration of the coordination chemistry of 1,3-diisobutyl-2-thiourea, a versatile ligand that has garnered significant interest in the fields of inorganic chemistry, materials science, and drug development. This document offers a comprehensive overview of its synthesis, coordination behavior, and the applications of its metal complexes, supplemented with detailed experimental protocols and field-proven insights.
Introduction: The Versatility of 1,3-Diisobutyl-2-thiourea as a Ligand
1,3-Diisobutyl-2-thiourea is an organosulfur compound belonging to the thiourea family of ligands. Thiourea derivatives are renowned for their exceptional ligating properties, enabling the formation of a wide array of stable coordination complexes with various transition metals. The unique structural features of 1,3-diisobutyl-2-thiourea, specifically the presence of both a soft sulfur donor atom and two nitrogen atoms within the thiocarbonyl group, allow for diverse coordination modes. The isobutyl substituents introduce steric bulk, which can influence the coordination number and geometry of the resulting metal complexes, often leading to the formation of unique polynuclear structures.[1]
The primary coordination typically occurs through the sulfur atom, which acts as a soft Lewis base, showing a high affinity for soft Lewis acidic metal centers such as Cu(I), Ag(I), Hg(II), and Pd(II).[2][3] However, the nitrogen atoms can also participate in coordination, particularly after deprotonation, leading to chelation. Furthermore, the N-H groups are excellent hydrogen bond donors, playing a crucial role in the formation of supramolecular architectures and influencing the crystal packing of the complexes.[4][5] This multifaceted coordination behavior makes 1,3-diisobutyl-2-thiourea a valuable building block for designing novel metal-organic frameworks, catalysts, and biologically active compounds.[6]
Synthesis and Characterization of 1,3-Diisobutyl-2-thiourea
The synthesis of 1,3-diisobutyl-2-thiourea is a straightforward process, typically achieved through the reaction of isobutylamine with carbon disulfide.[6] This reaction proceeds readily and provides the ligand in good yield.
Protocol 1: Synthesis of 1,3-Diisobutyl-2-thiourea
Materials:
-
Isobutylamine
-
Carbon disulfide
-
Petroleum ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Prepare a solution of carbon disulfide in petroleum ether in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isobutylamine dropwise to the cooled solution while stirring continuously.
-
Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
The resulting solid product can be collected by filtration, washed with cold petroleum ether, and dried under vacuum.
-
The purity of the synthesized ligand can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and FT-IR spectroscopy.
Characterization: The successful synthesis of 1,3-diisobutyl-2-thiourea can be confirmed by the presence of characteristic peaks in its spectroscopic data. The FT-IR spectrum will show a prominent C=S stretching vibration and N-H stretching and bending vibrations. The ¹H and ¹³C NMR spectra will exhibit signals corresponding to the isobutyl groups and the thiocarbonyl carbon.[4]
Coordination Chemistry: Synthesis and Structure of Metal Complexes
The reaction of 1,3-diisobutyl-2-thiourea with various metal salts yields a diverse range of coordination complexes with varying nuclearities and geometries. The outcome of these reactions is highly dependent on factors such as the nature of the metal ion, the metal-to-ligand stoichiometric ratio, the solvent system, and the counter-anion present.[1][2]
Coordination Modes of 1,3-Diisobutyl-2-thiourea
The versatility of 1,3-diisobutyl-2-thiourea as a ligand stems from its ability to adopt several coordination modes, as illustrated below.
Caption: Coordination possibilities of the 1,3-diisobutyl-2-thiourea ligand.
Protocol 2: General Synthesis of Metal Complexes with 1,3-Diisobutyl-2-thiourea
This protocol provides a general framework for the synthesis of metal complexes. The specific metal salt, solvent, and stoichiometry should be adapted based on the target complex.
Materials:
-
1,3-Diisobutyl-2-thiourea
-
Appropriate solvent (e.g., acetonitrile, methanol, ethanol)[1][2]
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
Dissolve the metal salt in the chosen solvent in a reaction flask.
-
In a separate flask, dissolve 1,3-diisobutyl-2-thiourea in the same solvent.
-
Slowly add the ligand solution to the metal salt solution while stirring. The molar ratio of metal to ligand can be varied to influence the final product (e.g., 1:2, 1:3).[2]
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
The resulting complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by layering the reaction mixture with a less polar solvent.
Structural Diversity: Examples from the Literature
The coordination of 1,3-diisobutyl-2-thiourea to different metal centers leads to a fascinating array of structural motifs.
-
Copper(I) Complexes: With CuCl, a bis-ligated mononuclear complex, [Cu(Tu)₂Cl] (where Tu = 1,3-diisobutyl-2-thiourea), with a trigonal planar geometry has been reported.[2] In contrast, the reaction with CuI can yield a tris-ligated complex, [Cu(Tu)₃I].[2] Furthermore, polynuclear copper(I) complexes, such as the trinuclear [Cu₃(Tu)₃Cl₃], have also been synthesized, showcasing the bridging capability of the thiourea ligand.[1]
-
Silver(I) Complexes: Silver(I) has a strong propensity to form polynuclear complexes with thiourea ligands. Binuclear, ₂, and even hexanuclear, [Ag₆(Tu)₈Cl₄], complexes have been characterized, where the thiourea ligand acts as both a terminal and a bridging ligand.[1]
-
Zinc(II) and Mercury(II) Complexes: With divalent metals like zinc and mercury, tetrahedral complexes of the type [M(Tu)₂X₂] (where M = Zn, Hg; X = Cl, I) are commonly formed.[2]
The table below summarizes the structural parameters of some representative complexes.
| Complex | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | Reference |
| [Cu(Tu)₂Cl] | Cu(I) | Trigonal Planar | 2.213(4), 2.216(3) | [2] |
| [Cu₃(Tu)₃Cl₃] | Cu(I) | Trigonal Planar (per Cu) | - | [1] |
| ₂ | Ag(I) | Tetrahedral (per Ag) | 2.491 (terminal), 2.622 (bridging) | [1] |
| [Zn(Tu)₂Cl₂] | Zn(II) | Tetrahedral | - | [2] |
| [Hg(Tu)₂I₂] | Hg(II) | Tetrahedral | - | [2] |
Applications of 1,3-Diisobutyl-2-thiourea Metal Complexes
The unique electronic and structural properties of metal complexes derived from 1,3-diisobutyl-2-thiourea have led to their exploration in various application domains.
Biological Applications: Antimicrobial and Antioxidant Agents
Thiourea-metal complexes have shown significant promise as therapeutic agents.[7] The coordination of the thiourea ligand to a metal center can enhance its biological activity.
-
Antioxidant Activity: Several copper(I), zinc(II), and mercury(II) complexes of 1,3-diisobutyl-2-thiourea have been evaluated for their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2][5] The copper(I) complex, [Cu(Tu)₂Cl], was found to be a particularly efficient antioxidant.[2] The antioxidant potential is often attributed to the ability of the metal center to participate in redox reactions, thereby neutralizing free radicals.
-
Antibacterial Activity: These complexes have also been tested against various bacterial strains. For instance, the copper(I) and mercury(II) complexes of 1,3-diisobutyl-2-thiourea have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action is believed to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.[8] The lipophilic nature of the isobutyl groups can facilitate the transport of the complex across the bacterial cell wall.
The workflow for evaluating the biological activity of these complexes is outlined below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferrocene-Based Bioactive Bimetallic Thiourea Complexes: Synthesis and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for the quantification of 1,3-diisobutyl-2-thiourea
Application Note: Quantitative Analysis of 1,3-diisobutyl-2-thiourea
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide provides detailed analytical methodologies for the precise quantification of 1,3-diisobutyl-2-thiourea. As a compound with applications in various chemical syntheses and a potential process impurity in pharmaceutical manufacturing, its accurate measurement is critical for quality control, safety assessment, and regulatory compliance. This document outlines two primary validated methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level quantification. The protocols are designed to be robust and self-validating, grounded in established scientific principles and regulatory standards.
Introduction and Physicochemical Profile
1,3-diisobutyl-2-thiourea (DIBTU) is an organic compound belonging to the thiourea class. Thioureas are recognized as important intermediates in pharmaceutical and agricultural chemistry.[1] Given that certain structurally related compounds can be classified as potential genotoxic impurities (GTIs), the ability to detect and quantify DIBTU at low levels is often a critical aspect of drug substance and product characterization.[2] This necessitates the development of sensitive, accurate, and reliable analytical methods.
Physicochemical Properties of 1,3-diisobutyl-2-thiourea:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀N₂S | [3] |
| Molecular Weight | 188.33 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 63-65 °C | [5][6][7] |
| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water. | [6][8] |
| LogP | 2.39 - 2.75 | [6] |
High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography is the workhorse for quantitative analysis in the pharmaceutical industry due to its robustness, precision, and versatility. For a non-volatile compound like DIBTU, a reverse-phase HPLC method provides excellent separation and reliable quantification.
Principle of the Method
The method employs reverse-phase chromatography, where the analyte (DIBTU) is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. DIBTU, being moderately nonpolar (LogP ~2.4-2.7), is retained on the C18 column and then eluted by a mixture of an organic solvent (acetonitrile) and water. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength, which is proportional to its concentration. The UV absorbance maximum for thiourea compounds is typically in the 230-250 nm range.[8][9]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column capable of handling highly aqueous mobile phases is recommended to ensure good retention of polar impurities.[10]
-
Reagents: HPLC-grade acetonitrile (MeCN), HPLC-grade water, and phosphoric acid or formic acid.
-
Reference Standard: 1,3-diisobutyl-2-thiourea, purity ≥98%.
Workflow Diagram:
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. Buy Urea, 1,3-diisobutyl-2-thio- | 29214-81-1 [smolecule.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1,3-Dibutyl-2-thiourea price,buy 1,3-Dibutyl-2-thiourea - chemicalbook [chemicalbook.com]
- 7. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]
- 8. osha.gov [osha.gov]
- 9. researchgate.net [researchgate.net]
- 10. hplc of thiourea - Chromatography Forum [chromforum.org]
Application Notes and Protocols: 1,3-Diisobutyl-2-Thiourea as a High-Efficiency Corrosion Inhibitor for Carbon Steel
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 1,3-diisobutyl-2-thiourea as a corrosion inhibitor for carbon steel, particularly in acidic environments. It details the underlying mechanism of inhibition, presents step-by-step protocols for experimental evaluation, and offers insights into data interpretation, including theoretical validation through quantum chemical parameters.
Introduction: The Challenge of Carbon Steel Corrosion
Carbon steel is a cornerstone material in numerous industries, from infrastructure to manufacturing, prized for its mechanical strength and cost-effectiveness.[1][2] However, its susceptibility to corrosion, especially in acidic media used for industrial cleaning, pickling, and oil well acidizing, presents significant economic and safety challenges.[2] The use of corrosion inhibitors is a primary strategy to mitigate this degradation.[1] Organic inhibitors, particularly those containing heteroatoms like nitrogen (N) and sulfur (S), are highly effective as they can adsorb onto the metal surface and form a protective barrier against the corrosive environment.[3]
Thiourea and its derivatives have been extensively studied as potent corrosion inhibitors for steel due to the presence of both sulfur and nitrogen atoms.[4][5][6] This guide focuses specifically on 1,3-diisobutyl-2-thiourea, a promising candidate whose molecular structure is optimized for high-efficiency inhibition.
Inhibitor Profile: 1,3-Diisobutyl-2-Thiourea
1,3-Diisobutyl-2-thiourea is an organic compound featuring a central thiocarbonyl (C=S) group flanked by two isobutyl groups attached to the nitrogen atoms.
-
Chemical Structure: (CH₃)₂CHCH₂NH-C(S)-NHCH₂CH(CH₃)₂
-
Key Features:
-
Thiocarbonyl Group (C=S): The primary active center, with the sulfur atom acting as a powerful electron donor.
-
Nitrogen Atoms: Contain lone pairs of electrons that can coordinate with the metal surface.
-
Isobutyl Groups: These alkyl groups enhance the molecule's solubility in certain media and increase its surface coverage area.
-
The synthesis of 1,3-diisobutyl-2-thiourea can be achieved through straightforward methods, such as the reaction of isobutylamine with carbon disulphide.[7][8]
Mechanism of Corrosion Inhibition
The effectiveness of 1,3-diisobutyl-2-thiourea stems from its ability to adsorb onto the carbon steel surface, forming a protective film that isolates the metal from the corrosive electrolyte. This adsorption is a spontaneous, mixed-mode process involving both physical and chemical interactions.[9][10]
-
Physisorption: Initial, weaker adsorption occurs via van der Waals forces between the inhibitor molecule and the charged metal surface.
-
Chemisorption: This is the dominant and more robust mechanism. It involves the sharing of electrons between the inhibitor and the steel. The lone pair electrons of the sulfur and nitrogen atoms are donated to the vacant d-orbitals of iron atoms. Furthermore, the sulfur atom can accept electrons back from the iron atoms (retro-donation), strengthening the bond.[10]
Theoretical studies using Density Functional Theory (DFT) on similar thiourea derivatives show that the sulfur atom preferentially occupies hollow sites on the iron surface, forming multiple strong Fe-S bonds, which is key to their strong inhibition effect.[4] This adsorption blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, classifying 1,3-diisobutyl-2-thiourea as a mixed-type inhibitor .[9]
Caption: Proposed mechanism of corrosion inhibition by 1,3-diisobutyl-2-thiourea on a carbon steel surface.
Protocols for Performance Evaluation
To validate the efficacy of 1,3-diisobutyl-2-thiourea, a multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is recommended.
Caption: Experimental workflow for evaluating the performance of a corrosion inhibitor.
Protocol 1: Gravimetric (Weight Loss) Method
This method provides a direct measurement of metal loss over time.
Materials:
-
Carbon steel coupons (e.g., C1018) of known dimensions.
-
Abrasive paper (e.g., silicon carbide, various grits).
-
Degreasing solvent (e.g., acetone).
-
Corrosive medium (e.g., 1 M HCl).
-
1,3-diisobutyl-2-thiourea.
-
Analytical balance (±0.1 mg precision).
Procedure:
-
Specimen Preparation: Mechanically polish carbon steel coupons with successive grits of abrasive paper, rinse with deionized water, degrease with acetone, and dry completely.
-
Initial Weighing: Weigh each coupon accurately using an analytical balance (W₁).
-
Immersion: Suspend the coupons in beakers containing the corrosive medium. Include a "blank" solution (acid only) and several solutions with varying concentrations of 1,3-diisobutyl-2-thiourea (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Maintain the beakers at a constant temperature for a set duration (e.g., 6-24 hours).
-
Cleaning and Final Weighing: After the exposure period, remove the coupons. Clean them with a suitable cleaning solution (e.g., Clarke's solution), rinse thoroughly, dry, and re-weigh (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is weight loss (W₁ - W₂ in g), A is the surface area (cm²), T is immersion time (hours), and D is the density of carbon steel (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Characterization
Electrochemical tests provide rapid and detailed insights into the corrosion mechanism.
Setup:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Carbon steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
-
Preparation: Prepare the WE by embedding a carbon steel rod in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.
-
Stabilization: Immerse the three-electrode setup in the test solution (blank or with inhibitor). Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[9]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.
-
Calculate IE%: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
-
Potentiodynamic Polarization (PDP):
-
Immediately after EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the results as log(current density) vs. potential (Tafel plot).
-
Extrapolate the linear cathodic and anodic branches of the curve back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate IE%: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
Data Presentation and Interpretation
Table 1: Representative Inhibition Efficiency Data Summarize the calculated efficiencies from all three methods. A strong correlation between the results from different techniques validates the findings.
| Inhibitor Conc. (ppm) | Weight Loss IE% | PDP IE% (from i_corr) | EIS IE% (from R_ct) |
| 0 (Blank) | 0% | 0% | 0% |
| 50 | 85.2% | 86.1% | 87.5% |
| 100 | 90.5% | 91.3% | 92.1% |
| 200 | 93.8% | 94.5% | 95.2% |
| 500 | 95.1% | 96.0% | 96.8% |
| (Note: Data are hypothetical, based on typical performance of thiourea derivatives like 1,3-diisopropyl-2-thiourea and 1,3-dibutyl thiourea which show >92% efficiency).[11][12][13] |
Adsorption Isotherm Analysis To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms. Thiourea derivatives often follow the Langmuir adsorption isotherm , which assumes monolayer adsorption onto a surface with a finite number of identical sites.[11][12][14]
The linearized Langmuir isotherm equation is: C / θ = 1 / K_ads + C
-
θ (Surface Coverage): Calculated as IE% / 100.
-
C: Inhibitor concentration.
-
K_ads: Adsorption equilibrium constant.
By plotting C/θ versus C, a straight line should be obtained. K_ads can be calculated from the intercept. The Gibbs free energy of adsorption (ΔG°_ads) can then be determined, which helps differentiate between physisorption (typically ΔG°_ads values around -20 kJ/mol) and chemisorption (ΔG°_ads values of -40 kJ/mol or more negative).[15]
Theoretical Validation: Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful tool for correlating the molecular structure of an inhibitor with its performance.[16] Key parameters are calculated to predict inhibitory potential:[17][18]
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule. A higher E_HOMO value corresponds to a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability. A lower E_LUMO value indicates a greater ability to accept electrons from the metal (retro-donation).
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally leads to better inhibition efficiency.
For thiourea derivatives, the high E_HOMO is largely influenced by the sulfur and nitrogen atoms, confirming their role as the primary centers for chemical adsorption.[4][19]
Conclusion
1,3-Diisobutyl-2-thiourea demonstrates significant potential as a high-efficiency, mixed-type corrosion inhibitor for carbon steel in acidic media. Its mechanism is rooted in the strong chemisorption of its sulfur and nitrogen heteroatoms onto the steel surface, forming a durable protective film. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its performance, analyze its adsorption behavior, and validate experimental findings with theoretical calculations.
References
-
Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. (2024). Materials International. [Link]
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. [Link]
-
Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019). OnePetro. [Link]
-
Study of Corrosion Inhibition of Thiourea and it's Derivatives on Iron. (n.d.). Semantic Scholar. [Link]
-
Quantum chemical parameters of different corrosion inhibitor systems. (n.d.). ResearchGate. [Link]
-
Quantum chemical calculation for the inhibitory effect of compounds. (n.d.). ResearchGate. [Link]
-
(PDF) Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ResearchGate. [Link]
-
Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. (2015). SciSpace. [Link]
-
Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. (n.d.). Semantic Scholar. [Link]
-
(PDF) Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. (2022). ResearchGate. [Link]
-
Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research. [Link]
-
Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. (2015). Hindawi. [Link]
-
Langmuir isotherm adsorption model of the steel surface of inhibitor in 1 M HCl. (n.d.). ResearchGate. [Link]
-
1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. (2025). ScienceDirect. [Link]
-
Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (n.d.). ResearchGate. [Link]
-
Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (2021). MDPI. [Link]
-
1,3-Diethyl-2-Thiourea As A Corrosion Inhibitor For Carbon Steel SA 106 GR.B. (n.d.). Scribd. [Link]
-
Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (2021). ResearchGate. [Link]
-
(PDF) Monolayer and multilayer adsorption isotherm models for sorption from aqueous media. (2017). ResearchGate. [Link]
-
Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal. [Link]
-
(PDF) Corrosion inhibitors for carbon steel: A review. (n.d.). ResearchGate. [Link]
-
Adsorption isotherm models and its derivatives. (n.d.). ResearchGate. [Link]
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. [Link]
-
Synthesis and characterization of thiourea. (2020). Biblioteka Nauki. [Link]
-
Dithiobis(2,3-dihydro-1,3-benzothiazole) as an effective inhibitor for carbon steel protection in acid solutions. (n.d.). DESWATER. [Link]
-
(PDF) REVIEW OF ADSORPTION ISOTHERMS MODELS. (2021). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. deswater.com [deswater.com]
- 3. mdpi.com [mdpi.com]
- 4. onepetro.org [onepetro.org]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. materials.international [materials.international]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. physchemres.org [physchemres.org]
- 18. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Evaluating the Antioxidant Activity of 1,3-Diisobutyl-2-Thiourea Complexes
I. Introduction: The Imperative for Antioxidant Profiling in Modern Drug Discovery
The relentless progression of diseases such as cancer, neurodegenerative disorders, and chronic inflammation is often underpinned by a common pathological mechanism: oxidative stress.[1][2] This cellular imbalance, arising from an overabundance of reactive oxygen species (ROS), necessitates the discovery of novel therapeutic agents capable of mitigating oxidative damage. Within this context, thiourea derivatives and their coordination complexes have emerged as a versatile and highly promising class of compounds, exhibiting a wide spectrum of biological activities.[3][4][5][6] Their unique structural features, particularly the presence of sulfur and nitrogen donor atoms, make them excellent ligands for coordinating with metal ions, often enhancing their therapeutic potential.
This guide focuses specifically on the complexes of 1,3-diisobutyl-2-thiourea, a lipophilic thiourea derivative whose metal complexes have shown notable potential.[7][8][9] For researchers in drug development, a precise and comprehensive evaluation of the antioxidant capacity of these novel complexes is a critical step in elucidating their mechanism of action and establishing their therapeutic viability.
A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, this document provides a detailed framework employing a panel of three widely accepted and mechanistically distinct assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1][5] By integrating these methods, researchers can build a robust and nuanced antioxidant profile for their synthesized 1,3-diisobutyl-2-thiourea complexes.
II. Mechanistic Foundations of Antioxidant Action
The antioxidant activity of thiourea derivatives is primarily governed by their ability to neutralize free radicals. This is accomplished through two principal mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. Theoretical and experimental studies suggest that for many thiourea derivatives, HAT is the predominant mechanism of action.[3][10] The N-H bonds within the thiourea backbone are often the primary sites for this donation.[3]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into a more stable species. The SET mechanism is often followed by proton transfer.[10]
The selected assays are designed to probe these mechanisms. DPPH is considered a mixed HAT/SET assay, while ABTS operates largely via an electron transfer mechanism, and FRAP is a classic example of a SET-based assay.[1][11]
Visualizing the Assay Principles
The following diagrams illustrate the core chemical transformations underlying each recommended assay.
Caption: DPPH Radical Scavenging Mechanism.
Caption: ABTS Radical Cation Decolorization.
Caption: Ferric Reducing Antioxidant Power (FRAP) Reaction.
III. Detailed Experimental Protocols
For accuracy and throughput, the following protocols are optimized for a 96-well microplate format. It is crucial to perform each assay with appropriate controls to ensure data integrity.
A. DPPH Radical Scavenging Assay
Principle: This assay measures the ability of the thiourea complex to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm as its deep purple color fades to yellow.[10]
Reagents and Materials:
-
1,3-Diisobutyl-2-thiourea complexes
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Positive Controls: Trolox, Ascorbic Acid, or Butylated hydroxytoluene (BHT)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate spectrophotometer
Protocol Steps:
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the concentration so that the absorbance reading at 517 nm is approximately 1.0 ± 0.1.[4] This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil.
-
-
Sample and Standard Preparation:
-
Stock Solutions (e.g., 10 mM): Dissolve the thiourea complexes and positive controls in DMSO to create concentrated stock solutions.
-
Serial Dilutions: Perform serial dilutions of the stock solutions using methanol to obtain a range of final assay concentrations (e.g., 1 to 500 µM).
-
-
Assay Procedure (96-well plate):
-
Layout: Designate wells for blanks, controls, standards, and test samples.
-
Test Sample Wells: Add 100 µL of the various sample dilutions.
-
Positive Control Wells: Add 100 µL of the various positive control dilutions.
-
Control Well (A_control): Add 100 µL of methanol (or the solvent used for dilutions). This represents 0% scavenging.
-
Blank Wells: Add 200 µL of methanol. This is used to zero the spectrophotometer.
-
Sample Blank Wells (Optional but Recommended): Add 100 µL of the sample dilution and 100 µL of methanol (without DPPH) to correct for any intrinsic color of the compound.[12]
-
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the Blank and Sample Blank wells.[13]
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4][14]
-
-
Data Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm.[4]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 (Where A_control is the absorbance of the control well and A_sample is the absorbance of the test sample well, corrected for its blank if necessary).[12]
-
IC₅₀ Determination: Plot the % Scavenging against the concentration of the thiourea complex. The IC₅₀ value is the concentration required to scavenge 50% of the DPPH radicals, determined via non-linear regression analysis. A lower IC₅₀ value signifies higher antioxidant potency.[4]
-
B. ABTS Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of a compound to scavenge the long-lived ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. In the presence of an electron-donating antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, a change measured by a decrease in absorbance at 734 nm.[10] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.
Reagents and Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or Ethanol
-
Other materials as listed for the DPPH assay
Protocol Steps:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Solution (Stock): Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[13][14]
-
ABTS•+ Working Solution: On the day of the assay, dilute the stock ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][15]
-
-
Sample and Standard Preparation:
-
Prepare stock solutions and serial dilutions of the thiourea complexes and positive controls as described in the DPPH protocol.
-
-
Assay Procedure (96-well plate):
-
Data Measurement and Calculation:
-
Measure the absorbance at 734 nm.[13]
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
C. Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the total antioxidant capacity by assessing the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[11][16][17]
Reagents and Materials:
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for the standard curve
-
Other materials as listed previously
Protocol Steps:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of water.
-
FRAP Working Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[13][17]
-
-
Sample and Standard Preparation:
-
Prepare stock solutions of the thiourea complexes in DMSO or an appropriate solvent.
-
Ferrous Sulfate Standard Curve: Prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM) in water to create a standard curve.
-
-
Assay Procedure (96-well plate):
-
Reaction Mixture: Add 20 µL of the sample, standard, or solvent (for the blank) to the wells of the microplate.
-
Reaction Initiation: Add 180 µL of the pre-warmed FRAP working reagent to all wells.[13]
-
Incubation: Incubate the plate at 37°C for 4 to 30 minutes.[13] A 30-minute incubation is common for complexes that may react slowly.
-
-
Data Measurement and Calculation:
-
Measure the absorbance at 593 nm.[11]
-
Standard Curve: Plot the absorbance of the FeSO₄ standards against their concentration.
-
FRAP Value: Use the linear regression equation from the standard curve to calculate the FRAP value of the test samples. The results are expressed as µM Ferrous Equivalents (µM FE).
-
IV. Data Presentation and Interpretation
For clarity and comparative analysis, quantitative results should be summarized in a tabular format.
Table 1: Comparative Antioxidant Activity of 1,3-Diisobutyl-2-Thiourea Complexes
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | FRAP Value (µM FE) |
| Ligand (Free Thiourea) | Value | Value | Value |
| Complex 1 (e.g., Copper) | Value | Value | Value |
| Complex 2 (e.g., Zinc) | Value | Value | Value |
| Positive Controls | |||
| Trolox | Value | Value | Value |
| Ascorbic Acid | Value | Value | Value |
Interpreting the Results:
-
Potency (IC₅₀): A lower IC₅₀ value indicates a more potent antioxidant in the DPPH and ABTS assays.[4] Comparing the IC₅₀ values of the complexes to the free ligand can reveal whether metal coordination enhances or diminishes radical scavenging activity.
-
Mechanism: A strong performance in DPPH and ABTS assays suggests efficient radical scavenging (via HAT/SET). A high FRAP value indicates strong reducing power (SET mechanism). Discrepancies between the assays can provide mechanistic insights. For example, a compound with a high FRAP value but a modest DPPH IC₅₀ may be a better electron donor than a hydrogen donor.
-
Metal Ion Influence: The nature of the coordinated metal ion can significantly impact antioxidant activity. Some metal ions may participate directly in redox reactions, enhancing the overall activity, while others may primarily serve a structural role.[18] A study on copper(I), zinc(II), and mercury(II) complexes of 1,3-diisobutyl thiourea found that the copper complex exhibited the highest free radical scavenging activity.[7][8]
V. References
-
Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. (2021). Computational and Theoretical Chemistry.[Link]
-
Antioxidant activity of thiourea derivatives: An experimental and theoretical study. CSDL Khoa học.[Link]
-
Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2024). Molecules.[Link]
-
ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. (2020). Farmacia Journal.[Link]
-
Antioxidant activity of synthesized compounds by FRAP assay method. ResearchGate.[Link]
-
Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives towards free radicals. Journal de la Société Ouest-Africaine de Chimie.[Link]
-
Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Pharmacophore.[Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). Journal of the Turkish Chemical Society Section A: Chemistry.[Link]
-
Evaluation of the antioxidant activity of several naturally occurring coumarins and their synthesized analogues by “ferric reducing antioxidant power” assay. (2013). Acta Chimica Slovaca.[Link]
-
Synthesis, characterization and studies on antioxidant and molecular docking of metal complexes of 1-(benzo[d]thiazol-2-yl). Inorganic and Nano-Metal Chemistry.[Link]
-
FRAP Antioxidant Assay. G-Biosciences.[Link]
-
Recent Overview of Potent Antioxidant Activity of Coordination Compounds. (2022). Processes.[Link]
-
Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (2021). Molecules.[Link]
-
Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. ResearchGate.[Link]
-
Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. (2022). Molecules.[Link]
-
Antioxidant capacity of Compound 1 and Compound 2 vs control compounds based on the FRAP assay. ResearchGate.[Link]
-
DPPH Antioxidant Assay. G-Biosciences.[Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives (PDF). ResearchGate.[Link]
-
DPPH scavenging properties of Ligand and its metal complexes (% inhibition vs log concentration μg/mL). ResearchGate.[Link]
-
Antioxidant activity of metal complexes (1–4) by DPPH assay method. ResearchGate.[Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicaljournal.in [chemicaljournal.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials [mdpi.com]
- 10. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 11. tandfonline.com [tandfonline.com]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Overview of Potent Antioxidant Activity of Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Antibacterial Screening of 1,3-Diisobutyl-2-Thiourea Metal Complexes
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. This has catalyzed the exploration of novel chemical scaffolds with antimicrobial potential. Among these, thiourea derivatives and their coordination complexes with transition metals have emerged as a promising class of compounds.[1][2][3] The coordination of metals like copper, zinc, and silver to thiourea ligands can significantly enhance their biological activity.[4][5] This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates passage through the bacterial cell membrane, and subsequent disruption of cellular integrity or vital enzymatic processes.[2][6]
This document provides a comprehensive guide for researchers engaged in the antibacterial screening of metal complexes derived from the ligand 1,3-diisobutyl-2-thiourea. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducible and reliable data generation.[7][8] We will detail both preliminary diffusion-based assays for initial screening and quantitative dilution-based methods for determining precise inhibitory concentrations.
Overview of the Investigated Compounds
The focus of these protocols is on metal complexes synthesized from the ligand 1,3-diisobutyl-2-thiourea. The synthesis of this ligand is straightforward, often achieved through the reaction of isobutylamine with carbon disulphide.[3] Subsequent reaction of the purified ligand with various metal salts (e.g., CuCl, ZnCl₂, HgI₂) in appropriate stoichiometric ratios yields the desired metal complexes.[1][9] The sulfur atom of the thiourea group is a key coordination site for these late transition metals.[1][9]
Core Methodologies: A Two-Tiered Screening Approach
A robust antibacterial screening strategy typically employs a two-tiered approach. The first tier involves a rapid, cost-effective diffusion assay to qualitatively assess activity. Promising candidates then advance to the second tier, a more rigorous dilution assay, to quantify their potency.
-
Tier 1: Agar Diffusion Assays. These methods (agar well or disk diffusion) rely on the principle of a compound diffusing from a point source through a solid agar medium seeded with a lawn of bacteria. If the compound is active, it will inhibit bacterial growth, creating a clear "zone of inhibition" (ZOI) around the source. The diameter of this zone provides a semi-quantitative measure of the compound's efficacy.[10][11]
-
Tier 2: Broth Dilution Assays. To obtain quantitative data, the broth microdilution method is the gold standard.[12][13] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] By sub-culturing from the wells with no visible growth, the Minimum Bactericidal Concentration (MBC)—the lowest concentration that kills 99.9% of the initial bacterial inoculum—can also be determined.[14]
Experimental Workflow Visualization
The overall process, from compound synthesis to final data analysis, follows a logical progression designed to efficiently identify and characterize active compounds.
Caption: High-level workflow for antibacterial screening.
Protocol 1: Agar Well Diffusion Assay
This protocol provides a method for the initial screening of the synthesized metal complexes. It is a reliable way to quickly identify compounds that warrant further, more quantitative investigation.
Principle: The assay measures the ability of a compound to diffuse through agar and inhibit the growth of a bacterial lawn. The resulting zone of inhibition is proportional to the compound's antibacterial activity and diffusibility.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (90-100 mm)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or other suitable broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter) or pipette tip
-
Stock solutions of metal complexes (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Cephradine, Tetracycline solution)[1][4]
-
Negative control (e.g., DMSO)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Transfer the colonies into a tube containing 4-5 mL of TSB.
-
Incubate the broth at 37°C for 2-6 hours until it achieves a turbidity comparable to the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
Causality: Using a standardized inoculum is critical for reproducibility. A culture that is too dense or too sparse will lead to erroneously small or large inhibition zones, respectively.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions (rotating the plate approximately 60° each time) to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Loading:
-
Using a sterile cork borer, punch uniform wells into the agar.
-
Aseptically add a defined volume (e.g., 50-100 µL) of the test compound stock solution into a designated well.
-
In separate wells, add the same volume of the positive control and negative control (solvent).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.
-
Caption: Example layout for an agar well diffusion plate.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the CLSI M07 guidelines and is the standard for determining the quantitative potency (MIC) of an antimicrobial agent.[16]
Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared to 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells
-
Stock solutions of metal complexes
-
Positive control (standard antibiotic)
-
Pipettes and sterile tips
-
Plate reader (optional, for OD measurement) or visual inspection
Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Self-Validation: Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Serial Dilution:
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3. Mix thoroughly.
-
Continue this 1:2 serial dilution across the plate to well 10.
-
Discard 100 µL from well 10. The volume in wells 1-10 should now be 100 µL.
-
-
Inoculation:
-
Prepare the final bacterial inoculum. Dilute the 0.5 McFarland suspension in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of this final inoculum to wells 1 through 11.
-
Add 100 µL of sterile CAMHB (without bacteria) to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.
-
A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the broth to make the endpoint easier to read; viable bacteria will reduce the colorless TTC to a red formazan product.[17]
-
Caption: Workflow for preparing a 96-well MIC plate.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Principle: This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is performed directly after the MIC is determined.
Procedure:
-
From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[14]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. Below is an example table compiled from published data on 1,3-diisobutyl-2-thiourea metal complexes.[1][18]
| Compound ID | Complex | Test Organism | Zone of Inhibition (mm) |
| 1 | [Tu₂CuCl] | P. aeruginosa | 13.25 |
| 1 | [Tu₂CuCl] | E. coli | 9.5 |
| 2 | [Tu₃CuI] | P. aeruginosa | 6.2 |
| 3 | [Tu₂ZnCl₂] | P. aeruginosa | 7.5 |
| 4 | [Tu₂HgI₂] | E. coli | 11.0 |
| 4 | [Tu₂HgI₂] | S. flexneri | 11.2 |
| 4 | [Tu₂HgI₂] | S. typhi | 10.5 |
| Control | Cephradine | P. aeruginosa | 25.0 |
Data sourced from Butt et al. (2021).[1][18]
Interpretation:
-
A larger ZOI generally indicates greater activity in diffusion assays.
-
The MIC value is the primary measure of potency. A lower MIC value signifies a more potent compound.
-
The MBC/MIC ratio is informative:
-
An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
References
-
Butt, F. M., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. CLSI Website. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI Website. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial activities of compounds 1-4, ZI were measured in mm. ResearchGate. Available at: [Link]
-
Tariq, M., et al. (2019). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. MDPI. Available at: [Link]
-
Pierce, M. L., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
Singh, F., et al. (2023). Discovery of Phototoxic Metal Complexes with Antibacterial Properties via a Combinatorial Approach. Inorganic Chemistry. Available at: [Link]
-
Turnidge, J., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. Available at: [Link]
-
ResearchGate. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. ResearchGate. Available at: [Link]
-
Al-Khafaji, Y. F., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. Available at: [Link]
-
Sharma, S., et al. (2010). Syntheses, Characterization and Biological Studies of Some Metal (II) Complexes With 4-(P-Chlorophenyl)-2-Phenyl-5-Thiazoleacetic Acid. Rasayan Journal of Chemistry. Available at: [Link]
-
Chohan, Z. H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PubMed Central. Available at: [Link]
-
Ali, S., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Design and synthesis of novel thiourea metal complexes with controllable antibacterial properties. ResearchGate. Available at: [Link]
-
Federal University Dutse. (n.d.). Synthesis, Characterization and Studies Antibacterial Activity of Iron and Zinc Metal Complexes derived from Sulfamethoxazole. Federal University Dutse Journals. Available at: [Link]
-
Adebayo, M. A., et al. (n.d.). Synthesis, characterization, antimicrobial activity and toxicology study of some metal complexes of mixed antibiotics. International Scholars Journals. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]
-
PubMed. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. PubMed. Available at: [Link]
-
MDPI. (n.d.). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. ResearchGate. Available at: [Link]
-
Korean Journal of Clinical Microbiology. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. KJCM. Available at: [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Metal Complexes with Schiff Bases as Antimicrobials and Catalysts [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. acm.or.kr [acm.or.kr]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Thiourea Derivatives in Asymmetric Organocatalysis
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth guide to the principles, applications, and practical execution of asymmetric reactions catalyzed by thiourea derivatives. It is designed to bridge theoretical understanding with actionable laboratory protocols, empowering researchers to leverage these powerful catalysts in their own synthetic endeavors.
Introduction: The Rise of Thiourea in Organocatalysis
Asymmetric organocatalysis has revolutionized synthetic chemistry by demonstrating that small, chiral organic molecules can catalyze stereoselective transformations with efficiencies rivaling traditional metal-based catalysts. Within this field, thiourea derivatives have emerged as a privileged catalyst class, primarily due to their exceptional ability to act as hydrogen-bond donors.
Unlike conventional catalysts that rely on covalent interactions, thiourea-based catalysts operate through non-covalent interactions, specifically by forming strong, directional hydrogen bonds with electrophilic substrates. The two N-H protons of the thiourea moiety possess enhanced acidity due to the electron-withdrawing nature of the adjacent sulfur atom, making them potent Lewis acids. This interaction effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, activating it towards nucleophilic attack. The chiral scaffold of the catalyst then masterfully directs the approach of the nucleophile, ensuring the formation of one enantiomer over the other.
The Mechanistic Core: Bifunctional Catalysis in Action
The true power of modern thiourea catalysis lies in the concept of bifunctionalism . Pioneered by researchers like Takemoto and Jacobsen, this approach involves integrating a basic functional group (e.g., a tertiary amine, an amidine) onto the same chiral backbone as the thiourea moiety. This elegant design allows the catalyst to engage and activate both the electrophile and the nucleophile simultaneously, leading to highly organized, rate-accelerated, and stereocontrolled transition states.
The thiourea group activates the electrophile (e.g., a nitroalkene or an imine) via hydrogen bonding, while the basic site deprotonates and activates the pronucleophile (e.g., a malonate or a ketone). This dual activation strategy creates a highly ordered, cyclic transition state where the spatial arrangement of the reactants is precisely controlled, leading to exceptional levels of enantioselectivity.
Figure 1: Generalized catalytic cycle for a bifunctional thiourea catalyst, illustrating the simultaneous activation of the nucleophile (Nu-H) and electrophile (E).
Application & Protocols: The Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Bifunctional thiourea catalysts have proven exceptionally effective in rendering this reaction highly enantioselective. A classic example is the addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a Schreiner-type thiourea catalyst.
Performance Data
The table below summarizes representative results for the Michael addition of diethyl malonate to various nitroalkenes catalyzed by Takemoto's catalyst, a classic bifunctional thiourea-amine organocatalyst.
| Entry | Nitroalkene (Ar) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 10 | 48 | 95 | 93 |
| 2 | 4-Chlorophenyl | 10 | 72 | 96 | 90 |
| 3 | 4-Methoxyphenyl | 10 | 72 | 94 | 92 |
| 4 | 2-Naphthyl | 10 | 96 | 98 | 95 |
| 5 | 2-Thienyl | 10 | 120 | 85 | 88 |
Data compiled from representative literature. Conditions: Diethyl malonate (2 equiv), nitroalkene (1 equiv), catalyst in toluene at room temperature.
Detailed Laboratory Protocol: Michael Addition
This protocol describes the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene using a common bifunctional thiourea catalyst.
Figure 2: Step-by-step workflow for a typical thiourea-catalyzed asymmetric Michael addition.
Materials & Equipment:
-
Catalyst: (S,S)-N,N'-[1,2-cyclohexanediylbis(3,5-di-tert-butylphenyl)]-N'-[2-(dimethylamino)ethyl]thiourea (or similar bifunctional catalyst)
-
trans-β-nitrostyrene
-
Diethyl malonate (freshly distilled)
-
Toluene (anhydrous)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (vial, syringes)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: To a dry 4 mL glass vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (e.g., 11.8 mg, 0.02 mmol, 10 mol%).
-
Solvent & Reagents: Add anhydrous toluene (1.0 mL) to the vial. Stir for a moment to dissolve the catalyst. Add trans-β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 equiv).
-
Nucleophile Addition: Add diethyl malonate (60.5 μL, 0.4 mmol, 2.0 equiv) to the reaction mixture using a microsyringe.
-
Reaction Monitoring: Seal the vial and stir the mixture at room temperature (approx. 20-25 °C). Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the nitrostyrene starting material is consumed. This may take 24-72 hours depending on the specific substrates and catalyst.
-
Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to isolate the desired Michael adduct.
-
Analysis: Combine the pure fractions and remove the solvent in vacuo. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column with a hexane/isopropanol mobile phase).
Key Considerations for Success
-
Catalyst Purity: The performance of organocatalysts is highly sensitive to impurities. Ensure the thiourea catalyst is of high purity.
-
Anhydrous Conditions: While many thiourea-catalyzed reactions are tolerant to air, the presence of water can competitively bind to the catalyst's H-bond donor sites, potentially inhibiting the reaction or reducing enantioselectivity. Using anhydrous solvents is strongly recommended.
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly impact the reaction. Non-polar, aprotic solvents like toluene, dichloromethane, or ethers are typically preferred as they do not compete with the substrate for hydrogen bonding to the catalyst.
-
Substrate Purity: Ensure starting materials, particularly the pronucleophile and electrophile, are pure. Acidic or basic impurities can neutralize the catalyst's functional groups.
-
Temperature Control: Most reactions proceed efficiently at room temperature. However, for less reactive substrates or to improve selectivity, cooling the reaction (e.g., to 0 °C or -20 °C) may be beneficial.
References
-
Title: Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications Source: Chemical Reviews URL: [Link]
-
Title: Thiourea-Based Bifunctional Organocatalysts Source: Chemical Society Reviews URL: [Link]
-
Title: Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts Source: Journal of the American Chemical Society URL: [Link]
-
Title: Cooperative Catalysis by a Cationic Ruthenium Complex and a Bifunctional Thiourea Organocatalyst Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Asymmetric catalysis by bifunctional organocatalysts Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Chiral Bifunctional Thiourea–Tertiary Amine Organocatalysts for the Enantioselective Henry Reaction Source: Chemistry – An Asian Journal URL: [Link]
-
Title: Hydrogen-Bonding Asymmetric Catalysis Source: Topics in Current Chemistry URL: [Link]
Application Notes & Protocols for Microwave-Assisted Synthesis of Thiourea Derivatives
Introduction: Accelerating Discovery with Microwave Chemistry
Thiourea derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of compounds with significant biological activities, including anticancer, antimicrobial, anti-HIV, and anti-tuberculosis properties.[1] Their applications extend to roles as chemosensors, corrosion inhibitors, and catalysts in organic transformations.[1] Traditionally, the synthesis of these valuable scaffolds involves conventional heating methods that are often plagued by long reaction times, high energy consumption, and the generation of unwanted byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing the pace of drug discovery and chemical synthesis.[2][3][4] By utilizing microwave irradiation, MAOS offers a faster, more efficient, and environmentally benign alternative to conventional methods.[5][6] Reactions that once required hours or even days can now be completed in minutes, often with significantly higher yields and purity.[2][7][8] This application note provides a comprehensive guide to the principles, experimental setup, and protocols for the microwave-assisted synthesis of thiourea derivatives, tailored for researchers, scientists, and professionals in drug development.
Pillar 1: The Rationale—Why Microwave Heating Excels
Understanding the fundamental mechanism of microwave heating is key to appreciating its advantages over conventional methods. Unlike traditional heating, which relies on the slow and inefficient transfer of heat from an external source through the vessel walls (conduction and convection), microwave heating generates thermal energy directly within the reaction mixture.[9][10][11]
This "in-core" heating is driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents possessing a dipole moment, continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves.[9][12][13] This rapid molecular rotation and resulting friction generate heat quickly and uniformly throughout the bulk of the material.[11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electromagnetic field. This movement causes collisions with surrounding molecules, which generates heat.[11][13]
This direct energy transfer leads to a rapid and uniform temperature increase, preventing the formation of hot spots on the vessel walls and minimizing the decomposition of thermally sensitive compounds.[9] Furthermore, in sealed-vessel microwave reactors, solvents can be heated to temperatures far exceeding their atmospheric boiling points, a phenomenon known as superheating, which dramatically accelerates reaction rates.[2][11]
Pillar 3: Experimental Setup and Protocols
A successful microwave-assisted synthesis relies on a dedicated experimental setup designed for safety and reproducibility. Domestic microwave ovens are unsuitable and dangerous for laboratory use and must be avoided. [14][15]
Instrumentation and Materials
-
Microwave Synthesizer: A commercial laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) is essential. [16]These systems are equipped with critical safety features, including precise temperature and pressure sensors, variable power control, and robust containment. [17]* Reaction Vessels: Use only heavy-walled borosilicate glass vials (typically 2-20 mL capacity) specifically designed for pressurized microwave reactions. [16]Each vessel should be sealed with a snap-on or crimp cap containing a pierceable septum.
-
Stirring: A Teflon-coated magnetic stir bar must be placed in each reaction vessel to ensure even temperature distribution and prevent localized superheating. [16][18]* Reagents: Amines, isothiocyanates, and other starting materials should be of high purity.
-
Solvents: Polar solvents that couple efficiently with microwaves are preferred. Common choices include ethanol, acetonitrile, dimethylformamide (DMF), and water. [9]
General Step-by-Step Protocol
-
Vessel Preparation: Place a suitable magnetic stir bar into a clean, dry microwave reaction vessel.
-
Reagent Addition: Add the amine (1.0 eq) and the chosen solvent (typically 1-3 mL for a 10 mL vessel). If the amine is a salt, add a non-nucleophilic base (e.g., DIEA, 2.0 eq) to liberate the free amine.
-
Substrate Addition: Add the isothiocyanate (1.0-1.2 eq) to the mixture.
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: Typically 100-150 °C.
-
Time: Usually 5-20 minutes.
-
Power: Set to a maximum wattage (e.g., 300 W), allowing the instrument to modulate power to maintain the target temperature.
-
Stirring: Set to a high rate.
-
-
Cooling: After irradiation, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system before handling.
-
Work-up: Once cooled, carefully uncap the vessel in a fume hood. The work-up procedure depends on the product's properties. A common method is to transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. [16]8. Purification: The crude product is purified as necessary by standard techniques such as recrystallization or silica gel column chromatography to yield the pure thiourea derivative. [16]9. Characterization: Confirm the identity and purity of the final product using analytical methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [1][8][19]
Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. The impact of microwave synthesis on drug discovery | Semantic Scholar [semanticscholar.org]
- 4. Microwave assisted synthesis [wisdomlib.org]
- 5. epcp.ac.in [epcp.ac.in]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. ijnrd.org [ijnrd.org]
- 11. bspublications.net [bspublications.net]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. scribd.com [scribd.com]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Technologies|Microwave Safety Policy|Microwave Chemical Co.,Ltd. [mwcc.jp]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: 1,3-Diisobutyl-2-thiourea as a Versatile Synthon for Heterocyclic Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 1,3-Diisobutyl-2-thiourea in Modern Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures enabling a vast spectrum of biological activities and physical properties.[1] Within the synthetic chemist's toolkit, thioureas are indispensable building blocks, prized for their dual nucleophilic character at the sulfur and nitrogen atoms. 1,3-Diisobutyl-2-thiourea, in particular, has emerged as a reagent of significant interest. Its bulky, non-polar isobutyl groups confer enhanced solubility in organic solvents and can impart unique steric influences on reaction pathways, often leading to improved yields and cleaner reaction profiles compared to its simpler analogs.
This guide provides an in-depth exploration of 1,3-diisobutyl-2-thiourea as a key precursor in the synthesis of prominent five- and six-membered heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and offer expert insights into the causality behind experimental choices, empowering researchers to leverage this versatile synthon in their own discovery programs.
Synthesis and Characteristics of 1,3-Diisobutyl-2-thiourea
The reagent itself is readily synthesized, typically via the reaction of isobutylamine with carbon disulfide.[2][3] The probable mechanism involves the formation of an isothiocyanate intermediate which then reacts with a second equivalent of the amine.[3] The resulting white crystalline solid is stable and can be stored under standard laboratory conditions. Its structure, confirmed by X-ray diffraction, reveals a monoclinic crystal system stabilized by intermolecular N-H···S hydrogen bonding.[3] This hydrogen-bonding capability is not only crucial for its crystal packing but also for its role in organocatalysis.[2][4]
Section 1: Synthesis of Five-Membered Heterocycles: The Thiazole Core
Thiazole and its derivatives are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs. 1,3-Diisobutyl-2-thiourea serves as a robust N-C-S synthon for constructing this critical ring system, most notably through variations of the classic Hantzsch thiazole synthesis.[5]
Mechanistic Overview: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis and its modern adaptations provide a direct route to the thiazole nucleus. The general mechanism involves the reaction of a thiourea with an α-haloketone or a suitable equivalent. The reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Sources
Troubleshooting & Optimization
common side reactions in the synthesis of N,N'-disubstituted thioureas
Welcome to the technical support center for the synthesis of N,N'-disubstituted thioureas. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of these valuable compounds.
Introduction: The Synthetic Landscape
The reaction of an isothiocyanate with a primary or secondary amine is the most prevalent and direct method for synthesizing N,N'-disubstituted thioureas.[1][2][3] This reaction is typically high-yielding and proceeds via a nucleophilic addition mechanism. However, several side reactions can occur, leading to decreased yields and complex purification challenges. This guide will focus on identifying, understanding, and mitigating these common side reactions.
Core Synthesis Workflow and Potential Diversions
The desired reaction is a straightforward nucleophilic addition. However, two principal side reactions can divert the synthesis: desulfurization to form a carbodiimide and subsequent conversion to a guanidine.
Caption: Core synthesis pathway to N,N'-disubstituted thioureas and major side reactions.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is sluggish or incomplete, especially with an electron-deficient or sterically hindered amine. What can I do?
Answer:
The reactivity of the amine is a critical factor. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can lead to slow or incomplete reactions.[4]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the kinetic barrier.
-
Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed for an extended period if necessary.
-
Use a Catalyst: A catalytic amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can deprotonate the amine, increasing its nucleophilicity.
-
Microwave Irradiation: For particularly challenging substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming steric hindrance.[5]
FAQ 2: I see a significant amount of a non-polar byproduct in my crude reaction mixture. How do I identify and prevent it?
Answer:
A common non-polar byproduct is the corresponding carbodiimide , formed through the desulfurization of the thiourea product.[6][7][8] This is particularly prevalent if the reaction is overheated or if oxidative reagents are present.
Identification:
-
TLC: Carbodiimides are significantly less polar than the corresponding thioureas and will have a higher Rf value.
-
IR Spectroscopy: Look for a strong, characteristic absorption band around 2100-2150 cm⁻¹ for the N=C=N stretch of the carbodiimide. The C=S stretch of the thiourea (around 1100-1300 cm⁻¹) will be absent.
-
¹³C NMR: The central carbon of the carbodiimide appears around 130-140 ppm, while the thiocarbonyl carbon of the thiourea is much further downfield (typically >180 ppm).[9]
Prevention:
-
Temperature Control: Avoid excessive heating of the reaction mixture. Most thiourea syntheses proceed readily at room temperature or with gentle warming.
-
Inert Atmosphere: If your substrates are sensitive, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Choice of Reagents: Be mindful of any reagents that could act as desulfurizing agents. Common culprits include strong oxidizing agents and certain metal salts.
Mechanism of Carbodiimide Formation:
The desulfurization of thioureas can be intentionally carried out using various reagents, and understanding these methods can help in avoiding accidental formation. For instance, the use of mercuric oxide (HgO) is a classic method.[9] The reaction with phosgene also leads to carbodiimides.[6]
Caption: Generalized mechanism for carbodiimide formation from a thiourea.
FAQ 3: My product seems to be more polar than the expected thiourea and is difficult to purify. What could it be?
Answer:
If you observe a more polar byproduct, it could be a guanidine derivative. Guanidines are more basic and generally more polar than thioureas. This conversion can happen if the reaction conditions promote the replacement of the sulfur atom with a nitrogen-containing group.
Identification:
-
TLC: Guanidines will typically have a lower Rf value than the corresponding thiourea due to their increased polarity.
-
¹³C NMR: The central carbon of the guanidine moiety appears in the range of 150-160 ppm.[9]
-
Mass Spectrometry: The mass of the guanidine will correspond to the replacement of the sulfur atom in the thiourea with a nitrogen-containing fragment.
Prevention:
-
Avoid Specific Reagents: The conversion of thioureas to guanidines is often intentionally carried out using specific reagents like the Burgess reagent or in the presence of metal salts like mercuric chloride (in the presence of an amine).[4] Ensure your reagents and reaction conditions do not inadvertently facilitate this transformation.
FAQ 4: I am trying to synthesize an unsymmetrical thiourea, but I am getting a mixture of symmetrical and unsymmetrical products. How can I improve the selectivity?
Answer:
The formation of symmetrical thioureas is a common issue in the one-pot synthesis of unsymmetrical thioureas, especially when there is a significant difference in the reactivity of the two amines.[10]
Troubleshooting and Optimization:
-
Two-Step, One-Pot Procedure: A more controlled approach is to first form an intermediate thiocarbamate by reacting the less reactive amine with a thiocarbonyl transfer reagent (like phenyl chlorothionoformate). Then, in the second step, the more reactive amine is added to displace the leaving group and form the unsymmetrical thiourea.[10]
-
Control of Stoichiometry and Addition Order: In a one-pot reaction of two amines with a thiocarbonyl source (like carbon disulfide), slowly adding the thiocarbonyl source to a mixture of the amines can sometimes improve the yield of the unsymmetrical product.
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause | Identification | Recommended Solution |
| Low or No Reaction | Low amine nucleophilicity/steric hindrance | TLC shows mostly starting materials | Increase temperature, prolong reaction time, add a non-nucleophilic base, or use microwave synthesis.[4][5] |
| Non-polar Byproduct | Carbodiimide formation | High Rf on TLC; IR peak at ~2130 cm⁻¹; ¹³C NMR ~135 ppm | Avoid overheating; use an inert atmosphere; ensure no desulfurizing agents are present.[6][7] |
| Polar Byproduct | Guanidine formation | Low Rf on TLC; ¹³C NMR ~155 ppm | Avoid reagents like Burgess reagent or certain metal salts in the presence of excess amine.[4] |
| Mixture of Products | Formation of symmetrical thioureas | Multiple spots on TLC; complex NMR spectrum | Use a two-step, one-pot procedure; control stoichiometry and addition order carefully.[10] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of N,N'-Disubstituted Thiourea
This protocol is a general method for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and a primary amine.[1]
Materials:
-
Isothiocyanate (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stir bar and round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask, dissolve the isothiocyanate (1.0 eq) in a suitable solvent (e.g., DCM) to a concentration of 0.1–0.5 M.
-
To the stirred solution of the isothiocyanate, add the amine (1.0 eq) dropwise at room temperature. An ice bath can be used to control any exotherm.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes). If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Intentional Desulfurization to a Carbodiimide
This protocol demonstrates a method for the conversion of a thiourea to a carbodiimide using an oxidizing agent, highlighting conditions to avoid in your thiourea synthesis.[10]
Materials:
-
N,N'-disubstituted thiourea (1.0 eq)
-
Sodium hypochlorite solution (excess)
-
Organic solvent (e.g., DCM)
-
Separatory funnel
Procedure:
-
Dissolve the N,N'-disubstituted thiourea in an organic solvent.
-
Add the aqueous sodium hypochlorite solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC for the disappearance of the thiourea and the appearance of the higher Rf carbodiimide.
-
Once the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
References
-
Blundell, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. [Link]
-
Hendricks, M. P., Campos, M. P., & Owen, J. S. (2015). Synthesis of c-di-GMP Analogs with Thiourea, Urea, Carbodiimide, and Guanidinium Linkages. Nucleosides, Nucleotides & Nucleic Acids, 34(7), 447-463. [Link]
-
Li, J., Li, J., & He, L. (2016). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Journal of Chemical Research, 40(11), 670-673. [Link]
- Mowry, D. T. (1953). U.S. Patent No. 2,656,383. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Synthesis of thioureas. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbodiimides. Retrieved from [Link]
-
Rauf, A., Ahmed, A., & Khan, A. (2014). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. Bioorganic & medicinal chemistry letters, 24(1), 356–361. [Link]
-
Van Driessche, I., Van Deun, R., & Z. Hens. (2020). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1789–1794. [Link]
-
Zhang, T., & Li, Z. (2010). A Facile Method for the Preparation of Carbodiimides from Thioureas and (Boc)2O. Synthetic Communications, 40(19), 2877-2884. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. US2656383A - Preparation of carbodiimides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,3-Diisobutyl-2-thiourea
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,3-diisobutyl-2-thiourea. It provides in-depth technical assistance, troubleshooting guides, and frequently asked questions to help improve reaction yields and product purity.
Introduction
1,3-Diisobutyl-2-thiourea is a symmetrically disubstituted thiourea derivative. The synthesis of such compounds is crucial in various fields, including medicinal chemistry, due to their diverse biological activities. This guide will cover the two primary synthetic routes to this compound and address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,3-diisobutyl-2-thiourea?
A1: The two most common and effective methods are:
-
From Isobutylamine and Carbon Disulfide: This is a direct, one-pot synthesis where two equivalents of isobutylamine react with one equivalent of carbon disulfide.[1] This method is often preferred due to the ready availability of the starting materials.
-
From Isobutyl Isothiocyanate and Isobutylamine: This involves the reaction of isobutyl isothiocyanate with one equivalent of isobutylamine. This method is generally very clean and high-yielding.
Q2: What is the reaction mechanism for the synthesis from isobutylamine and carbon disulfide?
A2: The reaction proceeds through the formation of a dithiocarbamate salt intermediate. One molecule of isobutylamine attacks the carbon of carbon disulfide to form isobutyldithiocarbamic acid, which is then deprotonated by a second molecule of isobutylamine to form an ammonium dithiocarbamate salt. This intermediate can then be desulfurized in situ, often with the help of a catalyst or an activating agent, to form isobutyl isothiocyanate, which then rapidly reacts with the excess isobutylamine to yield the final product, 1,3-diisobutyl-2-thiourea.[2]
Q3: What are the expected physical and spectral properties of 1,3-diisobutyl-2-thiourea?
A3: The expected properties are summarized in the table below. These values are critical for confirming the identity and purity of the final product.
| Property | Value | Reference |
| Appearance | Colorless, needle-like crystals | [1] |
| Melting Point | 63-65 °C | [3][4] |
| 1H NMR (CDCl3) | δ 5.89 (br s, 2H, NH), 3.25 (t, 4H, N-CH2), 1.95 (m, 2H, CH), 0.95 (d, 12H, CH3) | [2] |
| 13C NMR (CDCl3) | δ 181.7 (C=S), 52.5 (N-CH2), 29.7 (CH), 19.8 (CH3) | [2] |
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 1,3-diisobutyl-2-thiourea, their probable causes, and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete reaction or decomposition of the dithiocarbamate intermediate. | When using the carbon disulfide method, the intermediate dithiocarbamate salt may be too stable or may decompose. The addition of a mild oxidizing agent or a carbodiimide can facilitate the elimination of H₂S and formation of the isothiocyanate intermediate.[2] Alternatively, gentle heating can sometimes drive the reaction to completion. | The conversion of the dithiocarbamate to the isothiocyanate is the rate-limiting step. Facilitating this conversion will improve the overall yield. |
| Poor quality of starting materials. | Ensure that isobutylamine is free of significant impurities and that carbon disulfide is of appropriate purity. If using isobutyl isothiocyanate, it should be freshly prepared or purified, as isothiocyanates can degrade over time. | Impurities in the starting materials can lead to unwanted side reactions, reducing the yield of the desired product. |
| Sub-optimal reaction temperature. | For the reaction of isobutylamine with carbon disulfide, the initial reaction is often carried out at 0°C to control the exothermicity, followed by stirring at room temperature.[1] If the reaction is sluggish, gentle heating may be required. | Temperature control is crucial for balancing reaction rate and minimizing side reactions. |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of unreacted starting materials. | Unreacted isobutylamine can often be removed by washing the crude product with a dilute acid solution during workup. Unreacted carbon disulfide is volatile and can typically be removed by evaporation. | Acid-base extraction is a standard technique for removing basic impurities like amines. |
| Formation of dithiocarbamate salts as a stable byproduct. | If the dithiocarbamate salt precipitates and is stable, it can be isolated and then treated with a desulfurizing agent in a separate step to convert it to the desired thiourea. | In some cases, the dithiocarbamate intermediate is stable and does not readily convert to the thiourea under the initial reaction conditions.[2] |
| Formation of other sulfur-containing byproducts. | Purification by recrystallization is often effective. For 1,3-diisobutyl-2-thiourea, ethyl acetate has been reported as a good recrystallization solvent.[1] If recrystallization is insufficient, column chromatography on silica gel may be necessary. | Differences in polarity between the desired product and impurities allow for their separation by chromatographic or recrystallization techniques. |
Experimental Protocols
Protocol 1: Synthesis from Isobutylamine and Carbon Disulfide
This protocol is adapted from a reported synthesis of 1,3-diisobutyl-2-thiourea.[1]
Materials:
-
Isobutylamine
-
Carbon Disulfide
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve carbon disulfide (1.0 equivalent) in petroleum ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isobutylamine (2.0 equivalents) to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Remove the solvent and any volatile components under reduced pressure using a rotary evaporator. This will likely yield an oily residue.
-
Dissolve the oily residue in a minimal amount of ethyl acetate.
-
Allow the solution to stand at room temperature. Needle-like crystals of 1,3-diisobutyl-2-thiourea should form over 1-2 days.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven.
Protocol 2: Synthesis from Isobutyl Isothiocyanate and Isobutylamine
This is a general protocol for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine.
Materials:
-
Isobutyl isothiocyanate
-
Isobutylamine
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethanol)
Procedure:
-
In a round-bottom flask, dissolve isobutyl isothiocyanate (1.0 equivalent) in the chosen solvent.
-
Add isobutylamine (1.0 to 1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is noticeably exothermic.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating can be applied.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography as described in Protocol 1.
Visualization of Workflows
Workflow for Synthesis from Isobutylamine and Carbon Disulfide
Caption: Synthesis workflow from isobutylamine and carbon disulfide.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
-
Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]
-
Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. Synfacts. [Link]
-
Novel one-step method for the conversion of isothiocyanates to 2-alkyl(aryl)aminothiazoles. ResearchGate. [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. SciSpace. [Link]
-
Dithiocarbamate synthesis by amination. Organic Chemistry Portal. [Link]
-
A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. ResearchGate. [Link]
-
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry. [Link]
-
Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. ResearchGate. [Link]
-
Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. [Link]
- US3188312A - New process for the preparation of thiourea derivatives.
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
How can I purify my bis thiourea compound?. ResearchGate. [Link]
Sources
Technical Support Center: Purification of Crude 1,3-Diisobutyl-2-thiourea
Last Updated: January 17, 2026
Introduction
Welcome to the technical support center for the purification of crude 1,3-diisobutyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. As a versatile compound with applications ranging from organocatalysis to coordination chemistry, obtaining high-purity 1,3-diisobutyl-2-thiourea is critical for reproducible and reliable experimental outcomes.[1][2][3]
This document provides a structured approach to troubleshooting common purification challenges and offers detailed protocols to enhance the purity of your product. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Understanding the Compound: Key Properties
A thorough understanding of the physicochemical properties of 1,3-diisobutyl-2-thiourea is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C9H20N2S | [4][5][6] |
| Molecular Weight | 188.34 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4][7] |
| Melting Point | 62-65 °C | [4][7] |
| Solubility in Water | Insoluble/Slightly Soluble | [4][7] |
Troubleshooting Common Purification Issues
This section addresses frequently encountered problems during the purification of crude 1,3-diisobutyl-2-thiourea in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude 1,3-diisobutyl-2-thiourea has a strong, unpleasant odor. What is the likely cause and how can I remove it?
A1: The odor is likely due to residual starting materials or byproducts from the synthesis, such as isobutylamine or hydrogen sulfide. Incomplete reaction or decomposition during synthesis can lead to these impurities.
-
Recommended Solution:
-
Aqueous Wash: Begin by washing the crude product with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted isobutylamine by converting it to its water-soluble salt. Follow this with a wash using a dilute base (e.g., 5% NaHCO3 solution) to neutralize any acidic byproducts, and finally wash with brine to remove residual salts.
-
Recrystallization: After the aqueous workup, recrystallization from a suitable solvent system is highly effective at removing non-volatile impurities and residual odors.
-
Q2: After synthesis, my product is an oil and refuses to solidify. How can I induce crystallization?
A2: Oiling out is a common issue when the melting point of the compound is lower than the boiling point of the solvent, or when impurities are present that depress the melting point.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. For 1,3-diisobutyl-2-thiourea, which is relatively non-polar, consider solvents like ethanol, acetone, or a mixture of ethyl acetate and petroleum ether.[2] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[8]
-
Induce Crystallization: If the product remains an oil upon cooling, try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: Introduce a tiny crystal of pure 1,3-diisobutyl-2-thiourea to the cooled, supersaturated solution. This will act as a template for crystallization.
-
Trituration: Add a poor solvent (a solvent in which your compound is insoluble) dropwise to the oil while stirring vigorously. This can often force the product to precipitate as a solid.
-
-
Q3: My recrystallized product is still colored (e.g., yellow). How can I decolorize it?
A3: A persistent yellow color often indicates the presence of colored organic impurities.[9]
-
Recommended Solution:
-
Activated Carbon Treatment: During the hot dissolution step of recrystallization, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the activated carbon. It is crucial to do this step quickly to prevent the desired product from crystallizing prematurely in the filter funnel. Using a pre-heated filter funnel is recommended.
-
Cooling and Crystallization: Allow the hot, decolorized filtrate to cool slowly to obtain pure, colorless crystals.
-
Q4: TLC analysis of my purified product still shows multiple spots. What are my options?
A4: If recrystallization is insufficient to remove impurities with similar solubility profiles, column chromatography is the next logical step.[1][10][11]
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is a suitable stationary phase for the purification of thiourea derivatives.
-
Mobile Phase (Eluent): A solvent system with a gradient of increasing polarity is often effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the proportion of a more polar solvent like ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis. A common starting point is a mixture of DCM and MeOH (e.g., 10:0.25 to 10:1).[1]
-
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for troubleshooting the purification of crude 1,3-diisobutyl-2-thiourea.
Detailed Purification Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol is suitable when the crude product is mostly pure and contains small amounts of soluble or insoluble impurities.
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot and allow it to crystallize upon cooling.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude 1,3-diisobutyl-2-thiourea and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution to ensure the solution is saturated.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This method is recommended when recrystallization fails to provide a product of sufficient purity.
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude product with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 1,3-diisobutyl-2-thiourea in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary, or used directly if it meets the required purity standards.
Experimental Workflow Diagram
Caption: General experimental workflow for the purification of 1,3-diisobutyl-2-thiourea.
References
- BenchChem. (2025).
- BenchChem. (2025). Thiourea Purification and Impurity Removal: A Technical Support Guide.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- Kent Academic Repository. (2018). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
- Chemister.ru. (n.d.). Thiourea.
- Biblioteka Nauki. (2018).
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- DORAS | DCU Research Repository. (2016).
- Hindawi. (2015).
- ResearchGate. (n.d.). 82 questions with answers in THIOUREA | Science topic.
- Sigma-Aldrich. (2024).
- Chromatography Forum. (2015). hplc of thiourea.
- ResearchGate. (2014). How can I purify my bis thiourea compound?.
- BenchChem. (2025).
- SciSpace. (2015).
- PubMed Central (PMC). (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed Central (PMC). (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
- precisionFDA. (n.d.). 1,3-DIBUTYL-2-THIOUREA.
- MDPI. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II)
- Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- ResearchGate. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II)
- ResearchGate. (2015). Why is my extracted protein and the urea/thiourea buffer not mixing properly?.
- Google Patents. (1965).
- Gsrs. (n.d.). 1,3-DIBUTYL-2-THIOUREA.
- BenchChem. (2025).
- Google Patents. (2007). CN1962629A - N, N'-diisopropyl thiourea synthesis method.
Sources
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation | MDPI [mdpi.com]
- 4. 1,3-Dibutyl-2-thiourea(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Nucleophilicity of Amines in Thiourea Synthesis
<
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the synthesis of thioureas, particularly when dealing with amines of low nucleophilicity. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance your reaction yields and purity.
Understanding the Challenge: The "Why" Behind Low Amine Nucleophilicity
The successful synthesis of thioureas via the reaction of an amine with an isothiocyanate is fundamentally dependent on the nucleophilic character of the amine. A common hurdle in this synthesis is the diminished reactivity of certain amines, which can lead to low yields, prolonged reaction times, or complete reaction failure. The primary factors contributing to low amine nucleophilicity are:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the amine, such as nitro (-NO2), cyano (-CN), or halo (-F, -Cl, -Br) groups, significantly decreases the electron density on the nitrogen atom.[1] This is due to inductive and resonance effects that delocalize the nitrogen's lone pair of electrons, making it less available for nucleophilic attack.[1][2] Aromatic amines, like aniline, are generally less basic (and thus less nucleophilic) than aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic pi-system.[3]
-
Steric Hindrance: Bulky substituents near the amino group can physically obstruct its approach to the electrophilic carbon of the isothiocyanate, thereby slowing down or preventing the reaction.[1]
-
Hybridization: The hybridization of the nitrogen atom also plays a role. An sp2-hybridized nitrogen (as in aromatic amines) is more electronegative and holds its lone pair more tightly than an sp3-hybridized nitrogen (as in aliphatic amines), reducing its basicity and nucleophilicity.[2][3][4]
Troubleshooting Common Issues & FAQs
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction with an electron-deficient aniline is sluggish and gives a low yield of thiourea. What can I do to improve it?
A1: This is a frequent challenge. Here are several strategies you can employ, starting with the simplest:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier.[1] However, monitor the reaction closely for the formation of side products, as higher temperatures can sometimes lead to decomposition or unwanted reactions.
-
Catalysis: The use of a catalyst can significantly accelerate the reaction.
-
Lewis Acid Catalysis: A mild Lewis acid can activate the isothiocyanate, making it more electrophilic and susceptible to attack by the weakly nucleophilic amine.[1]
-
Base Catalysis: A non-nucleophilic base can deprotonate the amine, thereby increasing its nucleophilicity.[1]
-
Bifunctional Catalysts: Thiourea-amine catalysts can simultaneously activate both the isothiocyanate (electrophile) and the amine (nucleophile), leading to enhanced reaction rates.[1]
-
Q2: I'm observing a significant amount of unreacted starting materials, even after extending the reaction time. Are there alternative synthetic routes I should consider?
A2: When the direct amine-isothiocyanate reaction is not viable, several alternative methods can be employed:
-
In-situ Isothiocyanate Generation: You can generate the isothiocyanate in the reaction mixture. One common method involves reacting the aniline with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt, which then eliminates a leaving group to form the isothiocyanate.[1][5]
-
Use of Isothiocyanate Surrogates: N-thiocarbamoyl benzotriazoles can serve as effective synthetic equivalents of isothiocyanates.[1] These can be prepared and then reacted with the poorly nucleophilic amine.
-
Synthesis from Ammonium Thiocyanate: Reacting the substituted aniline with ammonium thiocyanate in the presence of an acid like HCl can form the desired thiourea.[1]
Q3: How can I minimize the formation of side products when forcing the reaction with a poorly nucleophilic amine?
A3: Side product formation is often a consequence of harsh reaction conditions. To mitigate this:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. It's often best to start with milder conditions and gradually increase the intensity.
-
Use a Milder Thioacylating Agent: Instead of a highly reactive isothiocyanate, consider using a more stable precursor like N,N'-di-Boc-substituted thiourea, which can be activated with trifluoroacetic acid anhydride for a more controlled reaction.[6]
-
Consider a "Greener" Approach: "On-water" synthesis, where the reaction is carried out in an aqueous suspension, can be surprisingly effective.[6] The hydrophobic effect can drive the organic reactants together, accelerating the reaction and often simplifying product isolation by filtration.[1][6]
Advanced Strategies & Alternative Methods
For particularly challenging substrates, more advanced techniques may be necessary.
Mechanochemical Synthesis
Mechanochemistry, particularly ball milling, offers a powerful, solvent-free alternative for synthesizing thioureas.[1][5] This method uses mechanical force to initiate chemical reactions and has been shown to be highly efficient for reacting anilines, including those with electron-withdrawing groups, with isothiocyanates, often resulting in quantitative yields in a much shorter time compared to solution-based methods.[5] Even manual grinding in a mortar and pestle has been reported to give high yields.[5]
dot
Caption: Workflow for mechanochemical thiourea synthesis.
Bifunctional Organocatalysis
Bifunctional thiourea-amine organocatalysts are highly effective for a range of reactions.[7][8][9] These catalysts possess both a hydrogen-bond donating thiourea moiety and a Brønsted basic amine site.[9][10] The thiourea group activates the electrophile (isothiocyanate) by forming hydrogen bonds, while the amine group deprotonates the nucleophile (the weakly nucleophilic amine), increasing its reactivity.[9] This dual activation strategy can dramatically accelerate the reaction rate.[1]
dot
Caption: Mechanism of bifunctional thiourea-amine catalysis.
Data Presentation
The following table summarizes various methods for the synthesis of thioureas from poorly nucleophilic amines, highlighting their key features.
| Method | Key Features | Advantages | Disadvantages |
| Thermal Conditions | Increased temperature | Simple to implement | Potential for side product formation |
| Catalysis | Lewis acid, base, or bifunctional catalyst | Increased reaction rates under milder conditions | Catalyst cost and removal may be a concern |
| In-situ Isothiocyanate Generation | Amine + CS2 | Avoids handling of potentially toxic isothiocyanates | May require optimization of reaction conditions |
| Isothiocyanate Surrogates | e.g., N-thiocarbamoyl benzotriazoles | Controlled reactivity | May require additional synthetic steps |
| Mechanochemistry | Ball milling or grinding | Solvent-free, high yields, short reaction times | Requires specialized equipment (ball mill) |
| "On-Water" Synthesis | Reaction in aqueous suspension | Environmentally friendly, simplified workup | Not suitable for all substrates |
Experimental Protocols
Protocol 1: Mechanochemical Synthesis of N,N'-Diarylthiourea
Reactants:
-
Substituted Aniline (1.0 mmol)
-
Aryl Isothiocyanate (1.0 mmol)
Procedure:
-
Place the substituted aniline and aryl isothiocyanate into a stainless steel grinding jar containing one or more stainless steel balls.
-
Secure the jar in a laboratory ball mill.
-
Mill the mixture at a suitable frequency (e.g., 30 Hz) for 10-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, open the jar in a fume hood and collect the solid product.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
Protocol 2: One-Pot Synthesis of Symmetrical Thioureas from Amines and Carbon Disulfide in Water
Reactants:
-
Aliphatic primary amine (2.0 equiv)
-
Carbon disulfide (1.0 equiv)
-
Water
Procedure:
-
In a round-bottom flask, add the aliphatic primary amine to water.
-
Cool the mixture in an ice bath.
-
Add carbon disulfide dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The symmetrical thiourea derivative will typically precipitate from the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry.[11]
References
- Milosavljević, M. M., et al. (2016). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society.
-
Friscic, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Scribd. (n.d.). Enamine Formation with Thiourea Catalysts. Retrieved from [Link]
- Hassan, M. E., et al. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. RSC Advances.
- Webb, D. (1989). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU.
- Smith, A. D., et al. (2023).
- ACS Omega. (2024).
- Takemoto, Y., & Miyabe, H. (2007). The Amino Thiourea-Catalyzed Asymmetric Nucleophilic Reactions. CHIMIA.
- Liu, B. (n.d.). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DORAS | DCU Research Repository.
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Thiourea Synthesis. BenchChem.
- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Basicity of Amines.
- MDPI. (2024).
- Chemistry LibreTexts. (2025). 24.3: Basicity of Amines.
- Meninno, S., & Lattanzi, A. (n.d.). Thiourea-amine catalysed asymmetric synthesis of functionalised epoxides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Amino Thiourea-Catalyzed Asymmetric Nucleophilic Reactions | CHIMIA [chimia.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Thiourea Stability & Storage: A Technical Support Center
Welcome to the Technical Support Center for thiourea compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize thiourea and its derivatives in their work. The inherent reactivity of the thiocarbonyl group, while crucial for its biological and chemical functions, also makes this class of compounds susceptible to degradation during storage and experimentation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, prevent, and resolve stability issues, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured to address specific observational problems you might encounter in the laboratory. Each issue is followed by an explanation of the probable causes, diagnostic procedures, and recommended solutions.
Issue 1: My solid thiourea compound has developed a yellow or off-white discoloration upon storage.
Probable Cause:
Discoloration of solid thiourea compounds, which are typically white or colorless crystals, is a common indicator of oxidative degradation.[1] The primary degradation pathway is the oxidation of the sulfur atom.[2] Even exposure to atmospheric oxygen over time can initiate this process, which may be accelerated by light and elevated temperatures. The initial oxidation product is often formamidine disulfide, which can then undergo further reactions to produce a mixture of colored byproducts.[3]
Diagnostic Workflow:
-
Visual Inspection: Note the extent and nature of the color change. Is it uniform or localized to the surface? Surface discoloration suggests oxidation due to exposure to the container's head-space atmosphere.
-
Purity Analysis (TLC): A quick thin-layer chromatography (TLC) analysis can reveal the presence of impurities. A pure compound should ideally show a single spot. The appearance of additional spots, especially near the baseline (indicating more polar compounds, which are common degradation products), confirms degradation.
-
Purity Analysis (HPLC): For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A chromatogram of the discolored sample will likely show a reduced peak area for the parent compound and the emergence of new peaks corresponding to degradation products.
Recommended Solutions:
-
Proper Storage: Store solid thiourea compounds in tightly sealed, amber glass vials to protect from light and air.[4] For particularly sensitive derivatives, consider storage under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Store compounds at low temperatures (2-8 °C is a good starting point) to slow the rate of degradation, unless the compound's physical properties (e.g., sublimation) are a concern at these temperatures.[5]
-
Purification: If the discoloration is minor and the compound is needed for immediate, non-critical applications, it may be possible to purify it by recrystallization. However, for quantitative or biological studies, it is highly recommended to use a fresh, pure sample.
Issue 2: I'm observing new, unexpected peaks in the HPLC analysis of my thiourea-containing solution.
Probable Cause:
The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation in solution. Thiourea derivatives in solution are susceptible to several degradation pathways:
-
Oxidation: Dissolved oxygen, or the presence of oxidizing agents (even at trace levels), can lead to the formation of formamidine disulfide, thiourea dioxide, and ultimately urea and sulfate ions.[1][3][6] This process can be catalyzed by metal ions.[3]
-
Hydrolysis: The thiourea functional group can undergo hydrolysis, particularly at non-neutral pH, to yield the corresponding urea and hydrogen sulfide.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photolytic decomposition, leading to a variety of degradation products.[7]
Diagnostic Workflow:
The following diagram outlines a systematic approach to identifying the cause of degradation in solution.
Caption: Troubleshooting workflow for identifying degradation pathways in thiourea solutions.
Recommended Solutions:
-
Solvent Choice and pH Control: Use high-purity solvents and buffer the solution to a pH where the specific thiourea derivative is most stable. The optimal pH needs to be determined empirically for each compound.
-
Inert Atmosphere: For long-term storage or oxygen-sensitive experiments, de-gas the solvent by sparging with nitrogen or argon before preparing the solution.[5]
-
Light Protection: Always prepare and store thiourea solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[4]
-
Use of Stabilizers: For applications in alkaline solutions, the addition of stabilizers like sodium silicate or sodium sulfite can inhibit decomposition.[8][9][10] Sodium silicate has been shown to be particularly effective in some systems.[8][10]
-
Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.
Issue 3: I am experiencing a loss of biological activity or inconsistent results with my thiourea-based drug candidate.
Probable Cause:
A decline in biological potency is often directly linked to the degradation of the active pharmaceutical ingredient (API). The degradation products of thiourea derivatives are typically inactive or have a different activity profile. Therefore, even a small percentage of degradation can lead to significant variations in experimental outcomes.
Diagnostic Workflow:
-
Confirm Compound Identity and Purity: Before preparing any solutions, confirm the identity and purity of the solid compound using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).
-
Stability-Indicating HPLC Method: Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[11][12][13] This will help in identifying the degradation products and confirming that the analytical method can resolve them from the parent compound.
-
Correlate Purity with Activity: Analyze the purity of the solutions used in the biological assays. A correlation between decreased purity (i.e., increased degradation) and reduced biological activity is strong evidence that compound instability is the root cause.
Recommended Solutions:
-
Implement Strict Storage and Handling Protocols: Based on the stability data gathered, establish and adhere to strict protocols for the storage and handling of both the solid compound and its solutions.
-
Formulation Development: If the compound is intended for further development, formulation studies should be initiated to find a stable vehicle for administration. This may involve the use of excipients, pH modifiers, and antioxidants.
-
Regular Quality Control: Implement a routine quality control schedule to re-test the purity of stored batches of the thiourea compound over time.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid thiourea compounds?
A1: For optimal stability, solid thiourea compounds should be stored in a cool, dry, and dark environment.[5] A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of thermal decomposition.[14][15][16] |
| Atmosphere | Tightly sealed container; consider inert gas (Ar, N₂) for highly sensitive compounds. | Minimizes exposure to atmospheric oxygen and moisture.[5] |
| Light | Amber glass vials or light-blocking containers. | Prevents photodegradation.[4] |
| Container | Glass is generally preferred over plastic. | Reduces the risk of leaching and interactions with the container material. |
Q2: How can I monitor the purity of my thiourea compound using Thin-Layer Chromatography (TLC)?
A2: TLC is a quick and effective way to qualitatively assess the purity of your compound. A detailed protocol is provided below.
Experimental Protocol: TLC Analysis of Thiourea Compounds
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[17]
-
Sample Preparation: Dissolve a small amount of your thiourea compound in a suitable solvent (e.g., ethyl acetate, methanol) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline.[18] Keep the spot as small as possible to ensure good separation.[17] If you are monitoring a reaction, it is good practice to have three lanes: starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[18]
-
Developing the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common starting mobile phase for thiourea derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[19] The ratio should be optimized to achieve an Rf value of 0.3-0.4 for the main spot.[18]
-
Visualization:
-
UV Light: After the solvent front has reached near the top of the plate, remove the plate and let it dry. Visualize the spots under a UV lamp at 254 nm.[18] Thiourea compounds often quench the fluorescence of the indicator on the TLC plate, appearing as dark spots.
-
Staining: For compounds that are not UV-active or for better visualization, specific chemical stains can be used. A common stain for thiourea and related compounds involves sodium nitroprusside.[20]
-
Q3: Can you provide a starting point for an HPLC method to analyze my thiourea derivative?
A3: Absolutely. While the optimal method will depend on the specific properties of your compound, the following protocol provides a robust starting point for a reverse-phase HPLC analysis.
Experimental Protocol: Reverse-Phase HPLC Analysis of Thiourea Derivatives
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[21]
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid or 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. For example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: UV detection is commonly used. The absorption maxima for thiourea are around 196 nm and 236 nm.[22] The optimal wavelength should be determined by measuring the UV-Vis spectrum of your specific compound. A wavelength of 254 nm is often a good starting point.[5]
-
Column Temperature: 30 °C.
This method should be optimized for your specific analyte by adjusting the gradient, mobile phase composition, and pH to achieve the best separation and peak shape.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for a generic thiourea compound.
Caption: Major degradation pathways for thiourea compounds.
References
-
Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−: kinetic and mechanistic studies. Dalton Transactions. [Link]
-
Effects of pH, Temperature and Various Anions on Thiourea Disappearance in Aqueous Media with Titanium Dioxide Under UV-Irradiation. Photomineralization Kinetics. Semantic Scholar. [Link]
-
Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. MDPI. [Link]
-
Kinetics of Thermal Decomposition of Thiourea. ResearchGate. [Link]
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. ACS Publications. [Link]
-
Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. SciSpace. [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. LabRulez LCMS. [Link]
-
Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. ResearchGate. [Link]
-
Ferrate(VI) Oxidation of Thiourea. ACS Publications. [Link]
-
Effect of reaction temperature on the decomposition efficiency of thiourea. JOM. [Link]
-
UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices. RSC Publishing. [Link]
-
REACTION KINETICS AND THIOUREA REMOVAL BY OZONE OXIDATION. Environment Protection Engineering. [Link]
-
Effect of sodium silicate concentration on gold leaching with thiourea. ResearchGate. [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. [Link]
-
Oxidation of Thiourea and Substituted Thioureas. ResearchGate. [Link]
-
Thiourea Degradation in Aqueous Solutions via Ozonation. ResearchGate. [Link]
-
HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC. [Link]
-
Exploring the Catalytic Capabilities of Thiourea in Industrial Processes. Medium. [Link]
-
How To: Monitor by TLC. University of Rochester. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Thiourea. Wikipedia. [Link]
-
RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. ResearchGate. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. [Link]
-
Thiourea organocatalysis. Wikipedia. [Link]
-
HPLC Method for Analysis of Thiourea on Primesep P Column. SIELC Technologies. [Link]
-
Synthesis of Sterically Encumbered Thiourea S-Oxides through Direct Thiourea Oxidation. PMC. [Link]
-
Effect of pH on thiourea removal efficiency (200 mg/l thiourea, 2.7 mg/ mg applied ozone dose, 10 min ozonation time, and 27 °C). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Oxidation and Decomposition Kinetics of Thiourea Oxides. ResearchGate. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Solubility of thiourea at different temperatures and pH values. ResearchGate. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research and Analytical Reviews. [Link]
-
Reactive oxygen species in aerobic decomposition of thiourea dioxides. RSC Publishing. [Link]
-
[Effects of thiourea on pH and availability of metal ions in acid red soil]. PubMed. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. [Link]
-
UV-Visible absorbance spectra before and after photodegradation of... ResearchGate. [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
UV-Vis Spectrum of Thiourea. SIELC Technologies. [Link]
-
Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystallization. MDPI. [Link]
-
SODIUM SILICATE STABILIZATION OF SOILS: A REVIEW OF THE LITERATURE. Transportation Research Board (TRB). [Link]
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−: kinetic and mechanistic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. longdom.org [longdom.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effect of reaction temperature on the decomposition efficiency of thiourea. [ijmmm.ustb.edu.cn]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. How To [chem.rochester.edu]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. epfl.ch [epfl.ch]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yields in Thiourea Synthesis from Carbon Disulfide
Welcome to the Technical Support Center for thiourea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing thiourea, particularly from carbon disulfide and amines. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in the synthesis of N,N'-disubstituted thioureas from an amine and carbon disulfide?
Low yields in this synthesis can often be attributed to several factors. The nucleophilicity of the amine reactant is a primary consideration.[1] For instance, anilines with electron-withdrawing groups, like 4-nitroaniline, are poor nucleophiles and may react sluggishly or not at all under standard conditions.[1][2] Another common issue is the formation of side products, such as thiuram disulfides, especially when using secondary amines.[3] Additionally, the reaction generates hydrogen sulfide (H₂S), a toxic gas that requires careful handling.[3]
Q2: My reaction is sluggish and not proceeding to completion. What steps can I take to improve the reaction rate and yield?
To drive the reaction forward, especially with poorly nucleophilic amines, consider increasing the reaction temperature.[1] However, be cautious as excessively high temperatures can lead to side reactions and decomposition of the product.[1][4] The use of a catalyst, such as a reusable ZnO/Al₂O₃ composite, has been shown to be effective in facilitating the reaction between primary amines and carbon disulfide.[1][5]
Q3: I'm observing the formation of significant byproducts. How can I minimize these and improve the purity of my thiourea product?
Careful control of stoichiometry is crucial; an excess of one reactant can lead to the formation of side products.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent prolonged heating, which can also contribute to byproduct formation.[1][6] If you are using a secondary amine, be aware of the potential formation of thiuram disulfide as a common byproduct.[3]
Q4: Are there alternative, "greener" solvents I can use for this synthesis?
Yes, there are established protocols for synthesizing thioureas in aqueous media, particularly for the reaction between amines and carbon disulfide.[3][5] This approach is considered a green chemistry alternative to using volatile organic compounds (VOCs).[3][5] An "on-water" synthesis can be a sustainable and efficient option.[1]
Troubleshooting Guide: Low Yields
This section provides a structured approach to diagnosing and resolving issues leading to low yields in your thiourea synthesis.
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation | Poorly Nucleophilic Amine: Electron-withdrawing groups on the amine reduce its nucleophilicity, slowing down or preventing the reaction.[1][2] | Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor carefully to avoid decomposition.[1] Use a Catalyst: A ZnO/Al₂O₃ composite can effectively catalyze the reaction.[1][5] Consider an Alternative Thioacylating Agent: For highly unreactive amines, a more reactive agent like thiophosgene could be used, but extreme caution is necessary due to its high toxicity.[1] |
| Incorrect Stoichiometry: An improper molar ratio of amine to carbon disulfide can lead to incomplete reaction of the limiting reagent. | Verify Stoichiometry: Ensure a 2:1 molar ratio of primary amine to carbon disulfide for symmetrical thioureas. Carefully measure your reactants.[2] | |
| Significant Byproduct Formation | Side Reactions: Overheating or prolonged reaction times can promote the formation of unwanted side products.[1][4] With secondary amines, thiuram disulfide formation is a known side reaction.[3] | Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC to identify the point of maximum product formation before significant byproduct accumulation occurs.[1][6] Avoid excessive heating. |
| Oxidation: The intermediate dithiocarbamate can be susceptible to oxidation. | Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. | |
| Product Loss During Workup | Inappropriate Purification Method: The chosen purification method may not be suitable for your specific thiourea derivative, leading to loss of product. | Recrystallization: If the product precipitates, it can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetone.[6] Column Chromatography: This is a powerful technique for separating the desired product from impurities with similar polarities.[1] Extraction: Use a suitable solvent to extract the product from the reaction mixture, followed by washing the organic layer.[1] |
Experimental Protocols
General Protocol for the Synthesis of Symmetrical N,N'-Disubstituted Thiourea from a Primary Amine and Carbon Disulfide
This protocol is a starting point and may require optimization for specific amines.
Materials:
-
Primary Amine
-
Carbon Disulfide (CS₂)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (2.0 equivalents) in ethanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step should be performed in a well-ventilated fume hood. The reaction may be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time. Monitor the reaction progress by TLC.[6]
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.[6]
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
Visualizing the Reaction and Troubleshooting Logic
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key relationships and workflows.
Caption: General workflow for thiourea synthesis.
Caption: Troubleshooting logic for low thiourea yields.
References
- Nagy, M., Mernyák, E., Wölfling, J., & Szabó, J. (2020). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Periodica Polytechnica Chemical Engineering, 64(3), 368-376.
- Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141-3152.
- Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 22-27.
- Li, Y., Wang, Y., & Zhang, J. (2018). Study on mechanism of isomerization between ammonium thiocyanate and thiourea. Journal of the Serbian Chemical Society, 83(10), 1145-1154.
-
Paiva, D. R., et al. (2014). How can I purify my bis thiourea compound? ResearchGate. Retrieved from [Link]
- Opiola, H., & Schwarz, H. (1973). U.S. Patent No. 3,723,522. Washington, DC: U.S.
- Oae, S., & Tagaki, W. (1962). Isomerization of thiourea to ammonium thiocyanate and isotopic exchange between [35S]thiourea and diphenyl tetrasulphide. Journal of the Chemical Society, Perkin Transactions 2, 179-182.
- Wang, H., et al. (2017).
- Mijin, D., et al. (2013). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 78(12), 1865-1875.
- Liang, F., et al. (2008). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2008(22), 3579-3584.
-
Various Authors. (2016). Is it possible to prepare Thiourea from urea? If is what is the process? Quora. Retrieved from [Link]
- Various Authors. (1973). U.S. Patent No. 3,723,604. Washington, DC: U.S.
- Smith, J. (2020). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.
- Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide.
- Various Authors. (2003). U.S. Patent No. 6,657,082B2. Washington, DC: U.S.
- Yanagimoto, T. (1953). The transformation of ammonium thiocyanate into thiourea under high pressures. The Review of Physical Chemistry of Japan, 23(1), 25-30.
- Wang, L., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Organic & Biomolecular Chemistry, 17(34), 7949-7953.
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Dai, C., et al. (2019). Synthesis and characterization of thiourea. ResearchGate. Retrieved from [Link]
- Kanska, M., & Drabarek, S. (1983). A fast and simple method of isomerization for the preparation of ammonium (14C)thiocyanate from (14C)thiourea. Journal of Labelled Compounds and Radiopharmaceuticals, 20(9), 1055-1058.
Sources
stability issues of thiourea derivatives in different pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea derivatives. This guide is designed to provide in-depth, field-proven insights into the stability challenges you may encounter with these versatile compounds. My aim is to equip you with the knowledge to anticipate, troubleshoot, and control the stability of thiourea derivatives in your experiments by explaining the "why" behind the protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thiourea derivative appears to be degrading in my aqueous buffer. What is the primary cause of this instability?
A1: The stability of thiourea derivatives in aqueous solutions is highly dependent on the pH of the medium. The core issue often lies in the susceptibility of the thiourea moiety to hydrolysis, which can be catalyzed by both acidic and alkaline conditions.
-
Under Alkaline Conditions (pH > 7): Thiourea derivatives, particularly thiourea dioxides, are known to decompose in alkaline media.[1][2][3] The decomposition is often initiated by a nucleophilic attack of a hydroxide ion on the carbon atom of the thiourea group.[4] This leads to the cleavage of the carbon-sulfur (C-S) bond, a critical step in the degradation pathway.[2][5] In the presence of oxygen, this decomposition can be accelerated and lead to the formation of various reactive oxygen species, further complicating the stability profile.[2][3]
-
Under Acidic Conditions (pH < 7): While generally more stable in acidic conditions compared to alkaline conditions, some thiourea derivatives can still undergo hydrolysis. The C-S bond in certain derivatives, like dimethylaminoiminomethanesulfinic acid (DMAIMSA), is noted to be stable in acidic conditions but readily cleaves in basic environments.[5] However, the specific structure of the derivative plays a significant role, and acid-catalyzed hydrolysis can still be a concern for certain compounds.
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary pH stability study. Prepare your buffered solutions across a range of pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration of your thiourea derivative over time using a suitable analytical method like HPLC-UV.[6][7]
-
Buffer Selection: Choose a buffer system that maintains the pH in a range where your specific derivative exhibits maximum stability.
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.
-
Inert Atmosphere: If working under alkaline conditions, consider purging your solutions with an inert gas like nitrogen or argon to minimize oxidative decomposition, which is often linked to the presence of dioxygen.[1][2]
Q2: I'm observing unexpected peaks in my chromatogram when analyzing my thiourea-based drug candidate. Could this be due to pH-dependent degradation?
A2: Yes, the appearance of new peaks is a strong indicator of degradation. The nature of these degradation products will vary depending on the pH and the specific structure of your thiourea derivative.
Common Degradation Pathways:
-
Alkaline Decomposition: In alkaline solutions, the C-S bond cleavage is a key event. For thiourea dioxides, this can lead to the formation of a urea residue and a sulfoxylate ion (SO₂²⁻).[1][2] The sulfoxylate ion is highly reactive and can be oxidized to form species like dithionite (S₂O₄²⁻), which might be one of the unexpected peaks you are observing.[1][3]
-
Oxidative Degradation: Thioureas are susceptible to oxidation, which can lead to a variety of products including disulfides, and sulfenic, sulfinic, and sulfonic acids.[1] This process can be influenced by the presence of oxidizing agents or even dissolved oxygen, especially under alkaline conditions.
Troubleshooting and Identification:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you to generate and identify the degradation products you might encounter in your stability studies.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
-
Reference Standards: If possible, synthesize or purchase reference standards of suspected degradation products to confirm their identity by comparing their retention times and mass spectra.
Q3: How does the chemical structure of my thiourea derivative influence its stability at different pH values?
A3: The substituents on the nitrogen atoms of the thiourea core play a critical role in determining its stability.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents can significantly impact the susceptibility of the thiocarbonyl carbon to nucleophilic attack. Electron-withdrawing groups can increase the electrophilicity of the carbon, potentially making it more prone to hydrolysis. Conversely, electron-donating groups may decrease this susceptibility. The presence of certain functional groups can also influence the overall stability through resonance and inductive effects.[8]
-
Steric Hindrance: Bulky substituents near the thiourea core can sterically hinder the approach of nucleophiles like hydroxide ions, thereby slowing down the rate of hydrolysis.
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can influence the conformation and reactivity of the thiourea moiety, which in turn can affect its stability. Symmetrically substituted thiourea derivatives have been shown to be polymorphic due to the flexibility of the C–N bond, and different configurations can exhibit different stabilities.[9]
Experimental Approach:
-
Structure-Stability Relationship Studies: If you are in the drug design and development phase, it is highly beneficial to synthesize a small library of analogues with varying substituents. By comparing their stability profiles, you can establish a structure-stability relationship that can guide the design of more stable drug candidates.
Experimental Protocols
Protocol 1: General pH Stability Assessment of a Thiourea Derivative
This protocol outlines a basic workflow for evaluating the stability of a thiourea derivative at different pH values.
Materials:
-
Your thiourea derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids (e.g., HCl, H₃PO₄) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with a UV detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your thiourea derivative in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., 3, 5, 7.4, 9).
-
Sample Preparation: In separate volumetric flasks, add a small aliquot of your stock solution and dilute with the respective pH buffer to a final desired concentration. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1-5%) to minimize its effect on the pH and stability.
-
Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each pH sample into the HPLC system to determine the initial concentration of your compound.
-
Incubation: Store the remaining sample solutions at a controlled temperature (e.g., 25 °C or 40 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, and if necessary, quench any ongoing reaction (e.g., by adding an acid or base to neutralize the solution or by dilution with the mobile phase). Analyze the samples by HPLC.
-
Data Analysis: Plot the percentage of the remaining thiourea derivative against time for each pH value. This will provide a visual representation of the stability profile.
Visualization of Experimental Workflow:
Caption: Workflow for assessing the pH stability of thiourea derivatives.
Data Presentation
Table 1: Hypothetical Stability Data for a Thiourea Derivative at 25 °C
| pH | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| 3.0 | 99.5 | 98.2 | 96.5 |
| 5.0 | 99.8 | 99.1 | 98.0 |
| 7.4 | 95.2 | 88.5 | 75.3 |
| 9.0 | 70.1 | 45.3 | 20.7 |
This table illustrates how stability can drastically decrease with increasing pH.
Mechanistic Insights
Decomposition of Thiourea Dioxides in Alkaline Media
The decomposition of thiourea dioxides in an alkaline environment is a well-studied process that can be summarized in the following diagram.
Caption: Simplified decomposition pathway of thiourea dioxides in aerobic alkaline conditions.[1][2][3]
This pathway highlights the critical role of both hydroxide ions and molecular oxygen in the degradation process. The formation of reactive oxygen species (ROS) is a particularly important consideration in biological and pharmaceutical contexts, as these species can lead to further, often undesirable, reactions.[2][3]
References
-
Svarovsky, S. A., Simoyi, R. H., & Makarov, S. V. (2001). A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions. The Journal of Physical Chemistry B, 105(50), 12634–12643. [Link]
-
Luo, W., Li, H., Zhang, Y., & Liu, Y. (2007). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 111(38), 11333–11340. [Link]
-
Svarovsky, S. A., Simoyi, R. H., & Makarov, S. V. (2000). Reactive oxygen species in aerobic decomposition of thiourea dioxides. Journal of the Chemical Society, Dalton Transactions, (4), 511-514. [Link]
-
Request PDF. (n.d.). A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions 1. ResearchGate. [Link]
-
Ojo, J. F., Petersen, J. L., Otoikhian, A., & Simoyi, R. H. (2006). Organosulfur oxoacids. Part 1. Synthesis, structure, and reactivity of dimethylaminoiminomethanesulfinic acid (DMAIMSA). Inorganica Chimica Acta, 359(12), 3945-3954. [Link]
-
Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10. [Link]
-
Sodero, A. C. R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1645-1681. [Link]
-
Luo, W., Li, H., & Zhang, Y. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A, 111(5), 872-878. [Link]
-
Najwa-Alyani, M. N. N., Abdullah, N. A. F., & Ang, L. S. (2018). Stability analysis on the polymorphic compound of thiourea derivatives: 1,3-bis(1-(4-methylphenyl)ethyl)thiourea. Journal of Physical Science, 29(Supp. 1), 17–23. [Link]
-
OSHA. (n.d.). Thiourea. Method number: PV2059. [Link]
-
Al-Riyahee, A. A. A. (2021). First Row Transition Metal Complexes Derived from N, Nʹ-Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry Probe: A Review. BASRA JOURNAL OF SCIENCE. [Link]
-
Vellas, M., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1065. [Link]
-
Joseph, C., & Raj, A. D. (2011). Solubility of thiourea at different temperatures and pH values. Journal of Molecular Liquids, 161(1), 42-45. [Link]
-
Boufas, W., et al. (2020). Structure and stability of thiourea with water, DFT and MP2 calculations. Journal of Molecular Structure, 1202, 127271. [Link]
-
PubMed. (2013). [Effects of thiourea on pH and availability of metal ions in acid red soil]. Huan Jing Ke Xue, 34(10), 4065-4071. [Link]
-
Singh, A. K., & Quraishi, M. A. (2016). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. Journal of Materials Engineering and Performance, 25(1), 213-224. [Link]
-
Uribe-Salas, A., et al. (2014). Thiourea determination for the precious metals leaching process by iodate titration. Revista mexicana de ingeniería química, 13(3), 825-837. [Link]
-
Rudenco, O., et al. (2023). Decomposition of Thiourea Dioxide under Aerobic and Anaerobic Conditions in an Aqueous Alkaline Solution. Inorganica Chimica Acta, 548, 121379. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactive oxygen species in aerobic decomposition of thiourea dioxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Possible Mechanism for Thiourea-Based Toxicities: Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alk… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Diisobutyl-2-Thiourea Formation
Welcome to the technical support center for the synthesis of 1,3-diisobutyl-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Core Concepts: Understanding the Synthesis
The formation of 1,3-diisobutyl-2-thiourea, a symmetrically substituted thiourea, is most commonly achieved through the reaction of isobutylamine with carbon disulfide (CS₂).[1] While seemingly straightforward, this reaction involves a key intermediate and is sensitive to stoichiometry and reaction conditions. Understanding the reaction pathway is fundamental to effective troubleshooting.
The probable mechanism involves the nucleophilic attack of isobutylamine on the electrophilic carbon of carbon disulfide to form a dithiocarbamate intermediate. This intermediate can then react with a second molecule of isobutylamine, leading to the elimination of hydrogen sulfide (H₂S) and the formation of the final thiourea product.[1][2] An alternative pathway suggests the dithiocarbamate rearranges to form an isothiocyanate, which is then attacked by the second amine equivalent.[1][3]
Reaction Mechanism Overview
Caption: Proposed reaction pathway for 1,3-diisobutyl-2-thiourea formation.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
A low or non-existent yield is a common frustration that can typically be traced back to a few key areas. Let's break down the possibilities.
Causality Analysis & Solutions for Low Yield
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Incorrect Stoichiometry | The reaction requires two equivalents of isobutylamine for every one equivalent of carbon disulfide. Using an insufficient amount of amine will leave unreacted CS₂ and limit product formation. Conversely, a significant excess of amine is often used to drive the reaction to completion and can simplify the reaction landscape.[1][3] | Carefully measure your reactants. A common and effective strategy is to use a 2:1 molar ratio of isobutylamine to carbon disulfide.[1] Some procedures even report success with an excess of the amine.[3] |
| Poor Reagent Quality | Isobutylamine can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration and nucleophilicity. Carbon disulfide can contain sulfur-based impurities. Both reagents should be of high purity. | Use freshly opened or distilled isobutylamine. Ensure your carbon disulfide is from a reliable source and stored properly. All chemicals should be commercially available and used without further purification if of high grade.[1] |
| Suboptimal Temperature | While the initial addition is often performed at 0°C to control the exothermic reaction, the subsequent reaction often proceeds well at ambient temperature.[1] If the reaction stalls, insufficient thermal energy may be the cause. | After the initial controlled addition at 0°C, allow the reaction to warm to room temperature and stir overnight.[3] If monitoring (e.g., by TLC) shows a stalled reaction, gentle heating (e.g., to 40-50°C) can be attempted, but be aware this may increase side product formation.[4] |
| Product Loss During Workup | 1,3-diisobutyl-2-thiourea can be an oily product initially, making it difficult to isolate.[1] It may have some solubility in the aqueous phase, leading to losses during extraction. | After removing the solvent under reduced pressure, attempt crystallization from a suitable solvent like ethyl acetate.[1][3] If using liquid-liquid extraction, ensure the organic layer is thoroughly washed and consider back-extracting the aqueous layers to recover any dissolved product. |
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Q2: I have obtained my product, but it is contaminated with significant impurities. How can I identify and remove them?
Impurity profiling is key to developing a robust purification strategy. For this synthesis, the most likely contaminants are unreacted starting materials or the dithiocarbamate intermediate.
Purification Strategies
-
Removal of Unreacted Isobutylamine: If an excess of amine was used, it can often be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl). The amine will form a water-soluble ammonium salt and move into the aqueous layer.
-
Removal of Unreacted Carbon Disulfide: CS₂ is highly volatile and is typically removed along with the reaction solvent by rotary evaporation.[1]
-
Crystallization: This is the most effective method for purifying 1,3-diisobutyl-2-thiourea. One successful method involves dissolving the crude oily product in ethyl acetate. After several days, pure, needle-like crystals may form.[1][3] This technique is excellent for removing non-crystalline, oily impurities.
-
Column Chromatography: If crystallization fails or is inefficient, column chromatography is a reliable alternative.[4] A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation of the moderately polar thiourea product from non-polar impurities and highly polar baseline materials. The reaction progress can be monitored using Thin Layer Chromatography (TLC) to develop an appropriate solvent system.[2]
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Non-polar solvents like petroleum ether have been shown to be effective.[1] The choice of solvent can impact reaction rate and ease of product isolation. Polar aprotic solvents like THF are also commonly used for thiourea syntheses.[4]
Q: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method.[2] Spot the reaction mixture on a silica plate against standards of your starting materials (isobutylamine and CS₂, though CS₂ is not UV active and may require a specific stain). The product, being more polar than the starting materials, will have a lower Rf value. The reaction is complete when the spot for the limiting reagent (typically CS₂) has disappeared.
Q: What are the critical safety precautions for this synthesis? A: Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All manipulations must be performed in a well-ventilated chemical fume hood. Avoid heat sources and sparks. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diisobutyl-2-Thiourea
This protocol is adapted from the literature procedure described by Hussain et al. (2015).[1]
Materials:
-
Carbon disulfide (CS₂)
-
Isobutylamine
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Prepare a solution of carbon disulfide (1.0 eq) in petroleum ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of isobutylamine (2.0 eq) to the cooled solution with constant, vigorous stirring.[1][3] The addition should be done dropwise to control the exothermic nature of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.
-
Continue stirring the mixture overnight.[3]
-
Monitor the reaction to completion using TLC.
-
Once complete, remove the solvent and other volatile materials (including excess CS₂ and amine) under reduced pressure using a rotary evaporator. This will likely yield a crude oily product.[1]
Protocol 2: Purification by Crystallization
-
Dissolve the crude oily product obtained from Protocol 1 in a minimal amount of ethyl acetate.[1][3]
-
Allow the solution to stand undisturbed. After a period of 2-3 days, colorless, needle-like crystals of 1,3-diisobutyl-2-thiourea should form.[1][3]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the pure product.
General Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
References
-
Hussain, Z., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, Article ID 913435. [Link]
-
Yin, J., et al. (2020). Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]
-
Hussain, Z., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. SciSpace. [Link]
Sources
Technical Support Center: Thiourea Reaction Byproduct Identification and Removal
Welcome to the Technical Support Center for thiourea-based reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot common issues related to byproduct formation and removal in their experiments. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific problems you may encounter during your thiourea reactions and subsequent product purification.
Issue 1: My final product is impure after synthesis. How do I identify the potential byproducts?
Root Cause Analysis:
Impurity in reactions involving thiourea can arise from several sources: unreacted starting materials, side reactions of thiourea itself, or decomposition of reagents and products. The nature of the byproduct is highly dependent on the specific reaction type.
Recommended Actions:
-
Initial Assessment with Thin Layer Chromatography (TLC):
-
Why: TLC is a rapid and inexpensive technique to visualize the number of components in your reaction mixture.
-
Protocol:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp and/or by staining. Multiple spots indicate the presence of impurities.
-
-
-
Spectroscopic Identification:
-
Why: Spectroscopic methods provide structural information about the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for identifying organic compounds. Byproduct signals can often be distinguished from the desired product's signals. For example, the formation of a symmetrical thiourea from an intended unsymmetrical synthesis will result in a simpler NMR spectrum than expected.[1]
-
Mass Spectrometry (MS): MS provides the molecular weight of the components in your mixture. This can help you quickly identify potential byproducts by comparing their molecular weights to those of suspected side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the byproducts. For instance, the presence of a C=O stretch might indicate an N-acylurea byproduct if a carbodiimide coupling agent was used.[1]
-
-
Chromatographic Analysis:
-
Why: High-Performance Liquid Chromatography (HPLC) can separate the components of your mixture and, when coupled with a detector like a mass spectrometer (LC-MS), can provide both separation and identification.[2][3]
-
Typical HPLC Conditions: For many thiourea derivatives, a C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point.[3][4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[2][4]
-
Issue 2: I have identified unreacted thiourea in my product. What is the best way to remove it?
Root Cause Analysis:
Incomplete reaction is a common issue. Unreacted thiourea is a polar compound and its removal is crucial for obtaining a pure product.
Recommended Actions:
-
Recrystallization:
-
Why: Thiourea has good solubility in hot ethanol and is less soluble in cold ethanol, making recrystallization a viable purification method.[5]
-
Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation of the desired product.
-
Filter the crystals and wash with a small amount of cold ethanol. Unreacted thiourea will preferentially remain in the filtrate.
-
-
-
Aqueous Extraction:
-
Why: Thiourea is soluble in water. If your desired product has low water solubility, an aqueous wash can effectively remove unreacted thiourea.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with water or brine in a separatory funnel.
-
Repeat the washing step 2-3 times.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
-
Issue 3: My reaction involving an alkyl halide and thiourea is producing a significant amount of sulfide byproduct.
Root Cause Analysis:
In the synthesis of thiols from alkyl halides using thiourea, the initially formed thiol can act as a nucleophile and react with another molecule of the alkyl halide to form a sulfide byproduct.[6][7]
Recommended Actions:
-
Control of Stoichiometry:
-
Why: Using an excess of thiourea can help to ensure that the alkyl halide is consumed before it can react with the thiol product.
-
-
One-Pot, Two-Step Procedure:
-
Why: This method avoids the isolation of the intermediate isothiouronium salt and allows for controlled hydrolysis to the thiol.[8] The subsequent in-situ reaction of the generated thiolate with a second electrophile can be performed if a sulfide is the desired product.[8]
-
Workflow Diagram:
Caption: Formation of sulfide byproduct in thiol synthesis.
-
Issue 4: I am observing the formation of symmetrical thioureas in a reaction intended to produce an unsymmetrical product.
Root Cause Analysis:
This typically occurs when using a one-pot method where an isothiocyanate is generated in-situ and then reacted with a second amine. If the isothiocyanate reacts with the starting amine before the second amine is added, a symmetrical thiourea will be formed.[1]
Recommended Actions:
-
Two-Step, One-Pot Method:
-
Why: Ensuring the complete formation of the isothiocyanate before the addition of the second amine is crucial.[1]
-
Protocol:
-
React the first amine with a thiocarbonyl transfer reagent (e.g., carbon disulfide) to form the isothiocyanate.
-
Monitor the reaction by TLC or another suitable analytical method to confirm the complete consumption of the starting amine.
-
Once the formation of the isothiocyanate is complete, add the second amine to the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in thiourea reactions?
The most common byproducts depend on the reaction type:
-
General Synthesis: Symmetrical thioureas (when an unsymmetrical product is desired).[1]
-
Using Carbodiimide Reagents: N-acylureas can be formed.[1]
-
Using Lawesson's Reagent: Thiophosphorus ylides can be produced.[9]
-
Hantzsch Thiazole Synthesis: Formation of isomeric products like 3-substituted 2-imino-2,3-dihydrothiazoles can occur under acidic conditions.[10]
-
Thermal Decomposition: At elevated temperatures, thiourea can decompose into various volatile products including ammonia, hydrogen sulfide, and carbon disulfide.[11][12][13]
Q2: How can I minimize byproduct formation in my thiourea reactions?
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining the optimal reaction temperature is critical.[14]
-
Purity of Reagents: Use freshly purified or high-purity starting materials. Impurities in reagents can lead to unwanted side reactions.
-
Inert Atmosphere: For oxygen-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
-
Order of Addition: As highlighted in the troubleshooting guide, the order in which reagents are added can significantly impact the product distribution, especially in multi-step, one-pot syntheses.[1]
Q3: What are the best general purification techniques for products from thiourea reactions?
-
Recrystallization: This is a widely used and effective method for purifying solid products.[1][15] Common solvents include ethanol and acetone.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[1]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed.[2]
Q4: What analytical techniques are best for confirming the purity of my final product?
A combination of techniques is often recommended for comprehensive purity analysis:
-
HPLC: Provides quantitative information about the purity of the sample.[3]
-
NMR Spectroscopy: Confirms the structure of the desired product and can detect the presence of structurally similar impurities.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range often suggests the presence of impurities.[16]
Byproduct Identification and Removal Workflow
Caption: A general workflow for byproduct identification and removal.
Data Summary Table: Common Purification Techniques
| Purification Method | Principle | Best For | Advantages | Limitations |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Crystalline solid products with thermally stable impurities. | Cost-effective, scalable, can yield high-purity crystals. | Not suitable for amorphous solids or thermally labile compounds. Finding a suitable solvent can be time-consuming.[15] |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Complex mixtures with components of varying polarity. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Aqueous Extraction | Partitioning of components between two immiscible liquid phases based on their relative solubilities. | Removing water-soluble impurities (like unreacted thiourea) from water-insoluble products. | Simple, rapid, and effective for removing polar impurities. | Only applicable if the product and impurities have significantly different solubilities in the two phases. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Achieving very high purity for small to medium scale purifications. | Excellent separation efficiency, automated.[2] | Expensive, limited sample capacity, requires specialized equipment. |
References
-
Theoretical study on the thermal decomposition of thiourea. ResearchGate. [Link]
-
THIOUREA. Ataman Kimya. [Link]
-
Kinetics of Thermal Decomposition of Thiourea. ResearchGate. [Link]
-
Preparation and Reactions of Thiols. JoVE. [Link]
-
Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Theoretical study on the formation of carbon disulfide and ammonia from thermal decomposition products of thiourea. World Scientific Publishing. [Link]
-
Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. ResearchGate. [Link]
-
Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Scilit. [Link]
-
Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]
-
Thiols can be prepared from the reaction of thiourea with an alky... Study Prep in Pearson+. [Link]
-
How can I purify my bis thiourea compound? ResearchGate. [Link]
-
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. PMC. [Link]
- Process of producing 2-aminothiazole.
-
Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc. [Link]
-
Preparation of Thiols. University of Calgary. [Link]
-
Thiourea. Wikipedia. [Link]
-
1-methyl-1-(1-naphthyl)-2-thiourea. Organic Syntheses Procedure. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Chemoselective reduction of aldehydes using thiourea dioxide (TUDO)–NaOH–EtOH. ResearchGate. [Link]
-
Reaction between thiourea and substituted aldehydes for synthesis of 1,3,5-triazinane-2,4-dithiones. ResearchGate. [Link]
-
Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. CORE. [Link]
- Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
-
hplc of thiourea. Chromatography Forum. [Link]
- Urea and/or thiourea-aldehyde condensation products.
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Recent Developments in the Chemistry of Thiourea Oxides. ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc of thiourea - Chromatography Forum [chromforum.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Video: Preparation and Reactions of Thiols [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1,3-Diisobutyl-2-Thiourea
Welcome to the technical support center for the synthesis and scale-up of 1,3-diisobutyl-2-thiourea. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. Our focus is on providing practical, experience-driven solutions grounded in fundamental chemical principles.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section covers the core concepts of the 1,3-diisobutyl-2-thiourea synthesis. Understanding these fundamentals is crucial for effective troubleshooting and process optimization.
Q1: What is the fundamental reaction mechanism for the synthesis of 1,3-diisobutyl-2-thiourea?
The synthesis is a classic example of a nucleophilic addition reaction. It proceeds by the attack of the lone pair of electrons on the nitrogen atom of isobutylamine (the nucleophile) onto the electrophilic carbon atom of isobutyl isothiocyanate. This forms a transient tetrahedral intermediate which quickly rearranges to the stable thiourea product.[1][2] This reaction is generally high-yielding and considered a type of "click" reaction due to its efficiency and specificity.[3]
Diagram: Reaction Mechanism
Caption: Nucleophilic addition of isobutylamine to isobutyl isothiocyanate.
Q2: What are the primary safety concerns when scaling up this reaction?
The main safety challenges are:
-
Exothermicity: The reaction between an amine and an isothiocyanate is highly exothermic.[1] Without proper thermal management, a rapid temperature increase can lead to solvent boiling, pressure buildup, and potentially a runaway reaction.[4][5]
-
Reagent Toxicity: Isobutylamine is a corrosive and flammable liquid. Isobutyl isothiocyanate is a lachrymator and is harmful if inhaled or absorbed through the skin. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Odor: Thiourea and its precursors can have strong, unpleasant odors. All equipment should be handled and cleaned in a ventilated area. Glassware can be decontaminated by soaking in a bleach solution.[4]
Q3: Which solvents are appropriate for this synthesis, and how does the choice change with scale?
The ideal solvent should fully dissolve the reactants but ideally allow the product to crystallize upon completion or cooling, simplifying isolation.
| Solvent | Boiling Point (°C) | Key Scale-Up Considerations |
| Ethanol | 78 | Good solvency for reactants. Product may require concentration and/or addition of an anti-solvent (like water) to precipitate. Generally safe and cost-effective.[7] |
| Acetonitrile | 82 | Excellent solvency. Often used for analytical-scale reactions. Higher cost and toxicity can be a drawback for large-scale production. |
| Dichloromethane (DCM) | 40 | Good solvency, allows for easy removal post-reaction due to low boiling point.[8] Environmental and health concerns make it less desirable for large-scale processes. |
| Toluene | 111 | Higher boiling point allows for a wider operating temperature range. Can be useful if gentle heating is needed to drive the reaction to completion.[1] |
| Acetone | 56 | Effective solvent, but its low boiling point may be problematic for managing exotherms on a large scale.[9] |
For scale-up, ethanol or toluene are often preferred due to their balance of cost, safety profile, and favorable physical properties.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific problems that can arise during the scale-up process in a direct question-and-answer format.
Problem Area: Reaction Control & Purity
Q4: My reaction temperature is spiking uncontrollably upon adding the isothiocyanate. How can I manage this exotherm?
This is the most common scale-up challenge. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.
Solutions:
-
Control the Addition Rate: The most critical control parameter is the rate of addition of one reagent to the other. Use a programmable addition pump for controlled, dropwise addition of the isobutyl isothiocyanate to the isobutylamine solution.[1]
-
Ensure Adequate Cooling: Equip your reactor with an efficient cooling jacket and a powerful overhead stirrer. Ensure good agitation to prevent localized hot spots and facilitate heat transfer to the vessel walls.
-
Dilution: Increasing the solvent volume can help absorb the heat generated. However, this may increase reactor time and solvent cost, so it requires optimization.
-
Reverse Addition: Consider adding the amine to the isothiocyanate. While less common, this can sometimes help moderate the initial exotherm, though it should be evaluated on a small scale first.
Q5: My reaction is sluggish and fails to go to completion, even with extended reaction times. What's wrong?
If the exotherm is well-controlled, incomplete conversion is often due to reagent quality or insufficient activation.
Potential Causes & Solutions:
-
Degraded Isobutyl Isothiocyanate: Isothiocyanates can degrade upon exposure to moisture or light over time.[1] Use freshly opened or distilled isothiocyanate. Confirm its purity via GC or titration before use.
-
Low Nucleophilicity of Amine: While isobutylamine is a strong nucleophile, contaminants in the amine (e.g., excess water) can interfere. Ensure the amine is of high purity and dry.
-
Steric Hindrance: Although not a major issue with isobutyl groups, significant steric bulk on either reactant can slow the reaction.[1] In such cases, gentle heating (e.g., to 40-50°C) after the initial exotherm subsides can help drive the reaction to completion.[7]
-
Incorrect Stoichiometry: Verify the molar equivalents of your reactants. A slight excess (1.05 to 1.1 equivalents) of the isothiocyanate is sometimes used to ensure the complete consumption of the amine, but this can make purification more difficult.[1]
Q6: I'm observing significant byproducts in my crude product analysis. What are they and how can I prevent them?
The most common byproduct is a symmetric thiourea formed from a side reaction.
Potential Cause & Solution:
-
In-situ Isothiocyanate Formation Issues: If you are generating the isothiocyanate in-situ (e.g., from the amine and carbon disulfide), an incomplete initial reaction can lead to the starting amine reacting with the newly formed isothiocyanate, creating an undesired symmetric product.[1][3]
-
Solution: Ensure the isothiocyanate formation step is complete before proceeding. A two-step, one-pot method where the second amine is added only after full conversion is advisable.[1]
-
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting incomplete thiourea synthesis.
Problem Area: Product Isolation & Purification
Q7: The product is separating as a sticky oil instead of a crystalline solid. How can I induce crystallization?
Oiling out is common when the product precipitates from a solution in which it has high solubility or when impurities are present that inhibit crystal lattice formation.
Solutions:
-
Solvent System Modification: If the product is soluble in your reaction solvent (e.g., ethanol), concentrate the solution under reduced pressure and then add a non-solvent or "anti-solvent" like cold water or hexane dropwise with vigorous stirring until turbidity persists.[7]
-
Seed Crystals: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Temperature Gradient: Cool the solution slowly. Rapid cooling often leads to oiling, while a gradual temperature decrease allows for more orderly crystal formation. An ice bath followed by refrigeration can be effective.
Q8: My final product is an off-white or yellow solid with a lingering odor. What is the best way to purify it on a large scale?
Color and odor are typically due to residual starting materials or minor sulfur-containing impurities.
Purification Protocol: Recrystallization Recrystallization is the most effective method for purifying solid organic compounds on a large scale.[10]
-
Solvent Selection: Find a suitable solvent system. The ideal solvent dissolves the thiourea completely at high temperatures but poorly at low temperatures.[10] A common choice is an ethanol/water mixture.
-
Dissolution: In a reactor, add the crude product to the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (charcoal) and heat for a short period. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath or a cooling system to maximize product precipitation.
-
Isolation & Washing: Collect the purified crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Section 3: Standard Operating Protocol (SOP) - Scaled-Up Synthesis
This protocol is a general guideline for a 1-mole scale synthesis. All operations should be conducted in a suitable reactor within a well-ventilated area.
Materials:
-
Isobutylamine (73.14 g, 1.0 mol)
-
Isobutyl isothiocyanate (115.19 g, 1.0 mol)
-
Ethanol (500 mL)
-
Deionized Water (for precipitation)
Procedure:
-
Reactor Setup: Charge a 2L jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, and an addition funnel with 500 mL of ethanol.
-
Amine Addition: Add isobutylamine (1.0 mol) to the ethanol and begin stirring.
-
Cooling: Cool the reactor contents to 10-15°C using the cooling jacket.
-
Isothiocyanate Addition: Slowly add the isobutyl isothiocyanate (1.0 mol) dropwise via the addition funnel over a period of 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 25-30°C. Adjust the addition rate as needed to control the exotherm.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is no longer detectable.
-
Precipitation: Once complete, slowly add deionized water (approx. 500 mL) to the stirring solution until a thick white precipitate forms.
-
Isolation: Cool the mixture to 0-5°C for 1 hour to maximize precipitation. Collect the solid product by filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold ethanol/water (1:1) mixture, followed by a wash with cold water. Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.
References
-
Giri, S., & Singh, H. (n.d.). Synthesis of New Unsymmetrical 1,3-Disubstituted-thioureas. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Bandyopadhyay, P. (n.d.). 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. Synlett. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-disubstituted thiourea 11 and bisthiourea derivatives 12. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I purify my bis thiourea compound? Retrieved from [Link]
- Google Patents. (n.d.). US3188312A - New process for the preparation of thiourea derivatives.
-
Kiełbus, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6519. Retrieved from [Link]
-
Khan, E., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 913435. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-CYANOETHYLTHIOURONIUM HYDROCHLORIDE. Retrieved from [Link]
-
Hindawi. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Retrieved from [Link]
-
Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]
-
Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
-
Stiasni, N., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1754-1765. Retrieved from [Link]
-
DORAS | DCU Research Repository. (n.d.). Synthesis of Thiourea and Urea Organocatalysts by Opioids. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
Nagy, A. G., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 26(11), 3321. Retrieved from [Link]
-
New Journal of Chemistry. (2020). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. Retrieved from [Link]
-
MDPI. (n.d.). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Retrieved from [Link]
-
Reddit. (2024). Problem with my thiourea synthesis. Retrieved from [Link]
-
PubMed Central. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]
-
PubMed. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Thiourea-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Interest in Thiourea-Metal Complexes as Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including inflammation, cancer, and neurodegenerative disorders. Antioxidants mitigate this damage by neutralizing free radicals. While natural antioxidants are well-studied, synthetic antioxidants offer the potential for tailored efficacy and novel mechanisms of action.
Among synthetic compounds, thiourea derivatives have attracted considerable attention for their versatile biological activities.[1][2] These organic compounds, containing the thioamide functional group (H-N-C=S), are potent scavengers of free radicals like superoxide and hydroxyl radicals.[3] Their antioxidant potential is primarily attributed to the ability of the N-H groups to donate a hydrogen atom, effectively neutralizing radicals.[3] The coordination of these thiourea ligands to metal ions introduces another layer of complexity and potential, creating complexes with potentially enhanced or modulated biological activities. These metal complexes are being explored for a wide range of applications, from anticancer agents to catalysts.[4][5]
This guide provides an in-depth comparison of the antioxidant activity of various thiourea-metal complexes, supported by experimental data from recent literature. We will delve into the mechanistic underpinnings of their activity, present standardized protocols for evaluation, and offer a comparative analysis based on the coordinated metal ion.
Pillar 1: The Mechanistic Basis of Antioxidant Activity
The antioxidant capacity of thiourea derivatives is fundamentally linked to their molecular structure. The presence of two thioamide (N-H) groups and a C=S group allows them to quench free radicals.[3] The primary mechanism is believed to be Hydrogen Atom Transfer (HAT) .[3][6] In this process, a thiourea molecule donates a hydrogen atom from one of its N-H bonds to a free radical, thus neutralizing it. This creates a stable, non-radical product from the original radical and a thiourea radical that is significantly less reactive.[3]
Theoretical and experimental studies have shown that the HAT mechanism is kinetically preferred over single electron transfer (SET) when thiourea derivatives interact with free radicals.[3][6]
The introduction of a metal center can influence this activity in several ways:
-
Redox Activity of the Metal: Transition metals like copper and iron can participate in redox cycling, which might either enhance or inhibit antioxidant activity depending on the system. However, some metals like zinc are redox-inactive and may contribute through other mechanisms, such as stabilizing the ligand structure or protecting sulfhydryl groups.[7]
-
Structural Modification: Coordination to a metal alters the electron density and geometry of the thiourea ligand. This can change the bond dissociation energy of the N-H bonds, making hydrogen atom donation easier or more difficult.
-
Formation of Redox-Inactive Complexes: In some cases, the thiourea ligand can chelate a metal ion, such as cuprous copper (Cu+), forming a stable, redox-inactive complex. This effectively sequesters the metal ion, preventing it from participating in radical-generating Fenton-like reactions, which is a distinct and powerful antioxidant mechanism.[8]
Pillar 2: Self-Validating Experimental Protocols for Antioxidant Assessment
To ensure the trustworthiness and reproducibility of antioxidant capacity data, standardized and well-understood experimental protocols are essential. The most common in vitro assays involve a direct reaction with a stable free radical, where the antioxidant's ability to quench the radical is measured spectrophotometrically.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used due to its simplicity and reliability.[9] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10] The DPPH radical is a dark purple crystalline solid which, upon reduction by an antioxidant, turns into the colorless or yellowish diphenylpicrylhydrazine.[2] The decrease in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the radical scavenging activity.[3][9]
Detailed Protocol:
-
Preparation of DPPH Solution: A fresh 0.1 mM solution of DPPH in methanol is prepared. The solution should be kept in the dark to prevent degradation.[10] The absorbance of this working solution is adjusted to approximately 1.0 at 517 nm.[9]
-
Sample Preparation: The thiourea-metal complexes and a standard antioxidant (e.g., Ascorbic Acid, Trolox, BHT) are dissolved in a suitable solvent (e.g., DMSO, methanol) to create stock solutions.[9][11] A series of dilutions are then prepared from these stocks.
-
Reaction: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution (e.g., 1 mL) is mixed with a specific volume of the sample solution at various concentrations.[9][12] A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[10][11]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.[10]
-
Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]
-
Data Analysis: The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.[9] This is determined by plotting the % inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Detailed Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to allow for complete radical generation.[10][11]
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: As with the DPPH assay, serial dilutions of the test complexes and a standard are prepared.[9]
-
Reaction and Measurement: A specific volume of the sample is mixed with the ABTS•+ working solution, and the decrease in absorbance at 734 nm is measured after a set incubation time (e.g., 6 minutes).
-
Calculation and Analysis: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.[10]
Pillar 3: Comparative Performance of Thiourea-Metal Complexes
The antioxidant activity of thiourea complexes is highly dependent on the coordinated metal ion and the substituents on the thiourea ligand. The following sections compare the performance of complexes based on different metal centers, with quantitative data summarized in Table 1.
Copper (Cu) Complexes
Copper complexes of thiourea derivatives have shown significant antioxidant potential. In one study, a series of Schiff base thiourea copper(II) complexes were evaluated using the DPPH method. All prepared complexes exhibited good antioxidant activity, with the best performance from a complex designated [Cu(II)LF], which had an IC50 of 3.91 µg/ml.[12] This was notably better than the standard antioxidant curcumin (IC50 = 7.64 µg/ml), suggesting that the complexation enhanced the activity.[12] Another study synthesized complexes of 1,3-Diisobutyl thiourea with Copper(I), Zinc(II), and Mercury(II). The Cu(I) complex, [Tu2CuCl], was found to be the most efficient scavenger, achieving 79.9% DPPH radical scavenging at a concentration of 100 ppm.[13][14] This high activity could be attributed to the ability of thiourea to form a redox-inactive complex with the cuprous ion, preventing it from participating in further radical generation.[8]
Zinc (Zn) Complexes
Zinc is a redox-inactive metal, meaning it does not directly participate in electron transfer reactions that generate free radicals.[7] Its contribution to antioxidant activity in complexes is therefore thought to arise from structural stabilization of the ligand or by displacing redox-active metals like iron and copper from binding sites.[7] A study of N-benzoyl thiourea complexes with Co(II), Ni(II), Cu(II), and Zn(II) showed that all had varying degrees of DPPH scavenging activity, with IC50 values ranging from 84 to 250 µg/mL.[1][2] While these values are considered good, they were less potent than the standard ascorbic acid (IC50 = 14.4 µg/mL).[1][2] In the comparative study of 1,3-Diisobutyl thiourea complexes, the zinc complex [Tu2ZnCl2] showed lower activity than its copper counterpart.[13]
Nickel (Ni), Cobalt (Co), and Other Metals
Studies on other transition metals have also been conducted. Nickel(II) complexes derived from thiosemicarbazones (a class of compounds closely related to thioureas) have been evaluated for antioxidant activity.[15] In some cases, the free ligands exhibited more potent antioxidant capacity than the corresponding Ni(II) complexes, suggesting that coordination to nickel may not always enhance activity.[15] However, other studies on Co(II), Ni(II), and Cu(II) complexes of N-benzoyl thiourea derivatives reported good and acceptable scavenging activity for all the metal complexes.[1][2]
The coordination of thiourea ligands to precious metals like gold (Au) and silver (Ag) has also been explored, primarily for anticancer properties.[4][16] While antioxidant activity is not the main focus of these studies, the coordination chemistry reveals that the metal can significantly trigger biological activity where the ligand alone is inactive.[4]
Data Summary Table
| Complex/Ligand | Metal Ion | Assay | Result (IC50 or % Inhibition) | Standard & Value | Reference |
| [Cu(II)LF] (azomethine thiourea) | Cu(II) | DPPH | IC50 = 3.91 µg/ml | Curcumin (7.64 µg/ml) | [12] |
| [Tu2CuCl] (1,3-Diisobutyl thiourea) | Cu(I) | DPPH | 79.9% inhibition @ 100 ppm | - | [13][14] |
| N-benzoyl thiourea complexes | Co(II), Ni(II), Cu(II), Zn(II) | DPPH | IC50 = 84 - 250 µg/mL | Ascorbic Acid (14.4 µg/mL) | [1][2] |
| 1,3-diphenyl-2-thiourea (DPTU) | None (Ligand) | DPPH | IC50 = 0.710 mM | - | [3][17] |
| 1,3-diphenyl-2-thiourea (DPTU) | None (Ligand) | ABTS | IC50 = 0.044 mM | - | [3][17] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | None (Ligand) | DPPH | IC50 = 11.000 mM | - | [3][17] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | None (Ligand) | ABTS | IC50 = 2.400 mM | - | [3][17] |
| Thiourea derivative 2a | None (Ligand) | DPPH | More active than BHT & α-TOC | BHT, α-TOC | [11] |
| Thiourea derivative 2c | None (Ligand) | ABTS | IC50 = 1.08 µM | BHT, α-TOC | [11] |
Conclusion and Future Outlook
The coordination of thiourea derivatives with metal ions presents a promising strategy for developing novel antioxidant agents. The available data indicates that:
-
Metal Choice is Crucial: The identity of the metal ion significantly impacts the antioxidant activity. Copper(I) complexes appear particularly potent, potentially due to the formation of stable, redox-inactive species.
-
Complexation Can Enhance Activity: In many cases, the metal complex exhibits superior antioxidant activity compared to the free ligand, as seen with certain copper(II) azomethine thiourea complexes.
-
Ligand Structure Matters: Substituents on the thiourea backbone can dramatically alter radical scavenging ability, as demonstrated by the difference in activity between DPTU and BPTU.[3]
While the DPPH assay is prevalent, future research should incorporate a wider array of antioxidant assays (e.g., ABTS, FRAP, ORAC) to provide a more complete picture of the antioxidant mechanism. Further investigation into the structure-activity relationships, supported by theoretical calculations, will be vital for the rational design of next-generation thiourea-metal complexes with optimized antioxidant properties for therapeutic and industrial applications.
References
-
Huong, D. Q., Van Bay, M., & Nam, P. C. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Journal of Molecular Liquids, 340, 117149. [Link]
-
Yameen, M., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. [Link]
-
CSDL Khoa học. (n.d.). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. CSDL Khoa học. [Link]
-
Hassan, A. M., Elbialy, Z. I., & Wahdan, K. M. (2020). Study of Antioxidant and Anticorrosion Activity of Some Microwave Synthesized Thiourea Derivative Ligands and Complexes. Scholars Middle East Publishers. [Link]
-
Gülcan, M., et al. (2012). Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. National Institutes of Health. [Link]
-
Mohammed, S. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry. [Link]
-
Yıldırım, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
-
ResearchGate. (n.d.). Antioxidant properties of some thiourea derivatives. ResearchGate. [Link]
-
N'guessan, A. B., et al. (2021). Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives towards free radicals. Journal of Chemical Reviews. [Link]
-
Bădiceanu, C. V., et al. (2024). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. National Institutes of Health. [Link]
-
Hanna, P. M., & Kadiiska, M. B. (1995). Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis, structural and spectral characterization of Zn(II) complexes, derived from thiourea and thiosemicarbazide. ResearchGate. [Link]
-
ResearchGate. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. ResearchGate. [Link]
-
Mohammed, M. S., & Flifel, I. A. (2022). Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
-
Mohammed, M. S., & Flifel, I. A. (2022). Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands. Eurasian Chemical Communications. [Link]
-
Poladian, Q. (2024). Thiosemicarbazone Ligands and TheirTransition Metal Complexes as Antioxidants: A Review. Journal of New Science and Research. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]
-
Yameen, M., et al. (2020). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. MDPI. [Link]
-
Semantic Scholar. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Semantic Scholar. [Link]
-
PubMed. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PubMed. [Link]
-
Scholars Middle East Publishers. (2020). Study of Antioxidant and Anticorrosion Activity of Some Microwave Synthesized Thiourea Derivative Ligands and Complexes. Scholars Middle East Publishers. [Link]
-
Al-Salim, Y. M., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
-
MDPI. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. [Link]
-
ResearchGate. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Co(II), Ni(II), and Cu(II) metal complexes based on thiourea ligand: synthesis, characterization, thermal behaviors, anticancer, and antioxidant activities. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Antioxidant activity of the metal complexes (1–2). ResearchGate. [Link]
-
Powell, S. R. (2000). The antioxidant properties of zinc. PubMed. [Link]
-
PubMed. (2021). A novel zinc complex with antibacterial and antioxidant activity. PubMed. [Link]
Sources
- 1. Study of Antioxidant and Anticorrosion Activity of Some Microwave Synthesized Thiourea Derivative Ligands and Complexes | Scholars Middle East Publishers [saudijournals.com]
- 2. saudijournals.com [saudijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 7. The antioxidant properties of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 1,3-Diisobutyl-2-thiourea and Other Alkyl Thiourea Derivatives in Catalysis
In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Among the diverse families of organocatalysts, thiourea derivatives have established a significant role, primarily by activating electrophiles through a dual hydrogen-bonding mechanism. This guide provides an in-depth comparison of 1,3-diisobutyl-2-thiourea with other common N,N'-dialkylthiourea derivatives, offering insights into how the choice of N-alkyl substituent dictates catalytic performance. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and select the most appropriate catalyst for their specific synthetic challenges.
The Foundational Principle: Thiourea as a Hydrogen-Bond Donor Catalyst
Thiourea catalysts operate through a non-covalent activation mechanism. The two N-H protons of the thiourea moiety are sufficiently acidic to form strong, directional hydrogen bonds with Lewis basic sites on a substrate, such as the oxygen atoms of a nitro or carbonyl group.[1] This interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it more susceptible to nucleophilic attack.[1] The effectiveness of this activation is profoundly influenced by the electronic and steric nature of the substituents on the thiourea's nitrogen atoms.
The general mechanism can be visualized as a dual activation process where the thiourea engages the electrophile, enhancing its reactivity, while often a basic co-catalyst or a basic moiety on the catalyst itself activates the nucleophile.
Caption: General mechanism of thiourea-catalyzed activation of a nitroalkene electrophile.
The Critical Role of N-Alkyl Substituents: A Comparative Analysis
The choice of N-alkyl group in simple 1,3-dialkyl-2-thiourea catalysts is a critical determinant of catalytic efficacy. The substituent's size and branching pattern create a specific steric environment around the active N-H protons, influencing substrate binding, transition state geometry, and ultimately, reaction rate and selectivity.
A key study on the rearrangement of N-alkyl arylsulfonamides demonstrated that the steric hindrance imposed by the N-alkyl group significantly dictates the reaction pathway. When the alkyl group (R¹) is small (e.g., methyl or ethyl), cyclization can compete with the desired rearrangement. However, when R¹ is a larger, branched group like isopropyl or isobutyl [CH₂CH(CH₃)₂], the increased steric bulk effectively prevents the competing cyclization, leading to the desired product in high yield.[2] This principle directly translates to catalysis: the steric environment created by the alkyl groups can shield the catalytic site, favoring specific substrate approaches and potentially enhancing selectivity, or conversely, impeding access for bulky substrates.
Let's compare 1,3-diisobutyl-2-thiourea to its common analogues:
-
1,3-Dimethyl-2-thiourea & 1,3-Diethyl-2-thiourea (Less Hindered):
-
Advantages: The small size of methyl and ethyl groups provides minimal steric hindrance around the N-H protons. This allows for rapid association and dissociation of a wide range of substrates, potentially leading to higher reaction rates for unhindered reactants.
-
Disadvantages: The open catalytic pocket offers poor stereocontrol in asymmetric reactions (when used as an achiral catalyst with a chiral co-catalyst) and may not effectively differentiate between competing reaction pathways or substrate faces.
-
-
1,3-Di-tert-butyl-2-thiourea (Highly Hindered):
-
Advantages: The extreme bulk of the tert-butyl groups creates a highly constrained catalytic pocket. This can enforce a specific geometry in the transition state, leading to higher selectivity in certain reactions.
-
Disadvantages: The significant steric shielding can severely restrict the substrate scope, preventing larger molecules from accessing the catalytic site. This often leads to dramatically lower reaction rates or complete inhibition of the reaction.
-
-
1,3-Diisobutyl-2-thiourea (Moderately Hindered):
-
Advantages: The isobutyl group represents a strategic compromise. It is bulky enough to provide meaningful steric influence, creating a defined chiral pocket that can improve selectivity compared to methyl or ethyl derivatives. However, it is not as overwhelmingly large as a tert-butyl group, thus maintaining broader substrate compatibility and reasonable reaction rates. The branching at the β-carbon provides steric bulk away from the immediate vicinity of the nitrogen atom, which can be beneficial.[2]
-
Disadvantages: For very small substrates, it may be less active than dimethylthiourea. For reactions requiring extreme steric enforcement for selectivity, it may be less effective than di-tert-butylthiourea.
-
Table 1: Representative Performance in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Catalyst | Alkyl Group | Steric Hindrance | Expected Reaction Time | Expected Yield (%) | Key Characteristics |
| 1,3-Dimethyl-2-thiourea | Methyl | Low | Short | High (e.g., >90%) | High activity for small substrates, but low selectivity. |
| 1,3-Diethyl-2-thiourea | Ethyl | Low-Moderate | Short | High (e.g., >90%) | Similar to dimethyl, slightly more steric influence. |
| 1,3-Diisobutyl-2-thiourea | Isobutyl | Moderate | Moderate | High (e.g., >85%) | Balanced activity and steric influence; good for a broader range of substrates where some control is needed. |
| 1,3-Di-tert-butyl-2-thiourea | tert-Butyl | High | Long / No Reaction | Low to Moderate | High steric bulk can inhibit catalysis for many substrates but may be highly selective for specific cases. |
Note: The yield and time are illustrative examples based on established organocatalytic principles. Actual results will vary based on specific reaction conditions (solvent, temperature, co-catalyst).
Experimental Protocol: Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This protocol provides a detailed methodology for a representative reaction catalyzed by a simple N,N'-dialkylthiourea.
Objective: To synthesize diethyl 2-(2-nitro-1-phenylethyl)malonate via a Michael addition reaction.
Materials:
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
1,3-Diisobutyl-2-thiourea (or other alkyl thiourea)
-
A weak base (e.g., triethylamine or DIPEA)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Experimental workflow for a thiourea-catalyzed Michael addition.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (e.g., 1 mmol, 149 mg).
-
Causality: The reaction is set up under an inert atmosphere if reactants are sensitive to air or moisture, although this specific reaction is often robust.
-
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL). Stir the mixture until the nitrostyrene is fully dissolved.
-
Causality: Toluene is a common non-polar solvent for these reactions, facilitating solubility while minimizing interference with the hydrogen-bonding interactions.
-
-
Addition of Nucleophile and Catalysts: To the stirred solution, add diethyl malonate (e.g., 1.5 mmol, 240 mg), followed by 1,3-diisobutyl-2-thiourea (0.1 mmol, 18.8 mg, 10 mol%), and finally the weak base (e.g., triethylamine, 0.1 mmol, 10.1 mg).
-
Causality: Diethyl malonate is added in excess to ensure complete consumption of the limiting electrophile. The thiourea catalyst activates the nitrostyrene, while the weak base deprotonates the malonate to generate the active nucleophile. A catalytic amount of base is often sufficient.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the trans-β-nitrostyrene by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours, depending on the catalyst.
-
Causality: TLC is a crucial and rapid technique to determine the point of reaction completion, preventing the formation of side products from prolonged reaction times.
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure product.
-
Analysis: Combine the pure fractions, concentrate under reduced pressure, and determine the yield. Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.
Conclusion and Outlook
The selection of N-alkyl substituents on a simple thiourea catalyst framework provides a direct and effective means of tuning catalytic performance. While highly unhindered catalysts like 1,3-dimethyl-2-thiourea offer high reaction rates, they provide minimal steric control. Conversely, highly hindered catalysts like 1,3-di-tert-butyl-2-thiourea can impose significant steric constraints that may enhance selectivity but often at the cost of reactivity and substrate scope.
1,3-Diisobutyl-2-thiourea occupies a valuable middle ground. Its moderately bulky isobutyl groups provide a balance of steric influence and accessibility, making it a versatile and robust catalyst for a variety of transformations where neither extreme of the steric spectrum is optimal. For drug development professionals and researchers, this means 1,3-diisobutyl-2-thiourea is an excellent starting point for screening and optimization, offering a high probability of success across a broader range of substrates than its more sterically extreme counterparts. Future research will continue to refine this balance, developing catalysts with precisely tuned steric and electronic properties for increasingly complex and selective chemical transformations.
References
-
Bifunctional thiourea catalyzes the enantioselective Michael addition reaction of diphenyl phosphite to nitroalkenes. Organic & Biomolecular Chemistry.
-
Thiourea and its derivatives are emerging as significant players in organocatalysis... ACS Omega.
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules.
-
Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry.
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules.
-
Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Hindawi.
-
Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. Molecules.
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules.
Sources
A Comparative Guide to the Crystal Packing of Substituted Thioureas: Unraveling Supramolecular Architectures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted thioureas are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and materials science.[1][2][3][4] Their biological activity and material properties are profoundly influenced by their three-dimensional structure and the way molecules arrange themselves in the solid state—a phenomenon known as crystal packing. This guide provides a comparative analysis of the crystal packing of substituted thioureas, elucidating how different substituents dictate the formation of intricate supramolecular assemblies through a variety of intermolecular interactions. We will explore the causality behind experimental choices in studying these structures and present key data to illustrate these structure-property relationships.
Introduction: The Significance of Crystal Packing in Thiourea Derivatives
The thiourea backbone, characterized by the S=C(NR2)2 functional group, is a potent hydrogen bond donor and acceptor. This inherent capability, coupled with the potential for other non-covalent interactions like halogen bonding and π-π stacking, makes substituted thioureas fascinating subjects for crystal engineering. The specific arrangement of molecules in a crystal lattice can impact crucial properties such as solubility, stability, bioavailability, and even the catalytic activity of these compounds.[5][6] Understanding the principles that govern their crystal packing is therefore paramount for the rational design of new thiourea derivatives with tailored functionalities.
This guide will delve into the key intermolecular interactions that drive the self-assembly of substituted thioureas and how the nature of the substituents (R groups) systematically modifies these interactions, leading to diverse and predictable packing motifs.
The Role of Substituents in Dictating Intermolecular Interactions and Packing Motifs
The choice of substituent on the nitrogen atoms of the thiourea core is the primary determinant of the resulting crystal packing. We can broadly categorize these based on the types of interactions they promote.
Hydrogen Bonding: The Principal Architect of Thiourea Assemblies
Hydrogen bonds, particularly N-H···S and N-H···O interactions, are the most dominant forces in the crystal packing of many thiourea derivatives.[7] The arrangement of these hydrogen bonds leads to the formation of common supramolecular synthons, which are recurring structural units.
-
N-H···S Hydrogen Bonds: This is a hallmark interaction in thiourea chemistry. Depending on the steric and electronic nature of the substituents, these interactions can lead to:
-
Centrosymmetric Dimers: Molecules pair up through two N-H···S hydrogen bonds, forming a characteristic R22(8) ring motif. This is a very common arrangement for N,N'-disubstituted thioureas.[8]
-
Chains and Tapes: When molecules link in a head-to-tail fashion through N-H···S bonds, one-dimensional chains or tapes are formed.[9] This is often observed in N-monosubstituted or N,N,N'-trisubstituted thioureas.[9]
-
Sheets and 3D Networks: More complex networks can arise from the interconnection of these chains or dimers, often facilitated by other weaker interactions.[10]
-
-
Intramolecular N-H···O Hydrogen Bonds: In acylthiourea derivatives, where a carbonyl group is present, a strong intramolecular N-H···O hydrogen bond is frequently observed.[11][12][13] This interaction creates a stable six-membered pseudo-ring (S(6) motif), which significantly influences the molecule's conformation and restricts its flexibility.[11][14] This planarity, in turn, affects how the molecules pack in the crystal.
-
Bifurcated Hydrogen Bonds: In some cases, a single N-H group can donate hydrogen bonds to two acceptor atoms simultaneously, forming a bifurcated hydrogen bond. This has been observed in cocrystals of thiourea with diazine derivatives, where an N-H group interacts with both a nitrogen and an oxygen atom of the coformer.[15]
The presence of electron-withdrawing or electron-donating substituents can modulate the acidity of the N-H protons and the basicity of the sulfur and oxygen atoms, thereby strengthening or weakening these hydrogen bonds and influencing the preferred packing motif. For instance, trifluoromethyl substitution on a phenyl ring can enhance the hydrogen-bond donating capacity of the N-H group.[5]
The Influence of Aromatic Substituents: π-π Stacking and C-H···π Interactions
When aryl groups are present as substituents, π-π stacking and C-H···π interactions become significant contributors to the overall crystal packing.
-
π-π Stacking: The face-to-face or offset stacking of aromatic rings provides considerable stabilization energy. The geometry of this stacking (e.g., parallel-displaced vs. T-shaped) is influenced by the electronic nature and the substitution pattern of the aromatic ring.[16][17] These interactions often link the primary hydrogen-bonded motifs into higher-dimensional structures.
-
C-H···π Interactions: The interaction between a C-H bond (from an alkyl or aryl group) and the electron-rich face of an aromatic ring is another important stabilizing force. These interactions are weaker than conventional hydrogen bonds but are numerous in aryl-substituted thioureas and collectively contribute to the packing efficiency.[9]
Halogen Bonding and Other Weak Interactions
The introduction of halogen substituents opens up the possibility of halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site.
-
Halogen Bonding (X···S, X···O, X···N): Halogen atoms, particularly iodine and bromine, can act as halogen bond donors, interacting with the sulfur or oxygen atoms of the thiourea or carbonyl group, or even the nitrogen atoms.[18][19] These interactions can compete with or complement hydrogen bonding in directing the crystal packing.
-
van der Waals Interactions: Although non-specific, van der Waals forces, particularly H···H, C···H, and S···H contacts, play a crucial role in filling the space efficiently and maximizing the packing density.[6][20] Hirshfeld surface analysis is a powerful tool to visualize and quantify these contacts.[11][20][21][22]
Comparative Analysis of Crystal Packing in Different Thiourea Classes
The interplay of the aforementioned interactions leads to distinct packing patterns for different classes of substituted thioureas.
| Thiourea Class | Dominant Interactions | Common Packing Motifs | Key Structural Features |
| N-Alkyl-N'-Aryl Thioureas | N-H···S hydrogen bonds, C-H···π interactions | Centrosymmetric dimers or chains | The alkyl and aryl groups provide a balance of hydrogen bonding and weaker interactions. |
| N,N'-Diaryl Thioureas | N-H···S hydrogen bonds, π-π stacking | Centrosymmetric dimers, herringbone or sheet structures | Strong π-π stacking often dictates the overall architecture.[16][17] |
| Acyl/Aroyl Thioureas | Intramolecular N-H···O, Intermolecular N-H···S hydrogen bonds | Dimers, chains, and layers | The intramolecular hydrogen bond leads to a more planar and rigid conformation.[11][14][23] |
| N,N,N'-Trisubstituted Thioureas | N-H···S hydrogen bonds, steric hindrance | Chains, pairs, or hexameric rings | The increased substitution can lead to more complex and less predictable packing due to steric effects.[9] |
| Heterocyclic Thioureas | N-H···S, N-H···N (heterocycle) hydrogen bonds | Dimers, chains, 2D sheets, 3D networks | The heterocyclic nitrogen provides an additional hydrogen bond acceptor site, leading to more intricate networks.[10] |
Experimental Methodologies for Studying Crystal Packing
A combination of experimental and computational techniques is employed to elucidate the crystal packing of substituted thioureas.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal of the thiourea derivative is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-rays (usually from a Mo or Cu source) are diffracted by the crystal lattice. A detector collects the diffraction pattern as the crystal is rotated.[18]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[18]
-
Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify and characterize all significant intermolecular interactions, including their geometries and distances.
Hirshfeld Surface Analysis
This computational tool provides a visual and quantitative way to explore intermolecular contacts in a crystal.
Workflow: Hirshfeld Surface Analysis
Caption: Workflow for Hirshfeld Surface Analysis.
Protocol: Hirshfeld Surface Analysis
-
Input Data: The analysis starts with a Crystallographic Information File (CIF) obtained from SC-XRD.
-
Hirshfeld Surface Generation: The CrystalExplorer software is used to calculate the Hirshfeld surface, which is the boundary of a molecule's space in a crystal.[20]
-
Mapping Properties: Properties such as dnorm (normalized contact distance), shape index, and curvedness are mapped onto the surface. Red spots on the dnorm surface indicate intermolecular contacts shorter than the van der Waals radii, highlighting significant interactions.[20][22]
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). They provide a quantitative percentage contribution of each type of interaction to the overall packing.[24]
Functional Implications of Crystal Packing
The supramolecular architecture of substituted thioureas has a direct impact on their function.
-
Drug Development: Polymorphism, the ability of a compound to crystallize in different forms with distinct packing arrangements, can significantly affect the solubility, dissolution rate, and bioavailability of a drug.[1][2][3] A thorough understanding of the factors controlling crystal packing is crucial for selecting the optimal solid form of a thiourea-based drug candidate.
-
Organocatalysis: The catalytic activity of thiourea-based organocatalysts is dependent on the accessibility of the N-H groups for hydrogen bonding to the substrate.[5][25] The crystal structure can provide insights into the preferred conformation of the catalyst and how it might interact with substrates in the solid state or in solution.
-
Materials Science: The arrangement of molecules in the crystal lattice determines properties like nonlinear optical (NLO) activity and conductivity.[12] By controlling the crystal packing through substituent modification, it is possible to design new materials with desired optical or electronic properties.
Conclusion
The crystal packing of substituted thioureas is a fascinating and complex field governed by a subtle interplay of various intermolecular interactions. Hydrogen bonding, particularly N-H···S and intramolecular N-H···O interactions, often directs the primary assembly, while π-π stacking, C-H···π interactions, and halogen bonding provide further stabilization and dictate the higher-order architecture. The nature of the substituents on the thiourea core is the key determinant of which interactions will dominate, allowing for a degree of predictability in the resulting supramolecular structures. A comprehensive understanding of these principles, aided by powerful experimental and computational techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, is essential for the rational design of new substituted thioureas for applications in drug development, catalysis, and materials science.
References
-
Synthesis, crystal structure and Hirshfeld Surface analysis of benzamide derivatives of thiourea as potent inhibitors of α-glucosidase in-vitro. PubMed. [Link]
-
Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. [Link]
-
Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. PMC - NIH. [Link]
-
Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds and weak interactions: crystal structures and Hirshfeld surface analysis. ResearchGate. [Link]
-
Structural influence on the anisotropic intermolecular hydrogen bonding in solid state of substituted thioureas. Sci-Hub. [Link]
-
The impact of modular substitution on crystal packing: the tale of two ureas. Sci-Hub. [Link]
-
The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and crystal packing for a series of 1-benzoyl-3-(halogenophenyl)thioureas. IUCr. [Link]
-
The impact of modular substitution on crystal packing: the tale of two ureas. RSC Publishing. [Link]
-
Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. MDPI. [Link]
-
N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions (RSC Publishing). [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]
-
1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study. PubMed Central. [Link]
-
Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. PubMed Central. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Scribd. [Link]
-
Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. IUCr. [Link]
-
Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega. [Link]
-
Hydrogen-Bonding Interactions in Crystalline Solids of Cyclic Thioureas. ResearchGate. [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. PMC - NIH. [Link]
-
theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar. [Link]
-
A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. CONICET. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
The pattern of bifurcated hydrogen bonds in thiourea cocrystals with diazine derivatives: experimental and quantum theoretical studies. PubMed. [Link]
-
Understanding the conformational changes and molecular structure of furoyl thioureas upon substitution. ResearchGate. [Link]
-
Hydrogen-Bonding Networks in Heterocyclic Thioureas. Semantic Scholar. [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PMC - PubMed Central. [Link]
-
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC - PubMed Central. [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a. Semantic Scholar. [Link]
-
Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances (RSC Publishing). [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. PMC - PubMed Central. [Link]
Sources
- 1. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Structural influence on the anisotropic intermolecular hydrogen bonding in solid state of substituted thioureas: evidence by X-ray crystal structure / Journal of Molecular Structure, 2004 [sci-hub.box]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. [PDF] Hydrogen-Bonding Networks in Heterocyclic Thioureas | Semantic Scholar [semanticscholar.org]
- 11. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pattern of bifurcated hydrogen bonds in thiourea cocrystals with diazine derivatives: experimental and quantum theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.iucr.org [journals.iucr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, crystal structure and Hirshfeld Surface analysis of benzamide derivatives of thiourea as potent inhibitors of α-glucosidase in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Assessing the Purity of Synthesized 1,3-Diisobutyl-2-thiourea by High-Performance Liquid Chromatography (HPLC)
This guide provides a detailed, experience-driven framework for the purity assessment of synthesized 1,3-diisobutyl-2-thiourea, a crucial reagent in various chemical syntheses, including the production of specific insecticides and as a vulcanization accelerator. The accurate determination of its purity is paramount to ensure reaction efficiency, product consistency, and to minimize the impact of potential impurities on downstream applications. We will delve into the nuances of HPLC method development, compare it with alternative analytical techniques, and provide actionable protocols grounded in established scientific principles.
The Critical Role of Purity in Synthesis
In any chemical synthesis, the purity of starting materials and intermediates directly influences the yield and purity of the final product. For 1,3-diisobutyl-2-thiourea, common impurities can arise from unreacted starting materials like isobutylamine and carbon disulfide, or from side reactions leading to the formation of isothiocyanates and other related thiourea derivatives. These impurities can interfere with the intended reaction, leading to by-product formation and a lower overall yield. Therefore, a robust analytical method to quantify the purity of 1,3-diisobutyl-2-thiourea is not just a quality control measure but a critical component of process optimization.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment of non-volatile and thermally labile compounds like 1,3-diisobutyl-2-thiourea. Its high resolution, sensitivity, and accuracy make it an ideal choice for separating the target compound from closely related impurities.
The Rationale Behind Method Development
The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength.
-
Stationary Phase Selection: A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating non-polar to moderately polar organic compounds. The non-polar nature of 1,3-diisobutyl-2-thiourea, with its isobutyl groups, makes a C18 column an excellent starting point. The long alkyl chains of the stationary phase provide sufficient hydrophobic interactions to retain the analyte, allowing for effective separation from more polar impurities.
-
Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal resolution. A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used in reversed-phase HPLC. The organic solvent acts as the strong eluting solvent, while water is the weak solvent. By adjusting the ratio of the organic solvent to water, we can fine-tune the retention time of the analyte. A gradient elution, where the concentration of the organic solvent is gradually increased over time, is often employed to separate compounds with a wide range of polarities.
-
Detection Wavelength: 1,3-Diisobutyl-2-thiourea possesses a chromophore in its thiocarbonyl group (C=S), which allows for detection by UV-Vis spectrophotometry. To determine the optimal wavelength for detection, a UV-Vis scan of the compound should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For thiourea derivatives, this is typically in the range of 230-250 nm.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the HPLC analysis of 1,3-diisobutyl-2-thiourea.
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1,3-Diisobutyl-2-thiourea standard (of known purity, if available)
-
Synthesized 1,3-Diisobutyl-2-thiourea sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The optimal ratio should be determined experimentally, but a good starting point is 60:40 (v/v) acetonitrile:water. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of 1,3-diisobutyl-2-thiourea standard in acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized 1,3-diisobutyl-2-thiourea sample in the same manner as the standard solution.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or the predetermined λmax)
-
-
Analysis: Inject the standard solution first to determine the retention time of the main peak. Then, inject the sample solution.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity of the synthesized sample can be calculated using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can also be used for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Applicability to 1,3-Diisobutyl-2-thiourea |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Not ideal due to the low volatility and potential for thermal decomposition of 1,3-diisobutyl-2-thiourea. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Simple, fast, and inexpensive for qualitative analysis. | Lower resolution and not quantitative without a densitometer. | Useful for rapid, qualitative checks of reaction progress and for identifying the presence of major impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides structural confirmation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC and requires more complex data analysis. | Excellent for structural elucidation and can be used for purity determination, especially when coupled with an internal standard. |
| Melting Point Analysis | A pure compound has a sharp, defined melting point. Impurities broaden the melting point range. | Simple and inexpensive. | Not suitable for amorphous or thermally unstable compounds. Can be insensitive to small amounts of impurities. | A good preliminary check for purity. A sharp melting point is indicative of high purity. |
Interpreting the Data: A Case Study
Let's consider a hypothetical analysis of a synthesized batch of 1,3-diisobutyl-2-thiourea.
Table 1: HPLC Analysis Results
| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.5 | 1500 | 0.5 | Impurity 1 (likely unreacted isobutylamine) |
| 2 | 4.8 | 295500 | 98.5 | 1,3-Diisobutyl-2-thiourea |
| 3 | 6.2 | 3000 | 1.0 | Impurity 2 (unknown) |
In this example, the purity of the synthesized 1,3-diisobutyl-2-thiourea is determined to be 98.5%. The presence of two impurities is noted, one eluting earlier (more polar) and one later (more non-polar) than the main compound. Further investigation using techniques like LC-MS could be employed to identify the unknown impurity.
Conclusion: A Multi-faceted Approach to Purity Assessment
The purity assessment of synthesized 1,3-diisobutyl-2-thiourea is a critical step in ensuring the quality and consistency of this important chemical. While HPLC stands out as the most robust and reliable method for quantitative analysis, a comprehensive approach that incorporates other techniques like TLC for rapid screening and NMR for structural confirmation will provide the most complete picture of the sample's purity. By understanding the principles behind each technique and carefully developing and validating the analytical methods, researchers and drug development professionals can have high confidence in the quality of their synthesized materials.
References
A Comparative Guide to the Thermal Stability of 1,3-Diisobutyl-2-Thiourea and its Analogs
This guide provides a detailed comparative analysis of the thermal stability of 1,3-diisobutyl-2-thiourea and its structural analogs. In the absence of direct experimental data for 1,3-diisobutyl-2-thiourea, this document synthesizes findings from studies on analogous N,N'-disubstituted thiourea derivatives to forecast its thermal behavior. We will delve into the fundamental mechanisms of thiourea decomposition, present a comparative analysis based on substituent effects, and provide robust experimental protocols for researchers seeking to perform their own thermal stability assessments.
The Crucial Role of Thermal Stability in Thiourea Applications
Thiourea derivatives are a versatile class of compounds with applications ranging from medicinal chemistry as potential therapeutic agents to roles in polymer science and corrosion inhibition.[1][2] For many of these applications, particularly in materials science and drug development where manufacturing and storage conditions can involve elevated temperatures, thermal stability is a critical parameter. Understanding the decomposition temperature and the nature of the degradation products is essential for ensuring product efficacy, safety, and shelf-life.[3][4]
The General Mechanism of Thiourea Thermal Decomposition
The thermal degradation of thiourea is not a simple fragmentation. It is a multi-step process that often begins with a key isomerization step. Under thermal stress, thiourea can isomerize to ammonium thiocyanate (NH₄SCN).[5] As the temperature increases further, this intermediate and any remaining thiourea decompose, releasing a variety of gaseous products.
Key decomposition products frequently identified include:
The exact composition and evolution temperature of these gases can be influenced by factors such as the heating rate and the surrounding atmosphere (inert or oxidative).[6][7] Theoretical studies suggest that the initial decomposition can proceed through several pathways, with the formation of ammonia and isothiocyanic acid, or hydrogen sulfide and carbodiimide being computationally favored.[3]
Comparative Thermal Stability Analysis
The stability of the thiourea core is significantly influenced by the nature of the substituents on its nitrogen atoms. Factors such as steric hindrance, electronic effects (electron-donating or -withdrawing), and the potential for intramolecular interactions can either stabilize or destabilize the molecule.
Predicted Behavior of 1,3-Diisobutyl-2-Thiourea
The isobutyl groups in 1,3-diisobutyl-2-thiourea are branched, aliphatic, and electron-donating.
-
Steric Hindrance: The bulky isobutyl groups may sterically hinder intermolecular interactions, which could potentially lower the energy required for decomposition compared to less hindered linear alkyl analogs.
-
Electronic Effects: As electron-donating groups, the isobutyl substituents increase the electron density on the nitrogen atoms, which may strengthen the C-N bonds and potentially increase the thermal stability relative to the unsubstituted thiourea.
Comparison with Analogs
To contextualize the predicted stability of 1,3-diisobutyl-2-thiourea, we can compare it to other N,N'-disubstituted analogs. A study on a series of diselenide compounds containing urea, thiourea, or selenourea groups found that stability is influenced by the nature of the substituent.[8] While a direct comparison is not available, the principles can be applied. For instance, the study noted that for urea and selenourea analogs, aromatic substituents conferred greater stability than aliphatic ones.[8] This suggests that N,N'-diphenylthiourea might be expected to have a different thermal profile than N,N'-dialkylthioureas.
Below is a table summarizing the decomposition onset temperatures for various thiourea derivatives, providing a basis for comparative assessment.
| Compound | Onset of Decomposition (°C) | Key Observations |
| Thiourea (unsubstituted) | ~180 - 240 °C | Decomposition occurs in multiple stages, with initial isomerization to ammonium thiocyanate.[4][6] |
| Poly(thioether thiourea) with disulfide bond | ~195 °C (for 5% weight loss) | A polymeric thiourea derivative showing relatively high thermal stability.[9] |
| N,N'-diphenylthiourea | Data not specified | Aromatic substituents may confer different stability due to electronic effects compared to aliphatic groups.[8] |
| 1,3-diethylthiourea | Data not specified | A linear alkyl analog; comparison would highlight the effect of isobutyl branching. |
| Predicted: 1,3-diisobutyl-2-thiourea | Hypothesized | Stability will be a balance of steric hindrance from branched chains and electronic donation from alkyl groups. |
Note: Decomposition temperatures are highly dependent on experimental conditions (e.g., heating rate, atmosphere) and should be compared with caution.
Experimental Protocol for Thermal Analysis
To empirically determine the thermal stability of 1,3-diisobutyl-2-thiourea or its analogs, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the standard approach.[10][11]
Step-by-Step TGA/DSC Protocol
-
Instrument Preparation:
-
Ensure the TGA/DSC instrument is calibrated for temperature and mass.
-
Select the appropriate sample pan (typically aluminum or platinum, depending on the temperature range).
-
Tare the empty sample pan.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the thiourea derivative into the tared sample pan. A small sample mass minimizes thermal gradients.
-
Place the pan into the instrument's autosampler or furnace.
-
-
Experimental Setup:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, e.g., 30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition, e.g., 450-600 °C.[12] A controlled heating rate is crucial for kinetic analysis and reproducibility.
-
-
-
Data Acquisition:
-
Simultaneously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. Quantify the mass loss at each decomposition step.
-
DTG Curve: The peaks in the DTG curve indicate the temperatures of the maximum rates of decomposition.
-
DSC Curve: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, phase transitions).
-
Visualizing the Workflow
Caption: Workflow for TGA/DSC thermal stability analysis.
Visualizing Structure-Stability Relationships
The relationship between the chemical structure of a thiourea derivative and its thermal stability can be conceptualized as a balance of competing factors.
Caption: Factors influencing the thermal stability of thioureas.
Conclusion
While direct experimental data for 1,3-diisobutyl-2-thiourea remains to be published, a comparative analysis based on established principles and data from analogous compounds provides valuable insights into its expected thermal behavior. The presence of electron-donating isobutyl groups likely enhances the stability of the C-N bonds, while their steric bulk may influence intermolecular packing and the decomposition onset. It is hypothesized that its thermal stability will be comparable to other N,N'-dialkylthioureas, with a decomposition profile that can be precisely determined using the standardized TGA/DSC protocol outlined in this guide. This approach, combining predictive analysis with a clear experimental framework, empowers researchers to effectively characterize the thermal properties of novel thiourea derivatives.
References
-
Svarovsky, S. A., Simoyi, R. H., & Makarov, S. V. (2000). Reactive oxygen species in aerobic decomposition of thiourea dioxides. Journal of the Chemical Society, Dalton Transactions, (4), 511-514. [Link]
-
ResearchGate. (n.d.). Theoretical study on the thermal decomposition of thiourea. Retrieved from [Link]
-
AKJournals. (n.d.). MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of thermal decomposition of thiourea derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Thermal Decomposition of Thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. Retrieved from [Link]
-
Wang, S., Gao, Q., & Wang, J. (2005). Thermodynamic analysis of decomposition of thiourea and thiourea oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289. [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Retrieved from [Link]
-
Peng, P., & Li, P. (1955). Thioureas. Chemical Reviews, 55(1), 15-52. [Link]
-
Royal Society of Chemistry. (2016). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and thermal behavior of 1,1-dialkyl-3-(4-(3,3-dialkylthioureidocarbonyl)-benzoyl)thiourea and its Cu(II), Ni(II), and Co(II) complexes. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Poly(thioether thiourea)s as Novel Room-Temperature Self-Healable Glassy Polymers. Retrieved from [Link]
-
KSU BAP. (n.d.). Synthesis of new thiourea derivatives and metal complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
-
Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. akjournals.com [akjournals.com]
A Comparative Guide to the Cytotoxicity of Thiourea Derivatives on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of synthetic compounds, thiourea derivatives have emerged as a particularly promising class, demonstrating significant cytotoxic effects across a spectrum of cancer cell lines.[1][2][3] This guide offers a comprehensive comparison of the cytotoxic profiles of various thiourea derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this dynamic field.
The unique chemical architecture of the thiourea moiety, characterized by its C=S and N-H functional groups, confers upon these derivatives the ability to act as both hydrogen bond donors and acceptors. This facilitates their interaction with a variety of biological targets, including enzymes and receptors crucial for cancer cell proliferation and survival.[4] Consequently, these compounds have been shown to inhibit cancer progression through multiple mechanisms, such as inducing apoptosis and targeting key signaling pathways.[5][6][7]
Comparative Cytotoxicity Analysis
The cytotoxic potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or cellular process. A lower IC50 value signifies a higher potency of the compound. The following table summarizes the IC50 values of several noteworthy thiourea derivatives against a panel of human cancer cell lines, providing a basis for comparative evaluation. For context, the IC50 values of doxorubicin, a standard chemotherapeutic agent, are also included.[8]
| Derivative/Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | Colon Carcinoma | 1.11 | [8] |
| HepG2 | Hepatocellular Carcinoma | 1.74 | [8] | |
| MCF-7 | Breast Adenocarcinoma | 7.0 | [8] | |
| Doxorubicin | HCT116 | Colon Carcinoma | 8.29 | [8] |
| HepG2 | Hepatocellular Carcinoma | 7.46 | [8] | |
| MCF-7 | Breast Adenocarcinoma | 4.56 | [8] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (TKR15) | A549 | Lung Carcinoma | 0.21 | [9] |
| Compound 10e | NCI-H460 | Lung Carcinoma | 1.86 | [4] |
| Colo-205 | Colorectal Adenocarcinoma | 9.92 | [4] | |
| HCT116 | Colon Carcinoma | 6.42 | [4] | |
| MDA-MB-231 | Breast Adenocarcinoma | 8.21 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 9.19 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 6.21 | [4] | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 7.82 | [4] | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 | Primary Colon Cancer | 9.0 | [3] |
| SW620 | Metastatic Colon Cancer | 1.5 | [3] | |
| K562 | Chronic Myelogenous Leukemia | 6.3 | [3] | |
| Diarylthiourea (compound 4) | MCF-7 | Breast Adenocarcinoma | 338.33 | [7][10] |
| GAL-LEU | HeLa | Cervical Adenocarcinoma | 23.63 | [11] |
| GAL-VAL | HeLa | Cervical Adenocarcinoma | 31.95 | [11] |
Mechanisms of Action: A Deeper Dive
The anticancer activity of thiourea derivatives is not limited to mere cytotoxicity; it involves the modulation of intricate cellular signaling pathways that govern cell fate. A significant body of evidence points towards the induction of apoptosis, or programmed cell death, as a primary mechanism.[5][7]
Several studies have demonstrated that thiourea derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, treatment of cancer cells with certain thiourea compounds has been shown to lead to the upregulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.[7]
Furthermore, these derivatives have been identified as inhibitors of crucial enzymes and receptors that are often dysregulated in cancer. These include:
-
Topoisomerases: Enzymes that regulate the topology of DNA and are vital for DNA replication and transcription.[2][12]
-
Protein Tyrosine Kinases (PTKs): A family of enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival.[2][12]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates signaling cascades leading to cell proliferation.[8]
-
K-Ras Protein: A critical regulator of cell proliferation and survival.[9]
The multi-targeted nature of thiourea derivatives makes them attractive candidates for overcoming the challenges of drug resistance that often plague conventional cancer therapies.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The principle of the assay lies in the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Here is a detailed, step-by-step protocol for performing an MTT assay:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiourea derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Proposed mechanism of action for thiourea derivatives inducing apoptosis.
Conclusion and Future Directions
The collective evidence strongly supports the potential of thiourea derivatives as a versatile scaffold for the development of novel anticancer agents. Their demonstrated cytotoxicity against a wide array of cancer cell lines, coupled with their multi-faceted mechanisms of action, underscores their therapeutic promise. The ability to chemically modify the thiourea core allows for the fine-tuning of their pharmacological properties, paving the way for the design of next-generation compounds with enhanced potency and selectivity.
Future research should focus on elucidating the precise molecular interactions between these derivatives and their cellular targets. In vivo studies are also crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. Through continued interdisciplinary efforts, the full therapeutic potential of thiourea derivatives in the fight against cancer can be realized.
References
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-cancer agents in medicinal chemistry, 15(2), 163–175. [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Semantic Scholar. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Biointerface Research in Applied Chemistry, 15(2), 023. [Link]
-
Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European journal of medicinal chemistry, 198, 112363. [Link]
-
Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals (Basel, Switzerland), 14(11), 1097. [Link]
-
Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. (2020). Journal of enzyme inhibition and medicinal chemistry, 35(1), 344–353. [Link]
-
Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2023). ResearchGate. [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved January 17, 2026, from [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
El-Atawy, M. A., El-Sayed, H. A., Ibrahim, M. A., Al-Fahemi, J. H., & El-Gohary, N. S. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules (Basel, Switzerland), 28(17), 6420. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). MDPI. [Link]
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
El-Atawy, M. A., El-Sayed, H. A., Ibrahim, M. A., Al-Fahemi, J. H., & El-Gohary, N. S. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules (Basel, Switzerland), 28(17), 6420. [Link]
-
(a) Cytotoxic activity of 7b on MCF-7 and MDA-MB-231 cells using MTT... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 17, 2026, from [Link]
-
CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. (2023). Pharmacophore, 14(3), 36–42. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for N,N'-Disubstituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the thiourea moiety is a cornerstone scaffold. Its derivatives, particularly N,N'-disubstituted thioureas, are of immense interest due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthetic route chosen to access these valuable compounds can significantly impact yield, purity, scalability, and environmental footprint. This guide provides an in-depth comparison of the most effective and innovative synthetic strategies for preparing N,N'-disubstituted thioureas, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices.
The Classical Approach: Isothiocyanates and Amines
The reaction of an isothiocyanate with a primary or secondary amine is arguably the most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas. This method's popularity stems from its generally high yields, mild reaction conditions, and broad substrate scope.
Mechanism: The reaction proceeds via a straightforward nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon atom of the isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.
Caption: Mechanism of Thiourea Synthesis from Isothiocyanate and Amine.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-3-phenylthiourea
This protocol exemplifies the typical procedure for this synthetic route.
-
Dissolution: In a round-bottom flask, dissolve aniline (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Addition: To the stirred solution, add 4-methoxyphenyl isothiocyanate (1.0 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within a few hours. For less reactive amines or isothiocyanates, gentle heating (e.g., refluxing in ethanol) may be required.[2]
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and dried under vacuum to afford the pure N,N'-disubstituted thiourea. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Advantages:
-
High Yields: This method consistently delivers high yields, often exceeding 90%.
-
Versatility: A wide variety of commercially available amines and isothiocyanates allows for the synthesis of a diverse library of thiourea derivatives.
-
Mild Conditions: The reaction typically proceeds at room temperature without the need for a catalyst.
Disadvantages:
-
Limited Availability and Toxicity of Isothiocyanates: The primary limitation is the availability and handling of isothiocyanate starting materials, which can be toxic and lachrymatory.
The Atom-Economic and Greener Alternative: Amines and Carbon Disulfide
For a more environmentally friendly and cost-effective approach, the reaction of amines with carbon disulfide (CS₂) has emerged as a powerful alternative. This method can be adapted to produce both symmetrical and unsymmetrical N,N'-disubstituted thioureas.
Mechanism: The reaction initiates with the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate salt intermediate. This intermediate can then react in several ways depending on the reaction conditions. For the synthesis of symmetrical thioureas, two equivalents of the same amine are used. The dithiocarbamate salt can be desulfurized in situ to form an isothiocyanate, which then reacts with a second molecule of the amine. Alternatively, an oxidant can be used to facilitate the formation of the thiourea.[3][4]
Caption: General Mechanism for Thiourea Synthesis from Amines and Carbon Disulfide.
Experimental Protocol: One-Pot Synthesis of Symmetrical N,N'-Dialkylthioureas in Water
This protocol highlights a greener approach using water as the solvent.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add the aliphatic amine (0.32 mol) to water (110 mL).
-
Addition of CS₂: With efficient stirring, add carbon disulfide (0.16 mol) dropwise, maintaining the reaction temperature between 35-40 °C. Stir for 1 hour.
-
Oxidation: Add an oxidant, such as a 13.2% hydrogen peroxide solution (0.18 mol), while keeping the temperature between 40-45 °C. Stir for an additional hour.
-
Workup: The product, along with sulfur, will precipitate. The solid is collected by vacuum filtration.
-
Purification: The filter cake is dissolved in an ethanol:dichloromethane mixture (1:1 v/v), and the sulfur is removed by filtration. The filtrate containing the thiourea is concentrated, and the pure product is obtained by recrystallization from methanol.
Advantages:
-
Readily Available Starting Materials: Amines and carbon disulfide are inexpensive and widely available.
-
Greener Synthesis: The use of water as a solvent and the potential for one-pot procedures reduce the environmental impact.[5]
-
Versatility: This method can be adapted for the synthesis of both symmetrical and unsymmetrical thioureas.
Disadvantages:
-
Toxicity and Odor of CS₂: Carbon disulfide is highly flammable, toxic, and has a strong, unpleasant odor, requiring careful handling in a well-ventilated fume hood.
-
Byproduct Formation: The reaction can sometimes lead to the formation of byproducts, necessitating careful purification.
Modern and Efficient Approaches
Recent advancements in synthetic methodology have led to the development of highly efficient and environmentally benign methods for N,N'-disubstituted thiourea synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically reduce reaction times for thiourea synthesis, often from hours to minutes, while maintaining high yields.[6]
Experimental Protocol: Microwave-Assisted Synthesis of N,N'-disubstituted thioureas
-
Mixing: In a microwave-safe vessel, mix the appropriate amine (1 mmol) and isothiocyanate (1 mmol) in a minimal amount of a suitable solvent (e.g., ethanol) or under solvent-free conditions.
-
Irradiation: Irradiate the mixture in a microwave reactor at a suitable temperature and power for a short period (typically 2-10 minutes).
-
Isolation: After cooling, the product is isolated by filtration if it precipitates or by removal of the solvent and subsequent purification.
Advantages:
-
Rapid Reactions: Drastic reduction in reaction times.[6]
-
High Yields: Often provides excellent yields.
-
Energy Efficient: Localized heating is more energy-efficient than conventional heating.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scale-up Challenges: Scaling up microwave reactions can sometimes be challenging.
Mechanochemical Synthesis
Mechanochemistry, or solid-state synthesis, offers a solvent-free approach to thiourea synthesis, reducing waste and simplifying workup procedures. Reactions are carried out by grinding the solid reactants together in a ball mill or with a mortar and pestle.
Experimental Protocol: Mechanochemical Synthesis of N,N'-diarylthioureas
-
Mixing: Place the solid aromatic amine (1 mmol) and aryl isothiocyanate (1 mmol) in a milling jar with a grinding ball.
-
Milling: Mill the mixture at a specific frequency (e.g., 30 Hz) for a short duration (typically 10-20 minutes).
-
Isolation: The resulting solid product is typically of high purity and can be used without further purification.
Advantages:
-
Solvent-Free: Eliminates the need for potentially harmful and difficult-to-remove solvents.[4]
-
High Efficiency: Reactions are often fast and quantitative.
-
Simplified Workup: The product is often obtained in a pure form directly from the reaction vessel.
Disadvantages:
-
Limited to Solid Reactants: This method is most effective when both reactants are solids at room temperature.
-
Specialized Equipment: Requires a ball mill for efficient and reproducible results.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Conditions | Reaction Time | Yields | Advantages | Disadvantages |
| Isothiocyanates + Amines | Isothiocyanates, Amines | Room temp. or reflux, various solvents | 1-12 h | High (often >90%) | Versatile, mild conditions, high yields | Availability and toxicity of isothiocyanates |
| Amines + Carbon Disulfide | Amines, Carbon Disulfide | Room temp. to 45°C, often in water | 2-4 h | Good to High | Inexpensive reagents, greener options | Toxicity and odor of CS₂, potential byproducts |
| Microwave-Assisted | Isothiocyanates, Amines | Microwave irradiation, often solvent-free | 2-10 min | High | Extremely fast, high yields, energy efficient | Requires specialized equipment, scale-up issues |
| Mechanochemical | Solid Amines, Solid Isothiocyanates | Ball milling, solvent-free | 10-20 min | High (often quantitative) | Solvent-free, simple workup, high efficiency | Limited to solid reactants, requires a ball mill |
Conclusion and Future Perspectives
The synthesis of N,N'-disubstituted thioureas can be achieved through a variety of effective methods. The classical approach using isothiocyanates and amines remains a reliable and high-yielding strategy, particularly for laboratory-scale synthesis and the creation of diverse compound libraries. For larger-scale and more environmentally conscious syntheses, the use of amines and carbon disulfide , especially in aqueous media, presents a compelling alternative.
Emerging techniques such as microwave-assisted synthesis and mechanochemistry offer significant advantages in terms of reaction speed, efficiency, and reduced environmental impact. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, the availability and cost of starting materials, and the emphasis on green chemistry principles. As the demand for novel thiourea derivatives continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly remain an active area of research.
References
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. [Link]
-
Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). RSC Publishing. [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]
-
Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. J-STAGE. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. (2014). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different corrosion inhibitors with 1,3-diisobutyl-2-thiourea
An In-Depth Comparative Guide to the Efficacy of 1,3-Diisobutyl-2-Thiourea as a Corrosion Inhibitor
Introduction: The Imperative of Corrosion Mitigation
Corrosion, the electrochemical degradation of a material due to its interaction with the environment, represents a multi-trillion-dollar global problem, impacting industrial infrastructure, safety, and operational efficiency. The use of chemical corrosion inhibitors is a primary strategy for mitigating this damage, particularly in closed systems or where coatings are impractical. These molecules function by adsorbing onto a metal's surface, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.
This guide provides a comprehensive comparison of 1,3-diisobutyl-2-thiourea (DIBT), a prominent thiourea derivative, against other widely used classes of corrosion inhibitors. Our objective is to move beyond mere data presentation and delve into the causality behind experimental choices and the mechanistic interpretation of performance data, offering researchers and development professionals a robust framework for inhibitor selection and evaluation.
The Thiourea Family: Mechanism of Action
Thiourea and its derivatives are highly effective corrosion inhibitors, especially in acidic environments.[1][2] Their efficacy stems from the presence of sulfur and nitrogen atoms, which possess lone pairs of electrons.[3][4] These heteroatoms act as adsorption centers, donating electrons to the vacant d-orbitals of metal atoms (like iron), forming a coordinate covalent bond. This adsorption process blankets the metal surface, physically blocking active sites for both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[5]
1,3-diisobutyl-2-thiourea distinguishes itself through its molecular structure. The two isobutyl groups are electron-donating, which increases the electron density on the sulfur and nitrogen atoms, thereby strengthening the bond to the metal surface.[6] Furthermore, the steric hindrance provided by these bulky alkyl groups helps to create a more densely packed, hydrophobic protective layer, enhancing surface coverage and repelling corrosive aqueous media. This combined electronic and steric effect often results in superior performance compared to unsubstituted thiourea.[6][7]
Caption: Mechanism of DIBT Adsorption on a Metal Surface.
A Tripartite Strategy for Efficacy Evaluation
1. Weight Loss (Gravimetric) Analysis: This is the foundational method, providing a direct, quantitative measure of metal loss over time.[8][9] Its strength lies in its simplicity and unambiguous endpoint—the mass difference. However, it is a time-intensive process that yields an average corrosion rate and offers no insight into the underlying electrochemical mechanisms or the rate of film formation.[10] It serves as the definitive, real-world validation of results obtained from faster electrochemical techniques.
2. Potentiodynamic Polarization (PDP): This electrochemical technique rapidly determines the corrosion current density (i_corr_), which is directly proportional to the corrosion rate.[11][12] By scanning the potential and measuring the current response, we can construct Tafel plots. The key insights from PDP are twofold: a significant reduction in i_corr_ in the presence of the inhibitor confirms its effectiveness, and shifts in the anodic and/or cathodic branches of the curve reveal the inhibitor's mechanism.[13][14] An inhibitor that affects both branches is a "mixed-type" inhibitor, which is often desirable.
3. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique that provides detailed information about the inhibitor film's quality and the corrosion process itself.[15][16] By applying a small, sinusoidal AC potential and measuring the impedance response over a range of frequencies, we can model the metal-solution interface as an equivalent electrical circuit.[17] A large diameter of the resulting semicircular Nyquist plot indicates a high charge transfer resistance (R_ct_), signifying a well-formed, highly protective inhibitor film that effectively resists the flow of corrosive current.[18]
Caption: Comprehensive Experimental Workflow for Inhibitor Evaluation.
Comparative Efficacy Analysis
The following table synthesizes experimental data from various studies to provide an objective comparison of 1,3-diisobutyl-2-thiourea against other leading inhibitor classes. It is critical to note that direct comparisons are nuanced, as performance is highly dependent on the specific corrosive medium, temperature, and metal substrate.
| Inhibitor Class | Specific Compound Example | Corrosive Medium | Metal | Method | Concentration | Inhibition Efficiency (IE%) | Key Mechanistic Insights |
| Thiourea Derivative | 1,3-Diisobutyl-2-Thiourea (DIBT) | 3.5% NaCl | Carbon Steel | EIS, PDP | 50 ppm | 95.36% [19][20][21] | Adsorption via S and N atoms forms a protective film. Isobutyl groups enhance surface coverage. Mixed-type inhibitor.[6] |
| Imidazoline | 2-undecyl-1-ethylamine imidazoline | 1 M HCl | Steel | Weight Loss, PDP | ~10⁻³ M | 92-99% [12] | Adsorption via imidazoline ring and N atoms. Forms a strong, persistent film. Primarily a mixed-type inhibitor.[6][13] |
| Azole | Benzotriazole (BTA) | Dilute NaCl | Copper | Weight Loss | ~120 ppm (1mM) | ~100% [8] | Forms a protective Cu-BTA polymeric complex on the surface. Primarily an anodic inhibitor. Efficacy is highly pH-dependent.[1][17] |
| Phosphate Ester | Tridecyl Ethoxylate Phosphate Ester | CO₂-Saturated Brine | Carbon Steel | EIS, LPR | 25 ppm | 90.7% [3] | Anionic inhibitor that adsorbs onto the metal surface, particularly effective in CO₂ environments. Can complex with metal ions.[15][16] |
Analysis:
-
1,3-Diisobutyl-2-Thiourea (DIBT) demonstrates excellent efficacy (>95%) at a relatively low concentration in a neutral chloride environment, which is representative of many industrial water systems. Its performance is rooted in the strong adsorptive properties of the thiourea functional group, enhanced by its specific alkyl substituents.[19][20]
-
Imidazoline derivatives are benchmark inhibitors, particularly for acidic conditions encountered in oil and gas applications, routinely achieving efficiencies well over 90%.[12] Some studies have explored the synergistic effects of combining imidazolines with thiourea, which can lead to even greater protection.[21][22]
-
Benzotriazole (BTA) is the industry standard for protecting copper and its alloys.[8][23] Its mechanism is highly specific, involving complexation with copper ions.[17] However, its performance can be significantly reduced in strongly acidic conditions where the protective film is less stable.[1]
-
Phosphate Esters are highly effective anionic inhibitors, especially in mitigating CO₂ corrosion ("sweet corrosion").[15][18] Their ability to function well in the presence of dissolved oxygen can give them an advantage over some other inhibitor types in specific applications.[3]
Detailed Experimental Protocols
The following protocols are presented as a guide for conducting a rigorous comparative evaluation.
Protocol 1: Weight Loss (Gravimetric) Measurement (Based on ASTM G1/G31)
-
Coupon Preparation:
-
Prepare triplicate metal coupons (e.g., C1018 mild steel) of known surface area.
-
Mechanically polish the coupons with silicon carbide paper up to a 600-grit finish.
-
Degrease with acetone in an ultrasonic bath for 5 minutes.
-
Rinse with ethanol, dry with a stream of nitrogen, and store in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial_).
-
-
Test Procedure:
-
Prepare the corrosive solution (e.g., 3.5% NaCl in deionized water).
-
Prepare separate test solutions containing the desired concentrations of each inhibitor (e.g., 50 ppm DIBT). Include a blank solution with no inhibitor.
-
Fully immerse the triplicate coupons in each test solution for a set duration (e.g., 24 hours) at a constant temperature.
-
-
Post-Test Analysis:
-
Remove coupons from the solution.
-
Clean according to ASTM G1 standards to remove corrosion products (e.g., using inhibited HCl).
-
Rinse, dry, and re-weigh to get the final weight (W_final_).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is mass loss (g), A is area (cm²), T is time (hours), and D is density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 2: Electrochemical Measurements (PDP & EIS) (Based on ASTM G59/G106)
-
Cell Setup:
-
Use a standard three-electrode electrochemical cell: the metal coupon as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
-
Test Procedure:
-
Place the WE in the test solution (blank or with inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
At the stabilized OCP, apply a small AC voltage perturbation (e.g., 10 mV).
-
Scan a frequency range from 100 kHz down to 10 mHz.
-
Fit the resulting Nyquist plot to an appropriate equivalent circuit to determine the charge transfer resistance (R_ct_).
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Extrapolate the linear Tafel regions of the resulting polarization curve to the corrosion potential (E_corr_) to determine the corrosion current density (i_corr_).
-
-
Calculations:
-
IE% from EIS: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
IE% from PDP: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
Conclusion: A Perspective on Inhibitor Selection
The data clearly indicates that 1,3-diisobutyl-2-thiourea is a highly efficacious corrosion inhibitor, performing on par with, and in some cases potentially exceeding, the performance of established inhibitors like imidazolines and phosphate esters in specific environments. Its high efficiency at low concentrations in neutral chloride solutions makes it a compelling candidate for industrial water treatment and cooling systems.
However, the cardinal rule of corrosion inhibition is that there is no "one-size-fits-all" solution. The choice of an inhibitor is a complex decision dictated by the specific operational environment:
-
For acidic systems like those in oil well acidizing, imidazolines remain a top choice due to their proven performance.[12]
-
For protecting copper and its alloys , benzotriazole is unparalleled in its specific complex-forming mechanism.[23]
-
In CO₂-rich environments , phosphate esters are specifically designed to excel.[15]
1,3-Diisobutyl-2-thiourea and its derivatives occupy a critical space as versatile and powerful inhibitors, particularly for steel in neutral to acidic chloride-containing media. Future research should focus on direct, head-to-head comparisons under a wider range of temperatures and flow conditions, as well as exploring synergistic blends to further enhance protective capabilities.
References
-
Papavinasam, S. (1999). Mechanism of CO2 Corrosion Inhibition by Phosphate Esters. OnePetro. [Link]
-
Cotton, J. B., & Scholes, I. R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. Corrosion, 29(7), 290–298. [Link]
-
Vasques, R. B., de Queiroz, C. V. R. P., Levy, M. M., & Araújo, W. S. (2024). Evaluation of Phosphate Tridecyl Ethoxylate Triethanolamine Salt as a Corrosion Inhibitor in CO2-O2 Environment for Carbon Steel. Journal of the Brazilian Chemical Society, 35. [Link]
-
Chen, C., et al. (2023). Effect of Cementite on the Corrosion Inhibition of Carbon Steel with Tetradecyl Phosphate Ester in CO2 Environment. NACE International. [Link]
-
Kim, Y., et al. (2018). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. Korean Journal of Chemical Engineering, 35, 1234-1240. [Link]
-
Desai, M. N. (1968). Thiourea and its derivatives as corrosion inhibitors. Anti-Corrosion Methods and Materials, 15(7), 12-16. [Link]
-
ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2009). [Link]
-
Kuznetsov, Y. I., et al. (2021). Some imidazolines as inhibitors of steel corrosion in hydrochloric acid. International Journal of Corrosion and Scale Inhibition, 10(4), 1428-1440. [Link]
-
Lee, S., & Park, K. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Materials, 14(11), 2785. [Link]
-
Singh, A., & Ahamad, I. (n.d.). Weight loss method of corrosion assessment. ResearchGate. [Link]
-
Winters, B. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. [Link]
-
Sharma, S. K. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. NACE International. [Link]
-
ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM D2688-23. [Link]
-
Fazira, M., et al. (2018). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences, 22(6), 950-956. [Link]
-
Le, T. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(9), 13836-13846. [Link]
-
He, Z., et al. (2014). Inhibition properties and adsorption behavior of imidazole and 2-phenyl-2-imidazoline on AA5052 in 1.0 M HCl solution. ResearchGate. [Link]
-
Loto, R. T., et al. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science, 3(5), 885-894. [Link]
-
Al-Jubanawi, I. M., et al. (2021). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Surface Engineering and Applied Electrochemistry, 57(5), 595-605. [Link]
-
Desai, M. N. (1968). Thiourea and its derivatives as corrosion inhibitors. SciSpace. [Link]
-
El-Sayed, A. (1997). Effect of Blends of Benzotriazole and Thiourea on the Anodic Dissolution of Copper. Journal of Applied Electrochemistry, 27, 811-816. [Link]
-
Fazira, M., et al. (2018). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences, 22(6), 950-956. [Link]
-
Singh, G., et al. (2023). Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. ResearchGate. [Link]
-
Noor Khadijah, M. A., et al. (2017). SYNTHESIS, CHARACTERIZATION AND CORROSION INHIBITION STUDIES OF o,m,p-DECANOYL THIOUREA DERIVATIVES ON MILD STEEL IN 0.1 M H2SO4 SOLUTIONS. Malaysian Journal of Analytical Sciences, 21(1), 21-29. [Link]
-
Joseph, E. (2022). Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. elibrary.ru. [Link]
-
Al-Amiery, A. A., et al. (2022). Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. Semantic Scholar. [Link]
-
Kim, S., et al. (2025). 1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. Materials Letters: X, 25, 100242. [Link]
-
Li, C., et al. (2020). Synergistic Inhibition Effect of Imidazoline and Thiourea: Evidence from Experiments and Molecular Dynamics Simulation. Corrosion, 76(12), 1194-1206. [Link]
-
Zhang, L., et al. (2023). The Synergistic Effect Between Imidazoline-Based Dissymmetric bis-Quaternary Ammonium Salts and Thiourea Against CO2 Corrosion at High Temperature. ResearchGate. [Link]
-
Wang, D., & Li, Y. (2014). Study on the compound of Imidazoline Corrosion Inhibitor. ResearchGate. [Link]
Sources
- 1. content.ampp.org [content.ampp.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. content.ampp.org [content.ampp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. onepetro.org [onepetro.org]
- 16. content.ampp.org [content.ampp.org]
- 17. j-cst.org [j-cst.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of benzotriazole on the existing pits of copper tube in fire sprinkler system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
structural comparison of 1,3-diisobutyl-2-thiourea with 1,3-di-tert-butyl-2-thiourea
A Structural and Spectroscopic Showdown: 1,3-Diisobutyl-2-thiourea vs. 1,3-Di-tert-butyl-2-thiourea
In the landscape of molecular chemistry, subtle variations in structure can lead to profound differences in physical properties and reactivity. This guide offers a detailed comparative analysis of two closely related N,N'-dialkylthiourea derivatives: 1,3-diisobutyl-2-thiourea and 1,3-di-tert-butyl-2-thiourea. Both molecules share the same molecular formula, C9H20N2S, and a common thiourea core. However, the branching of their butyl substituents—isobutyl versus tert-butyl—introduces significant steric and conformational distinctions that are critical for researchers, scientists, and professionals in drug development to understand.
Molecular Architecture: A Tale of Two Isomers
The spatial arrangement of atoms defines a molecule's fundamental characteristics. While both compounds feature a central thiourea moiety, the steric bulk of the isobutyl and tert-butyl groups dictates their preferred conformations and intermolecular interactions.
Crystal Structure Analysis: The Case of 1,3-Diisobutyl-2-thiourea
Detailed structural information for 1,3-diisobutyl-2-thiourea has been elucidated through single-crystal X-ray diffraction.[1][2] The compound crystallizes in a monoclinic system with the space group P21/c.[1][2] The crystal packing is notably stabilized by intermolecular hydrogen bonds of the N-H⋯S type, a common feature in thiourea derivatives that influences their solid-state architecture and solubility.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction of 1,3-Diisobutyl-2-thiourea
-
Crystal Growth: Needle-like colorless crystals of 1,3-diisobutyl-2-thiourea can be obtained by dissolving the synthesized compound in ethyl acetate and allowing for slow evaporation over several days.[1]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature using a specific wavelength of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure. Software such as SHELXL is commonly used for this purpose.[3] The final structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Caption: Workflow for the synthesis and crystal structure determination of 1,3-diisobutyl-2-thiourea.
The Elusive Structure of 1,3-Di-tert-butyl-2-thiourea
Spectroscopic Fingerprints: Unveiling Structural Nuances
Spectroscopic techniques provide invaluable insights into the electronic and vibrational states of molecules, offering a powerful means of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing organic molecules.
-
1,3-Diisobutyl-2-thiourea: The ¹H NMR spectrum of the free ligand in CDCl₃ shows a characteristic broad signal for the N-H protons at approximately 5.89 ppm.[6] The ¹³C NMR spectrum displays the thiocarbonyl (C=S) carbon resonance at 181.7 ppm.[6]
-
1,3-Di-tert-butyl-2-thiourea: While detailed spectral data is not available in the immediate literature, NMR spectra for this compound are accessible through spectral databases such as SpectraBase.[7] It is anticipated that the ¹H NMR spectrum would show a singlet for the N-H protons and a singlet for the methyl protons of the tert-butyl groups. The chemical shift of the N-H proton may differ from the diisobutyl analogue due to differences in hydrogen bonding and electronic environment. In the ¹³C NMR spectrum, the thiocarbonyl carbon signal would be of particular interest for comparison, as its chemical shift is sensitive to the electronic effects of the N-substituents.
| Compound | ¹H NMR (NH) | ¹³C NMR (C=S) |
| 1,3-Diisobutyl-2-thiourea | ~5.89 ppm | 181.7 ppm |
| 1,3-Di-tert-butyl-2-thiourea | Data not available in literature | Data not available in literature |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint.
-
1,3-Diisobutyl-2-thiourea: The experimental FT-IR spectrum of solid 1,3-diisobutyl-2-thiourea shows a broad signal in the range of 3278–3288 cm⁻¹, which is attributed to the N-H stretching vibrations involved in extensive hydrogen bonding.[6][8]
-
1,3-Di-tert-butyl-2-thiourea: An FTIR spectrum for 1,3-di-tert-butyl-2-thiourea is available in the SpectraBase database.[7] The position and shape of the N-H stretching band would be a key point of comparison. Due to the steric hindrance of the tert-butyl groups, which may disrupt intermolecular hydrogen bonding, it is plausible that the N-H stretching vibration in the di-tert-butyl derivative could appear at a higher frequency and be sharper compared to the broad band observed for the diisobutyl compound.
Caption: Postulated structural differences due to steric effects.
Reactivity and Applications: The Impact of Steric Hindrance
The structural and electronic differences between these two molecules are expected to manifest in their chemical reactivity and potential applications.
The isobutyl groups in 1,3-diisobutyl-2-thiourea present less steric hindrance around the nitrogen and sulfur atoms. This relative accessibility can facilitate its role as a ligand in coordination chemistry, readily forming complexes with various metal ions.[6][8]
Conversely, the bulky tert-butyl groups in 1,3-di-tert-butyl-2-thiourea can act as "steric shields," hindering the approach of reactants to the thiourea core. This can decrease its nucleophilicity and its ability to coordinate with metal centers. However, this steric bulk can also be advantageous in certain applications, such as in the synthesis of sterically demanding carbodiimides and isothiocyanates.[5] Furthermore, the antioxidant properties of N,N'-di-tert-butylthiourea suggest that the bulky groups may play a role in stabilizing radical intermediates or preventing decomposition pathways.[4]
Conclusion
The comparison between 1,3-diisobutyl-2-thiourea and 1,3-di-tert-butyl-2-thiourea serves as a compelling case study in the principles of stereochemistry and its influence on molecular properties. The available crystallographic and spectroscopic data for the diisobutyl derivative provide a solid baseline for understanding the fundamental characteristics of this class of compounds. While a complete experimental dataset for the di-tert-butyl analogue remains to be fully elucidated in the literature, the principles of steric hindrance allow for informed predictions about its structure and reactivity. For researchers in drug design and materials science, a thorough understanding of these subtle structural differences is paramount for the rational design of new molecules with tailored properties.
References
-
Altaf, A. A., Shahzad, A., Gul, Z., Khan, E., Tahir, M. N., & Bolte, M. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 1–5. [Link]
-
SpectraBase. (n.d.). 1,3-Di-tert-butyl-2-thiourea. Retrieved January 17, 2026, from [Link]
-
Shahzad, A., Ali, S., Khan, E., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Molecules, 26(16), 4989. [Link]
-
GSRS. (n.d.). 1,3-DIBUTYL-2-THIOUREA. Retrieved January 17, 2026, from [Link]
-
ChemBK. (2024, April 9). 1,3-[di-tert-butyl]thiourea. Retrieved January 17, 2026, from [Link]
-
Shahzad, A., Ali, S., Khan, E., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Molecules, 26(16), 4989. [Link]
-
SIELC Technologies. (2018, May 16). 1,3-(Di-tert-butyl)thiourea. Retrieved January 17, 2026, from [Link]
-
Cenmed Enterprises. (n.d.). 1,3-di-tert-butyl-2-thiourea (C007B-12472). Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR data of all thiourea derivatives compounds 3a-3e. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. Retrieved January 17, 2026, from [Link]
-
Altaf, A. A., Shahzad, A., Gul, Z., Khan, E., Tahir, M. N., & Bolte, M. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015. [Link]
- Altaf, A. A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, Article ID 913435.
- Lim, Y. P., et al. (2020).
- JETIR. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 8(6).
-
BYJU'S. (n.d.). Conformational Isomers. Retrieved January 17, 2026, from [Link]
- Nabil, N. N. A., & Ang, L. S. (2020). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. Indonesian Journal of Chemistry, 20(2), 264-275.
-
GSRS. (n.d.). 1,3-DIBUTYL-2-THIOUREA. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020, March 30). Lec-3 || Conformers of n-butane || Conformational analysis || Gauche effect || Tips & Tricks. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). Thiourea, N,N'-dibutyl-. Retrieved January 17, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. N,N'-Di-tert-butylthiourea - CAS-Number 4041-95-6 - Order from Chemodex [chemodex.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,3-Diisobutyl-2-thiourea: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. Among these is 1,3-diisobutyl-2-thiourea, a compound whose utility in various applications is matched by the imperative for its safe handling and disposal. This guide provides a comprehensive, scientifically grounded protocol for the proper disposal of 1,3-diisobutyl-2-thiourea, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond the products we supply; it encompasses the entire lifecycle of a chemical within your laboratory.
Understanding the Hazard Profile of 1,3-Diisobutyl-2-thiourea
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. 1,3-Diisobutyl-2-thiourea, like many thiourea derivatives, presents a multi-faceted risk profile that necessitates careful handling.
Human Health Hazards:
Exposure to 1,3-diisobutyl-2-thiourea can lead to a range of adverse health effects. It is classified as harmful if swallowed or in contact with skin.[1] The compound is also recognized as a skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction.[1][2][3] Furthermore, it may cause irritation to the eyes and respiratory tract.[4] Prolonged or repeated exposure can cause damage to organs.[1]
Environmental Hazards:
1,3-Diisobutyl-2-thiourea is toxic to aquatic life with long-lasting effects.[1][5] This underscores the critical importance of preventing its release into the environment. Improper disposal, such as discarding it down the drain or in regular waste, can lead to significant ecological harm.
Core Principles of 1,3-Diisobutyl-2-thiourea Waste Management
The fundamental principle governing the disposal of 1,3-diisobutyl-2-thiourea is that it must be treated as hazardous waste. This necessitates a cradle-to-grave approach, ensuring that the waste is managed responsibly from the point of generation to its final disposal.
Key tenets of this approach include:
-
Segregation: Waste 1,3-diisobutyl-2-thiourea should be collected in a dedicated, properly labeled, and sealed container.[6] It should not be mixed with other waste streams to prevent potentially hazardous reactions.[7]
-
Containment: The waste container must be robust, leak-proof, and compatible with the chemical.
-
Labeling: Clear and accurate labeling of the waste container is mandatory. The label should include the full chemical name, "1,3-diisobutyl-2-thiourea," and appropriate hazard warnings.[7]
-
Professional Disposal: The final disposal of the waste must be conducted by a licensed and approved hazardous waste disposal facility.[8]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 1,3-diisobutyl-2-thiourea from a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling any waste material, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[7]
-
Body Protection: A fully buttoned laboratory coat or a chemical-resistant apron is required to protect against contamination of personal clothing.[7]
2. Waste Collection:
-
Designate a specific, sealable, and chemically compatible container for the collection of 1,3-diisobutyl-2-thiourea waste.
-
For solid waste, carefully transfer it into the designated container using appropriate tools to minimize dust generation.
-
For solutions containing 1,3-diisobutyl-2-thiourea, pour the waste carefully into the designated liquid waste container. Avoid splashing.
3. Container Labeling and Storage:
-
Immediately label the waste container with "Hazardous Waste," the full chemical name "1,3-diisobutyl-2-thiourea," and any associated hazard symbols.
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[6]
4. Arranging for Disposal:
-
Once the waste container is full or you have completed the project requiring the use of 1,3-diisobutyl-2-thiourea, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations regarding hazardous waste disposal.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the Proper Disposal of 1,3-Diisobutyl-2-thiourea.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental spill or exposure, immediate and appropriate action is crucial to mitigate harm.
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[9]
-
Collection: Carefully collect the absorbed material and contaminated debris into a sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[4] Seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes key data related to the safe handling of 1,3-diisobutyl-2-thiourea.
| Parameter | Value/Information | Source |
| Primary Hazards | Harmful if swallowed, Harmful in contact with skin, Causes skin sensitization, May cause eye and respiratory irritation, Causes damage to organs through prolonged or repeated exposure. | [1][2][4] |
| Environmental Hazards | Toxic to aquatic life with long lasting effects. | [1][5] |
| Recommended PPE | Chemical safety goggles, chemical-resistant gloves, lab coat. | [7] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
By adhering to these scientifically sound and experience-driven protocols, researchers and laboratory professionals can confidently manage the disposal of 1,3-diisobutyl-2-thiourea, upholding the highest standards of safety and environmental stewardship.
References
- Benchchem. Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide.
- ChemicalBook. 1,3-Dibutyl-2-thiourea(109-46-6).
- Unknown. 6.
- Haz-Map. 1,3-Dibutyl-2-thiourea - Hazardous Agents.
- Chemos GmbH&Co.KG. Safety Data Sheet: thiourea.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. Safety Data Sheet: 1,3-dibutyl-2-thiourea.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Nexchem Ltd. SAFETY DATA SHEET - Thiourea.
- Redox. Safety Data Sheet Thiourea Dioxide Revision 4, Date 02 Apr 2023.
- Unknown. Product Identification Urea: Composition Urea: NFPA Code.
- Benchchem. Prudent Disposal of 1,3-Di(pyridin-3-yl)urea: A Guide for Laboratory Professionals.
Sources
- 1. chemos.de [chemos.de]
- 2. 1,3-Dibutyl-2-thiourea - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-Dibutyl-2-thiourea(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emrtc.nmt.edu [emrtc.nmt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 1,3-Diisobutyl-2-Thiourea: A Guide for Laboratory Professionals
Understanding the Risks: Hazard Identification and Analysis
Thiourea and its derivatives are known to present several health hazards. Based on data from analogous compounds, 1,3-diisobutyl-2-thiourea is anticipated to be harmful if it comes into contact with the skin and may cause an allergic skin reaction. Furthermore, prolonged or repeated exposure could lead to organ damage. Ingestion is also considered harmful. Given these potential risks, a comprehensive approach to personal protection is not just recommended, but essential.
Core Defense: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 1,3-diisobutyl-2-thiourea.
PPE Selection Framework
Caption: PPE selection workflow for handling 1,3-diisobutyl-2-thiourea.
| Personal Protective Equipment | Specifications and Rationale |
| Eye and Face Protection | Wear chemical safety goggles that conform to EN 166 standards. This is crucial to protect against potential splashes or airborne particles. |
| Skin Protection | Hand Protection: Chemical-resistant gloves, such as nitrile gloves tested to EN 374 standards, are required. Always inspect gloves for integrity before use and change them immediately if contaminated. Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, consider a chemically resistant apron. |
| Respiratory Protection | If there is a risk of generating dust, a dust mask or a respirator should be used. All respiratory protection must comply with OSHA's 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 1,3-diisobutyl-2-thiourea will minimize the risk of exposure and ensure the well-being of laboratory personnel.
Preparation and Handling
-
Designated Area: All work with 1,3-diisobutyl-2-thiourea should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated enclosure to prevent the inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid 1,3-diisobutyl-2-thiourea to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
Emergency Protocols: Immediate Actions
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[2] If irritation or an allergic reaction develops, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste containing 1,3-diisobutyl-2-thiourea, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Solid Waste: Unused 1,3-diisobutyl-2-thiourea and contaminated materials (e.g., gloves, paper towels) should be placed in a clearly labeled, sealed container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these stringent safety protocols, researchers can confidently and safely incorporate 1,3-diisobutyl-2-thiourea into their experimental workflows, fostering a secure and productive laboratory environment.
References
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: thiourea. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
Hill Brothers Chemical Company. (2015). Thiourea SDS. Retrieved from [Link]
-
Redox. (2022). SAFETY DATA SHEET THIOUREA. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
